MRK-990
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H38N6O3S |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(4-amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-[4-[(2-tert-butyl-3-pyridinyl)methylamino]butylsulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C26H38N6O3S/c1-16-13-32(24-19(16)23(27)30-15-31-24)25-21(34)20(33)18(35-25)14-36-11-6-5-9-28-12-17-8-7-10-29-22(17)26(2,3)4/h7-8,10,13,15,18,20-21,25,28,33-34H,5-6,9,11-12,14H2,1-4H3,(H2,27,30,31)/t18-,20-,21-,25-/m1/s1 |
Clave InChI |
PLCITURFVJNAFH-GUQHISFFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
MRK-990: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of MRK-990 Action
This compound is a potent chemical probe characterized as a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5). As a member of the Type II protein arginine methyltransferases, it catalyzes the formation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) on substrate proteins.[1][2] The inhibitory action of this compound provides a valuable tool for investigating the biological functions of PRMT9, especially when used in conjunction with more selective PRMT5 inhibitors.
The primary mechanism of action of this compound is the competitive inhibition of the S-adenosylmethionine (SAM) binding site of PRMT9 and PRMT5, thereby preventing the transfer of a methyl group to their respective substrates. This inhibition has been demonstrated in both biochemical and cellular assays. A closely related, but inactive, compound, this compound-NC, is available as a negative control for in-cell experiments.[3]
Quantitative Analysis of this compound Potency and Selectivity
The inhibitory activity of this compound has been quantified through various assays, the results of which are summarized below.
| Target | Assay Type | Metric | Value (nM) |
| PRMT9 | Radioactivity-based Methyltransferase Assay | IC50 | 10[3][4] |
| PRMT5 | Radioactivity-based Methyltransferase Assay | IC50 | 30[3][4] |
| PRMT9 (in-cell) | In-Cell Western (SAP145 methylation) | IC50 | 145[3][4] |
| PRMT5 (in-cell) | In-Cell Western (dimethylarginine) | IC50 | 519[3][4] |
Selectivity Profile: this compound has been assessed for its selectivity against a panel of other protein arginine methyltransferases. At a concentration of 1 µM, this compound shows significant inhibition of PRMT9 and PRMT5, with weaker off-target effects on PRMT7 and PRMT4.[5]
Signaling Pathways Modulated by this compound
The dual inhibition of PRMT9 and PRMT5 by this compound affects distinct but crucial cellular pathways.
PRMT9 and Spliceosome Maturation
PRMT9's primary known substrate is the splicing factor SAP145 (also known as SF3B2).[1][2] PRMT9-mediated symmetric dimethylation of SAP145 at arginine 508 is a critical step in the maturation of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1][2] This methylation event facilitates the binding of the Survival of Motor Neuron (SMN) protein to SAP145, which is essential for the proper assembly and function of the spliceosome.[1][2] Inhibition of PRMT9 by this compound is therefore expected to disrupt pre-mRNA splicing, leading to global changes in gene expression.[1]
PRMT5 and Cancer-Associated Signaling
PRMT5 is a well-established regulator of numerous cellular processes, and its overexpression is implicated in various cancers. PRMT5 symmetrically dimethylates a wide range of histone and non-histone proteins, thereby influencing gene transcription, DNA damage repair, and cell cycle progression. Key signaling pathways affected by PRMT5 inhibition include Wnt/β-catenin, PI3K/AKT, and ERK/MAPK. By inhibiting PRMT5, this compound can modulate the expression and activity of key proteins in these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Experimental Protocols
The following are representative protocols for the key assays used to characterize this compound.
Radioactivity-based Methyltransferase Assay
This assay quantifies the enzymatic activity of PRMT9 and PRMT5 by measuring the incorporation of a radiolabeled methyl group from [³H]-S-adenosylmethionine ([³H]-SAM) onto a substrate.
Materials:
-
Recombinant human PRMT9 or PRMT5
-
Substrate: Myelin Basic Protein (MBP) for PRMT5, or a specific peptide substrate for PRMT9 (e.g., a fragment of SAP145)
-
[³H]-SAM
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
This compound (or other inhibitors)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate, and the respective enzyme.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper and immersing it in TCA.
-
Wash the filter paper with TCA to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
In-Cell Western Assay
This immunocytochemical technique quantifies the levels of specific protein modifications within cells in a multi-well plate format.
Materials:
-
Adherent cells cultured in 96-well plates
-
This compound and this compound-NC
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-symmetric dimethylarginine, anti-methyl-SAP145)
-
Infrared dye-conjugated secondary antibodies
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a concentration range of this compound or the negative control, this compound-NC, for a specified duration.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the wells to remove unbound primary antibodies.
-
Incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Wash the wells to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system to detect and quantify the fluorescent signal.
-
Normalize the signal to cell number (e.g., using a DNA stain) and determine the IC50 values for the inhibition of substrate methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. eubopen.org [eubopen.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
MRK-990: A Technical Guide to the Dual Inhibitor of PRMT9 and PRMT5
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-990 is a potent, cell-permeable, dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] As a chemical probe, this compound serves as a critical tool for investigating the distinct and overlapping biological functions of these two key enzymes. This guide provides a comprehensive overview of this compound, including its inhibitory activity, methodologies for its characterization, and its impact on relevant signaling pathways. A closely related, but inactive, compound, this compound-NC, is available as a negative control for in-cell experiments.[1][3]
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified using both biochemical and cell-based assays. The following tables summarize the key potency data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| PRMT9 | Radioactivity-based Methyltransferase Assay | 10[1][2][3][5] |
| PRMT5 | Radioactivity-based Methyltransferase Assay | 30[1][2][3][5] |
Table 2: Cellular Inhibitory Activity of this compound
| Target | Cellular Assay | Substrate | IC50 (nM) |
| PRMT9 | In-Cell Western | Methylation of SAP145 | 145[1][3][5] |
| PRMT5 | In-Cell Western | Dimethylarginine | 519[1][3][5] |
Table 3: Negative Control Activity
| Compound | Target | Assay Type | IC50 |
| This compound-NC | PRMT9/PRMT5 | Not Specified | > 10 µM[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Radioactivity-based Methyltransferase Assay (General Protocol)
This assay directly measures the enzymatic activity of PRMTs by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Purified PRMT9 or PRMT5 enzyme
-
Substrate (e.g., a specific peptide or protein)
-
[³H]-SAM (radiolabeled methyl donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
This compound inhibitor
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PRMT enzyme, and substrate.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 30°C or 37°C).
-
Stop the reaction, typically by adding a strong acid (e.g., trichloroacetic acid) or by spotting the reaction mixture onto a filter membrane.
-
Wash the filter membrane to remove unincorporated [³H]-SAM.
-
Place the filter membrane in a scintillation vial with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In-Cell Western Assay (General Protocol)
This immunofluorescence-based assay quantifies the level of protein methylation within fixed cells in a multi-well plate format.
Materials:
-
Cells cultured in 96-well or 384-well plates
-
This compound inhibitor
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)
-
Primary antibody specific to the methylated substrate (e.g., anti-methyl-SAP145 or anti-dimethylarginine antibody)
-
Infrared dye-conjugated secondary antibody
-
DNA stain for normalization (e.g., DAPI)
-
Infrared imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with varying concentrations of this compound for a desired period.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with the primary antibody specific to the methylated target.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the infrared dye-conjugated secondary antibody.
-
Counterstain with a DNA stain for cell number normalization.
-
Wash the cells to remove the unbound secondary antibody.
-
Scan the plate using an infrared imaging system to detect the fluorescence signals from the secondary antibody and the DNA stain.
-
Quantify the fluorescence intensity and normalize the signal of the methylated protein to the DNA stain signal.
-
Calculate the IC50 values by plotting the normalized fluorescence intensity against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
PRMT9 and PRMT5 Signaling
PRMT9 and PRMT5 are involved in the regulation of various cellular processes through the methylation of histone and non-histone proteins. Their dual inhibition by this compound is expected to impact multiple signaling cascades.
PRMT9 has been shown to play a role in oncogenesis by activating the PI3K/Akt/GSK-3β/Snail signaling pathway, which promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis in hepatocellular carcinoma.[2]
PRMT5 is a key regulator of numerous cellular pathways, including the Wnt/β-catenin and MAPK signaling pathways, by methylating histone and non-histone proteins, thereby influencing gene expression and protein function.
Due to the dual-inhibitory nature of this compound, its application will likely lead to a complex cellular phenotype resulting from the simultaneous blockade of both PRMT9 and PRMT5-mediated signaling.
Experimental Workflow for Dissecting PRMT9 Function
A key application of this compound is to specifically investigate the biological role of PRMT9. This can be achieved by using this compound in parallel with a selective PRMT5 inhibitor.[1][3][4]
References
- 1. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRMT9 promotes hepatocellular carcinoma invasion and metastasis via activating PI3K/Akt/GSK‐3β/Snail signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. eubopen.org [eubopen.org]
- 5. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Biological Role of PRMT9 with the Chemical Probe MRK-990: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 9 (PRMT9) is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including RNA splicing and signal transduction. Its dysregulation has been implicated in several diseases, most notably cancer. This technical guide provides a comprehensive overview of the biological functions of PRMT9, its involvement in key signaling pathways, and the utility of MRK-990 as a potent chemical probe for its study. Detailed experimental protocols and data presentation are included to facilitate further research into this important enzyme and its potential as a therapeutic target.
Introduction to PRMT9
Protein Arginine Methyltransferase 9 (PRMT9), also known as F-box only protein 11 (FBXO11), is a member of the protein arginine methyltransferase family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues in substrate proteins.[1] PRMT9 is classified as a type II PRMT, meaning it catalyzes the formation of monomethylarginine (MMA) and symmetric dimethylarginine (sDMA).[2] This post-translational modification is critical in regulating protein function, localization, and interaction with other molecules.[3]
The primary and most well-characterized substrate of PRMT9 is the splicing factor 3B subunit 2 (SF3B2), also known as SAP145.[4][5] By methylating SAP145, PRMT9 plays a significant role in the regulation of alternative pre-mRNA splicing, a fundamental process for generating protein diversity.[6][7]
Biological Role and Signaling Pathways of PRMT9
Role in RNA Splicing
PRMT9's primary function is linked to the regulation of alternative splicing through the methylation of SAP145, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome.[4][7] Methylation of SAP145 by PRMT9 is crucial for proper spliceosome assembly and function. Knockdown of PRMT9 leads to significant changes in alternative splicing events, highlighting its role as a key regulator of this process.[6]
Involvement in Cancer
Emerging evidence has strongly implicated PRMT9 in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and hepatocellular carcinoma (HCC).[2][8][9]
-
Acute Myeloid Leukemia (AML): PRMT9 activity is elevated in AML blasts and leukemia stem cells (LSCs).[8] Inhibition of PRMT9 has been shown to suppress cancer stem cell maintenance and induce an anti-cancer immune response.[8][10] Mechanistically, PRMT9 inhibition leads to DNA damage and activation of the cGAS-STING pathway, which triggers a type I interferon response, thereby promoting an anti-tumor immune environment.[8][11][12]
-
Hepatocellular Carcinoma (HCC): In HCC, PRMT9 has been identified as an oncogene that promotes tumor invasion and metastasis.[2] It achieves this by activating the PI3K/Akt/GSK-3β/Snail signaling pathway, a critical cascade in epithelial-mesenchymal transition (EMT), a process central to cancer metastasis.[2]
Signaling Pathways
PRMT9 overexpression in HCC leads to the activation of the PI3K/Akt/GSK-3β pathway, which in turn stabilizes and activates the transcription factor Snail. Snail is a master regulator of EMT. This signaling cascade promotes cancer cell migration, invasion, and metastasis.[2]
Caption: PRMT9-mediated activation of the PI3K/Akt/GSK-3β/Snail pathway in HCC.
In AML, inhibition of PRMT9 leads to the accumulation of cytosolic DNA, which activates the cGAS-STING pathway.[8][10] This innate immune sensing pathway triggers the production of type I interferons, leading to the activation of an anti-tumor immune response.[11]
Caption: Activation of the cGAS-STING pathway upon PRMT9 inhibition.
This compound: A Chemical Probe for PRMT9
This compound is a potent, cell-permeable chemical probe that acts as a dual inhibitor of PRMT9 and PRMT5.[13][14] It is an invaluable tool for studying the biological functions of PRMT9. When used in conjunction with a selective PRMT5 inhibitor, this compound can be employed to specifically investigate the cellular roles of PRMT9.
Quantitative Data
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound | PRMT9 | Radioactivity-based methyltransferase assay | 10 nM | [13][14][15] |
| PRMT5 | Radioactivity-based methyltransferase assay | 30 nM | [13][14][15] | |
| PRMT9 (SAP145 methylation) | In-cell western assay | 145 nM | [14][15] | |
| PRMT5 (symmetric dimethylarginine) | In-cell western assay | 519 nM | [14][15] |
Experimental Protocols
In Vitro PRMT9 Methylation Assay
This assay is used to determine the ability of PRMT9 to methylate a substrate, such as SAP145, in a controlled in vitro environment.
Materials:
-
Recombinant PRMT9 enzyme
-
Recombinant substrate protein (e.g., GST-tagged SAP145 fragment)
-
S-adenosyl-L-[methyl-³H]methionine (radioactive methyl donor)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Scintillation fluid and counter
Protocol:
-
Set up the methylation reaction by combining recombinant PRMT9, the substrate protein, and methylation buffer in a microcentrifuge tube.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Visualize the methylated substrate by autoradiography or a phosphorimager.
-
Quantify the radioactivity using a scintillation counter.
In-Cell Western Assay for SAP145 Methylation
This assay allows for the quantification of SAP145 methylation within a cellular context in a high-throughput format.
Materials:
-
Cells cultured in 96-well plates
-
This compound or other inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against symmetrically dimethylated SAP145
-
Primary antibody for normalization (e.g., anti-GAPDH or a total protein stain)
-
IRDye-conjugated secondary antibodies
-
Infrared imaging system
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody against methylated SAP145 and the normalization primary antibody.
-
Wash the wells with PBS.
-
Incubate with the appropriate IRDye-conjugated secondary antibodies.
-
Wash the wells with PBS.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity.
-
Normalize the methylated SAP145 signal to the normalization signal.
Western Blot Analysis of PI3K/Akt/GSK-3β/Snail Pathway
This protocol is used to assess the phosphorylation status and total protein levels of key components in this signaling cascade.
Materials:
-
Cell lysates from control and PRMT9-manipulated (e.g., knockdown or overexpression) or this compound-treated cells
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of PI3K, Akt, GSK-3β, and Snail
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
cGAS-STING Pathway Activation Assay
This assay measures the activation of the cGAS-STING pathway by detecting the phosphorylation of key downstream targets.
Materials:
-
Cell lysates from control and this compound-treated cells
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies against phosphorylated and total STING, TBK1, and IRF3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound to induce PRMT9 inhibition.
-
Prepare cell lysates.
-
Perform western blotting as described in section 4.3, using primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3.
-
An increase in the ratio of phosphorylated to total protein for these targets indicates activation of the cGAS-STING pathway.
RNA-Sequencing Analysis of Alternative Splicing
This workflow outlines the steps to identify changes in alternative splicing events upon PRMT9 knockdown or inhibition.
Caption: A general workflow for RNA-sequencing analysis of alternative splicing.
Conclusion
PRMT9 is a critical regulator of fundamental cellular processes, and its aberrant activity is increasingly recognized as a driver of cancer. The chemical probe this compound provides a powerful tool to dissect the intricate biological roles of PRMT9 and to validate it as a therapeutic target. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry who are dedicated to advancing our understanding of PRMT9 and developing novel therapeutic strategies targeting this enzyme.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomol.com [biomol.com]
- 3. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AKT/GSK-3β regulates stability and transcription of snail which is crucial for bFGF-induced epithelial-mesenchymal transition of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss-of-function mutation in PRMT9 causes abnormal synapse development by dysregulation of RNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.org [mdanderson.org]
- 9. Targeting PRMT9-mediated arginine methylation suppresses cancer stem cell maintenance and elicits cGAS-mediated anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Targeting of RNA Splicing Catalysis through Inhibition of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. products.advansta.com [products.advansta.com]
MRK-990: A Technical Guide for a Dual PRMT9 and PRMT5 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-990 is a potent, cell-active chemical probe that acts as a dual inhibitor of protein arginine methyltransferase 9 (PRMT9) and protein arginine methyltransferase 5 (PRMT5).[1][2][3] Developed through a collaboration between MSD and the Structural Genomics Consortium (SGC), this compound provides a valuable tool for investigating the biological functions of these two key enzymes.[1][2][3] This guide offers an in-depth overview of this compound, including its biochemical and cellular activities, experimental protocols for its use, and the signaling pathways influenced by its targets.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₈N₆O₃S | [4] |
| Molecular Weight | 514.69 g/mol | [4] |
| InChI Key | PLCITURFVJNAFH-GUQHISFFSA-N | [4] |
In Vitro Potency
This compound demonstrates low nanomolar inhibition of both PRMT9 and PRMT5 in biochemical assays.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| PRMT9 | 10 | Radioactivity-based methyltransferase assay | [1][2][3][5] |
| PRMT5 | 30 | Radioactivity-based methyltransferase assay | [1][2][3] |
Cellular Potency and Target Engagement
The inhibitory activity of this compound has been confirmed in cellular models, demonstrating target engagement and modulation of substrate methylation.
| Target | Substrate | IC₅₀ (nM) | Assay Type | Reference |
| PRMT9 | SAP145 | 145 | In-cell Western | [1][2][3] |
| PRMT5 | Symmetric Dimethylarginine | 519 | In-cell Western | [1][2][3] |
Selectivity Profile
This compound has been profiled against a panel of other protein arginine methyltransferases (PRMTs), showing a notable degree of selectivity for PRMT9 and PRMT5. At a concentration of 1 µM, the remaining activity for PRMT7 and PRMT4 was 20% and 30%, respectively.[5] It has also been assessed against a broader panel of 44 other methyltransferases.[5]
Companion Compounds
To facilitate rigorous investigation and dissection of PRMT9 versus PRMT5 biology, several companion compounds are available.
| Compound | Type | Target(s) | Key Information | Reference |
| This compound-NC | Negative Control | - | A structurally related but inactive control compound with an IC₅₀ > 10 µM. | [2] |
| GSK591 | Orthogonal Probe | PRMT5 | A potent and selective PRMT5 inhibitor (IC₅₀ = 11 nM) that can be used to isolate the effects of PRMT9 inhibition when used in conjunction with this compound. | [1] |
| LLY-283 | Orthogonal Probe | PRMT5 | Another potent and selective, SAM-competitive PRMT5 inhibitor (IC₅₀ = 20-22 nM) for use as an orthogonal control. | [6][7][8] |
Experimental Protocols
Detailed methodologies for key assays are provided below to guide researchers in the effective use of this compound.
Radioactivity-Based Methyltransferase Assay (In Vitro)
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate protein by the methyltransferase.
Materials:
-
Recombinant PRMT9 or PRMT5 enzyme
-
Substrate protein (e.g., recombinant SAP145 for PRMT9, histone H4 for PRMT5)
-
[³H]-SAM (tritium-labeled S-adenosyl-L-methionine)
-
This compound and control compounds (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 10 mM NaCl)
-
Scintillation fluid
-
Filter paper (e.g., DE81)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a microplate, combine the methyltransferase enzyme, substrate protein, and the diluted compounds.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto the filter paper.
-
Wash the filter papers extensively with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0) to remove unincorporated [³H]-SAM.
-
Dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
In-Cell Western Assay for Substrate Methylation
This immunofluorescence-based assay quantifies the level of a specific methylation mark on a target protein within cells.
Materials:
-
Cells expressing the target methyltransferases (e.g., HEK293T, cancer cell lines)
-
This compound and control compounds
-
Primary antibody specific for the methylated substrate (e.g., anti-symmetric dimethyl-SAP145)
-
Primary antibody for a loading control (e.g., anti-GAPDH)
-
Infrared dye-conjugated secondary antibodies
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
96-well microplate
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control compounds for a specified duration (e.g., 24-48 hours).
-
Fix the cells with the fixing solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against the methylated substrate and the loading control primary antibody.
-
Wash the cells and incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Wash the cells again to remove unbound antibodies.
-
Scan the plate using an infrared imaging system to detect and quantify the fluorescence signals.
-
Normalize the methylation signal to the loading control signal and calculate the IC₅₀ value.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a compound to its target protein by detecting the displacement of a fluorescent tracer.
Materials:
-
HEK293T cells
-
Plasmid encoding the target protein (PRMT9 or PRMT5) fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the target
-
This compound and control compounds
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring BRET signals
Procedure:
-
Transfect HEK293T cells with the NanoLuc®-target fusion plasmid.
-
Plate the transfected cells in a white-bottom 96-well plate.
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds and the NanoBRET™ tracer to the cells.
-
Incubate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).
-
Add the Nano-Glo® Live Cell Reagent to generate the luciferase signal.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving PRMT9 and PRMT5, as well as a general experimental workflow for characterizing this compound.
PRMT9 Signaling and Splicing Regulation
PRMT9 methylates the splicing factor SAP145, which then recruits the SMN complex to promote the assembly of the U2 snRNP, ultimately regulating alternative splicing. This compound inhibits the initial methylation step.
PRMT5 Signaling in Transcriptional Regulation and Cancer
PRMT5 can repress tumor suppressor genes through histone methylation and activate pro-proliferative signaling pathways like WNT/β-catenin and PI3K/AKT. This compound can block these activities.
Experimental Workflow for this compound Characterization
This workflow outlines the key experimental stages in validating a chemical probe like this compound, from initial biochemical characterization to cellular and phenotypic analysis.
Conclusion
This compound is a well-characterized dual inhibitor of PRMT9 and PRMT5, making it a powerful tool for elucidating the distinct and overlapping roles of these methyltransferases in cellular processes. The availability of a negative control and selective orthogonal probes for PRMT5 enhances its utility for rigorous scientific inquiry. This guide provides the necessary quantitative data and detailed experimental frameworks to empower researchers in their exploration of arginine methylation biology and its implications in health and disease.
References
- 1. GSK591 | Structural Genomics Consortium [thesgc.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. LLY-283 | Structural Genomics Consortium [thesgc.org]
- 7. Probe LLY-283 | Chemical Probes Portal [chemicalprobes.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Guide to the Discovery and Development of a Novel Therapeutic Agent: A Representative Case Study
Disclaimer: Information regarding a specific compound designated "MRK-990" is not publicly available. Therefore, this document serves as an in-depth, representative technical guide illustrating the typical discovery and development process for a novel small molecule therapeutic, based on established principles and practices within the pharmaceutical industry. All data, experimental protocols, and specific pathway details are illustrative.
Introduction
The journey from a scientific concept to a marketable therapeutic is a multi-faceted, lengthy, and resource-intensive process.[1][2] This guide outlines the critical phases of this endeavor, from the initial identification of a biological target to the rigorous stages of clinical evaluation. The process is designed to ensure the final compound is both safe and effective for its intended patient population. The overall success rate is low, with only a small fraction of compounds that enter preclinical development ultimately receiving regulatory approval.[1][2]
Phase 1: Target Identification and Validation
The foundation of drug discovery lies in identifying and validating a biological target that plays a crucial role in a disease.[3][4]
2.1. Target Identification Target identification involves pinpointing molecules or pathways implicated in disease pathology.[4] This is achieved through various methods:
-
Genomic and Proteomic Analysis: Studying gene and protein expression differences between healthy and diseased tissues to identify potential targets.[4][5]
-
Bioinformatic Data Mining: Analyzing biological databases and scientific literature to find associations between specific genes or proteins and a disease.[6]
-
Functional Genomics: Utilizing techniques like CRISPR to systematically assess the function of genes and their link to disease phenotypes.[5]
2.2. Target Validation Once a potential target is identified, it must be validated to confirm its role in the disease and its suitability for therapeutic intervention.[5][7] Key validation steps include:
-
Genetic Manipulation: Using techniques like gene knockout or knockdown in cell or animal models to observe the effect on the disease phenotype.[5][6]
-
Pharmacological Modulation: Employing tool compounds to inhibit or activate the target and assess the therapeutic effect.[5]
-
Biomarker Analysis: Identifying and measuring biomarkers that can demonstrate target engagement and downstream effects in preclinical models.[6]
A representative signaling pathway that might be targeted in oncology is the MAPK/ERK pathway, which is often dysregulated in cancer.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. Target Identification Validation → Area → Sustainability [esg.sustainability-directory.com]
- 4. Target Identification and Validation | Sartorius [sartorius.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 7. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
MRK-990: A Technical Guide to its Target Proteins and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target proteins of the chemical probe MRK-990, its binding affinities, and the experimental methodologies used for their determination. It is designed to serve as a comprehensive resource for researchers in drug discovery and chemical biology.
Executive Summary
This compound is a potent chemical probe that acts as a dual inhibitor of two protein arginine methyltransferases (PRMTs): PRMT9 and PRMT5.[1] These enzymes play crucial roles in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, making them attractive targets for therapeutic intervention. This document details the binding characteristics of this compound and the key signaling pathways modulated by its target proteins.
Target Proteins and Binding Affinity
The primary targets of this compound have been identified as Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5). This compound exhibits high potency against both enzymes, with inhibitory concentrations in the nanomolar range. A structurally related but inactive compound, this compound-NC, is available as a negative control for experimental validation.
Quantitative Binding Data
The inhibitory activity of this compound has been quantified using both biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | Assay Type | IC50 (nM) | Substrate (for cellular assays) |
| PRMT9 | Biochemical (Radioactivity-based) | 10 | N/A |
| PRMT5 | Biochemical (Radioactivity-based) | 30 | N/A |
| PRMT9 | In-Cell Western | 145 | SAP145 (SF3B2) |
| PRMT5 | In-Cell Western | 519 | Dimethylarginine |
Data sourced from multiple references.[2][1]
Signaling Pathways
PRMT5 and PRMT9 are Type II protein arginine methyltransferases that catalyze the formation of symmetric dimethylarginine (sDMA) on their respective substrates.[3] While they share this catalytic function, they regulate distinct cellular pathways.
PRMT5 Signaling Network
PRMT5 is a master regulator involved in a multitude of cellular processes. Its activity is tightly controlled by post-translational modifications, interacting protein partners, and microRNAs. Downstream, PRMT5 methylates a wide array of histone and non-histone proteins, thereby influencing gene expression, RNA splicing, DNA damage response, and key signaling cascades like EGFR/AKT and NF-κB.[4][5][6][7][8]
PRMT9 Signaling Pathway
PRMT9's primary and most well-characterized role is in the regulation of pre-mRNA splicing. It specifically methylates the splicing factor 3B subunit 2 (SF3B2), also known as SAP145.[2][9][10][11][12] This methylation event is a critical step for the proper assembly and maturation of the U2 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome. The symmetric dimethylation of SF3B2 by PRMT9 creates a binding site for the Survival of Motor Neuron (SMN) protein, which facilitates the incorporation of Sm proteins into the U2 snRNP.[2] Dysregulation of this pathway can lead to aberrant alternative splicing, which has been implicated in neurodevelopmental disorders.[9][12]
Experimental Protocols
The characterization of this compound and its interaction with PRMT5 and PRMT9 involves several key experimental techniques. The following sections provide detailed methodologies for these assays.
Radioactivity-based Methyltransferase Assay (In Vitro)
This assay directly measures the enzymatic activity of PRMTs by quantifying the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate.
Materials:
-
Purified recombinant PRMT5 or PRMT9
-
Substrate (e.g., histone H4 peptide for PRMT5, recombinant SF3B2 fragment for PRMT9)
-
S-adenosyl-L-[methyl-³H]methionine
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
This compound and this compound-NC
-
P81 phosphocellulose filter paper or equivalent
-
Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing methylation buffer, the respective PRMT enzyme, and the substrate.
-
Add varying concentrations of this compound or the negative control, this compound-NC.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by spotting the mixture onto P81 filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter. The signal is proportional to the amount of methyl group transferred to the substrate.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In-Cell Western Assay
This immunocytochemical technique quantifies the level of protein methylation within intact cells in a multi-well plate format.
Materials:
-
Adherent cells cultured in 96-well plates
-
This compound and this compound-NC
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sDMA-SAP145 for PRMT9, anti-dimethylarginine for PRMT5)
-
Infrared dye-conjugated secondary antibodies
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound or this compound-NC for a specified duration.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the plate to remove unbound primary antibody.
-
Incubate with the appropriate infrared dye-conjugated secondary antibody in the dark.
-
Wash the plate to remove unbound secondary antibody.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity in each well.
-
Normalize the signal to cell number (e.g., using a DNA stain).
-
Determine the IC50 values by plotting the normalized fluorescence intensity against the inhibitor concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between an immobilized ligand (e.g., PRMT5 or PRMT9) and an analyte in solution (e.g., this compound).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant PRMT5 or PRMT9
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the purified PRMT protein onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Regenerate the chip surface to remove bound analyte if necessary.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cells expressing a NanoLuc®-PRMT5 or NanoLuc®-PRMT9 fusion protein
-
NanoBRET™ tracer specific for the target
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Multi-well plates suitable for luminescence measurements
-
Luminometer with appropriate filters
Procedure:
-
Seed the engineered cells in a multi-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of this compound.
-
Incubate to allow for compound and tracer binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Competitive displacement of the tracer by this compound results in a decrease in the BRET ratio.
-
Determine the IC50 value from the concentration-response curve.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PRMT5 and PRMT9. Its dual inhibitory activity allows for the simultaneous interrogation of two key epigenetic regulators. The detailed methodologies and pathway information provided in this guide are intended to facilitate the design and interpretation of experiments utilizing this compound, ultimately contributing to a deeper understanding of the roles of arginine methylation in health and disease.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A complex signature network that controls the upregulation of PRMT5 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase 5 Functions via Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Unique Features of Human Protein Arginine Methyltransferase 9 (PRMT9) and Its Substrate RNA Splicing Factor SF3B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss-of-function mutation in PRMT9 causes abnormal synapse development by dysregulation of RNA alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Cellulo Activity of MRK-990: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in cellulo activity of MRK-990, a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5. This document details the quantitative potency, selectivity, and cellular effects of this compound, along with the experimental protocols used for its characterization. The information is intended to support further research and drug development efforts targeting arginine methylation.
Quantitative Activity of this compound
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays, demonstrating its potency against PRMT9 and PRMT5. A closely related, yet significantly less active, compound, this compound-NC, serves as a negative control for these experiments.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) of this compound was determined using a radioactivity-based methyltransferase assay.
| Target | IC50 (nM) | Negative Control (this compound-NC) IC50 (µM) |
| PRMT9 | 10[1][2] | > 10[1] |
| PRMT5 | 30[1][2] | > 10[1] |
In Cellulo Potency
The cellular potency of this compound was assessed by an in-cell western assay, measuring the inhibition of the methylation of specific substrates for each enzyme.
| Target | Cellular Substrate | IC50 (nM) |
| PRMT9 | SAP145 | 145[1][2] |
| PRMT5 | Symmetric Dimethylarginine | 519[1][2] |
Selectivity Profile of this compound
The selectivity of this compound was evaluated against a panel of other protein arginine methyltransferases (PRMTs). At concentrations of 1 µM and 10 µM, this compound exhibited some off-target activity, particularly against PRMT7 and PRMT4.
| Off-Target | Remaining Activity at 1-10 µM |
| PRMT7 | 20%[3] |
| PRMT4 | 30%[3] |
Further selectivity screening was performed against 44 additional methyltransferases, though specific data from these panels are not publicly available.[3]
Mechanism of Action
This compound is an S-adenosylmethionine (SAM) analogue, the essential methyl donor for PRMTs.[3] This suggests that this compound acts as a competitive inhibitor, binding to the SAM-binding pocket of PRMT9 and PRMT5, thereby preventing the natural substrate from binding and being methylated.
Signaling Pathways
This compound, by inhibiting PRMT9 and PRMT5, can modulate several downstream signaling pathways. The dual nature of this inhibitor allows for the dissection of PRMT9-specific functions when used in conjunction with highly selective PRMT5 inhibitors.
PRMT9 Signaling Pathway
PRMT9 is known to methylate spliceosome-associated proteins, such as SAP145, and plays a role in the innate immune response by methylating MAVS.
PRMT5 Signaling Pathway
PRMT5 has a broader range of substrates and is involved in multiple cellular processes, including gene transcription through histone methylation, RNA splicing, and the regulation of signal transduction pathways.
Experimental Protocols
The following are representative protocols for the key assays used to characterize the activity of this compound.
Radioactivity-Based Methyltransferase Assay (In Vitro)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine to a protein substrate.
Materials:
-
Recombinant PRMT9 or PRMT5 enzyme
-
Protein substrate (e.g., histone H2A for PRMT5, recombinant SAP145 fragment for PRMT9)
-
S-adenosyl-L-[methyl-¹⁴C]methionine
-
This compound (and this compound-NC) at various concentrations
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM KCl, 5 mM MgCl₂, 2 mM DTT, 10% glycerol)[4]
-
SDS-PAGE reagents
-
Phosphor screen
Procedure:
-
Prepare reaction mixtures containing methylation buffer, recombinant enzyme, and protein substrate.
-
Add this compound or vehicle control (DMSO) to the reaction mixtures and incubate for a pre-determined time (e.g., 15 minutes) at 30°C.
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-¹⁴C]methionine.
-
Incubate the reaction at 30°C for 2 hours.[4]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen for 3 days.[4]
-
Quantify the radioactivity incorporated into the protein substrate to determine the level of inhibition.
References
Dual-Activity Chemical Probe MRK-990: A Technical Guide to its Inhibition of PRMT9 and PRMT5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRK-990, a potent dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5). This document details the inhibitory activity of this compound, outlines the experimental methodologies used for its characterization, and illustrates the key signaling pathways influenced by PRMT9 and PRMT5.
Data Presentation: Inhibitory Activity of this compound
This compound demonstrates potent inhibition of both PRMT9 and PRMT5 in biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 Value (nM) |
| PRMT9 | Radioactivity-based Methyltransferase Assay | 10[1][2][3][4][5][6][7][8] |
| PRMT5 | Radioactivity-based Methyltransferase Assay | 30[1][2][3][4][5][6][7][8] |
| PRMT9 | In-cell Western Assay (methylation of SAP145) | 145[1][2][5][6][7] |
| PRMT5 | In-cell Western Assay (dimethylarginine) | 519[1][2][5][6][7] |
Experimental Protocols
Detailed experimental protocols for the specific determination of this compound IC50 values are not publicly available. However, based on established methodologies for similar inhibitors, the following represents a generalized approach for the key assays cited.
Radioactivity-based Methyltransferase Assay (General Protocol)
This biochemical assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate by the methyltransferase enzyme.
Materials:
-
Recombinant human PRMT9 or PRMT5 enzyme
-
Substrate (e.g., histone H2A for PRMT5, or a specific peptide for PRMT9)[9]
-
³H-SAM (radiolabeled methyl donor)
-
This compound (or other inhibitors) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation cocktail
-
Filter paper and a filter-binding apparatus or alternative capture method
Procedure:
-
A reaction mixture is prepared containing the assay buffer, recombinant PRMT9 or PRMT5 enzyme, and the appropriate substrate.
-
This compound is added to the reaction mixture at a range of concentrations. A control with no inhibitor is also prepared.
-
The reaction is initiated by the addition of ³H-SAM.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the methylation reaction to occur.
-
The reaction is stopped, often by the addition of a quenching solution.
-
The reaction mixture is transferred to a filter paper, which binds the protein substrate.
-
The filter paper is washed to remove unincorporated ³H-SAM.
-
The radioactivity retained on the filter paper, corresponding to the methylated substrate, is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In-cell Western Assay (General Protocol)
This assay measures the level of a specific protein modification within cells, in this case, the methylation of PRMT9 and PRMT5 substrates.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
This compound at various concentrations
-
Primary antibodies specific for the methylated substrate (e.g., anti-symmetric dimethylarginine) and a loading control protein (e.g., anti-GAPDH).
-
Infrared dye-conjugated secondary antibodies
-
Fixation and permeabilization buffers
-
Blocking buffer
-
Infrared imaging system
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are treated with a range of concentrations of this compound or a vehicle control for a specified period.
-
After treatment, the cells are fixed and permeabilized to allow antibody entry.
-
The cells are then incubated with a blocking buffer to reduce non-specific antibody binding.
-
Primary antibodies against the methylated target and a loading control are added and incubated.
-
After washing, the cells are incubated with the appropriate infrared dye-conjugated secondary antibodies.
-
The plate is scanned using an infrared imaging system to quantify the fluorescence intensity for both the target protein modification and the loading control.
-
The signal for the methylated substrate is normalized to the loading control.
-
The IC50 value is determined by plotting the normalized signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of PRMT9 and PRMT5 by this compound can impact multiple downstream signaling pathways implicated in cancer and other diseases.
PRMT5 Signaling Pathways
PRMT5 is a key regulator of various cellular processes, including gene transcription, RNA splicing, and signal transduction. Its inhibition can affect multiple oncogenic pathways.
Caption: Inhibition of PRMT5 by this compound can modulate key oncogenic signaling pathways.
PRMT9 Signaling Pathway
PRMT9 has been shown to play a role in cancer progression, particularly through the activation of pathways involved in cell migration and invasion.
Caption: this compound inhibits PRMT9, potentially blocking the PI3K/Akt/GSK-3β/Snail signaling axis.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of an inhibitor like this compound involves a series of systematic steps from assay setup to data analysis.
Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. eubopen.org [eubopen.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
The Structural Basis for MRK-990 Inhibition of Protein Arginine Methyltransferases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes crucial to a multitude of cellular processes, including signal transduction, gene regulation, and DNA repair. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. MRK-990 is a potent, cell-active chemical probe that dually inhibits PRMT5 and PRMT9, two key members of the PRMT family. This document provides an in-depth technical overview of the structural and molecular basis of this compound's inhibitory activity, summarizing key quantitative data, outlining experimental methodologies for its characterization, and visualizing its impact on cellular signaling pathways.
Introduction to PRMT5, PRMT9, and the Inhibitor this compound
The PRMT family catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins.[1][2] Based on the type of methylation they perform, PRMTs are classified into three main types.
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of asymmetric dimethylarginine (ADMA).
-
Type II PRMTs (PRMT5, 9) catalyze the formation of symmetric dimethylarginine (SDMA).[3]
-
Type III PRMTs (PRMT7) only catalyze the formation of monomethylarginine (MMA).[3]
PRMT5 is the primary enzyme responsible for SDMA in cells, a modification critical for RNA splicing, gene transcription, and DNA damage response.[1] Its overexpression is linked to numerous cancers. PRMT9 is another Type II enzyme that symmetrically dimethylates specific substrates, such as the spliceosome-associated protein SAP145, playing a role in RNA processing.[4]
This compound has been developed as a potent dual inhibitor of PRMT5 and PRMT9.[5][6] As a SAM analogue, its mechanism of action is understood to be competitive with the natural methyl-donor cofactor.[7] Its utility as a chemical probe allows for the detailed investigation of the biological functions of PRMT9, especially when used alongside highly selective PRMT5 inhibitors.[5][6] A closely related, but inactive, compound, This compound-NC , serves as an ideal negative control for experiments.[4]
Quantitative Inhibitory Profile of this compound
The potency of this compound has been quantified through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate high potency against its intended targets in enzymatic assays, which translates to effective target engagement in a cellular context.
| Assay Type | Target | Substrate / Readout | IC50 Value | Reference(s) |
| Biochemical (Radiometric) | PRMT9 | Methyltransferase Activity | 10 nM | [4][7][8] |
| Biochemical (Radiometric) | PRMT5 | Methyltransferase Activity | 30 nM | [4][8] |
| Cellular (In-Cell Western) | PRMT9 | SAP145 Methylation | 145 nM | [4][8] |
| Cellular (In-Cell Western) | PRMT5 | Symmetric Dimethylarginine (SDMA) | 519 nM | [4][8] |
Structural Basis of Inhibition
The mechanism of this compound's inhibitory action is rooted in its structural mimicry of the endogenous cofactor S-adenosyl-L-methionine (SAM). This allows it to occupy the SAM-binding pocket within the catalytic domain of PRMTs, thereby preventing the binding of SAM and subsequent methyl transfer.
A co-crystal structure of human PRMT9 in complex with this compound has been solved (PDB ID: 9AY9), providing direct insight into the molecular interactions underpinning its inhibitory effect.[6][9][10] The inhibitor occupies the cofactor-binding site, sterically blocking the enzyme's catalytic activity. Although a co-crystal structure with PRMT5 is not publicly available, the high degree of conservation in the SAM-binding pocket among methyltransferases and this compound's known status as a SAM analogue strongly support a similar competitive binding mode.
Key Experimental Protocols
Characterization of PRMT inhibitors like this compound involves a multi-step process from biochemical validation to assessment of cellular activity.
Radiometric Methyltransferase Filter-Binding Assay
This biochemical assay directly measures the enzymatic activity of PRMTs by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate.
Principle: Recombinant PRMT enzyme, a protein or peptide substrate, and [³H]-labeled SAM are incubated together. The reaction mixture is then spotted onto a filter paper (e.g., DEAE cellulose (B213188) or P-81 phosphocellulose) which binds the substrate.[5][11] Unincorporated [³H]-SAM is washed away, and the radioactivity retained on the filter, corresponding to the methylated substrate, is quantified by liquid scintillation counting.[5][12] The assay is performed across a range of inhibitor concentrations to determine the IC50 value.
Generic Protocol:
-
Reaction Setup: Prepare a reaction mixture in assay buffer containing the PRMT enzyme (e.g., PRMT5 or PRMT9), a suitable methyl-acceptor substrate (e.g., a histone peptide), and the inhibitor (this compound) at various concentrations.
-
Initiation: Start the reaction by adding [³H]-SAM. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Quenching & Spotting: Stop the reaction (e.g., by adding unlabeled SAM or acid).[5] Spot an aliquot of the reaction mixture onto a labeled filter paper.
-
Washing: Wash the filters multiple times with a wash buffer (e.g., ammonium (B1175870) bicarbonate) and ethanol (B145695) to remove unbound [³H]-SAM.[5]
-
Detection: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
In-Cell Western Blot for Methylation Status
This cellular assay determines the ability of an inhibitor to block PRMT activity inside cells by measuring the methylation level of a known substrate.
Principle: Cells are treated with the inhibitor, after which total protein is extracted. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the methylated form of the target protein (e.g., an anti-SDMA antibody for PRMT5 activity or an anti-methyl-SAP145 for PRMT9).[4] A secondary antibody conjugated to a fluorescent dye or an enzyme (like HRP) allows for detection and quantification.[13][14]
Generic Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of this compound (and this compound-NC as a negative control) for a specified duration.
-
Lysis: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis: Denature an equal amount of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the methylated target, followed by incubation with a compatible secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in substrate methylation.
Downstream Signaling and Cellular Consequences
Inhibition of PRMT5 and PRMT9 by this compound disrupts the methylation of numerous downstream substrates, leading to significant alterations in key cellular signaling pathways.
PRMT5, in particular, is a critical signaling node. It has been shown to methylate and regulate components of major growth and survival pathways. For example, PRMT5 can modulate signaling through growth factor receptors like EGFR and PDGFR, which in turn impacts the downstream PI3K/AKT and RAS/ERK pathways.[3][16] Furthermore, PRMT5 can directly methylate the p65 subunit of NF-κB, influencing its activity and promoting pro-tumorigenic gene expression.[16][17] Inhibition of PRMT5 can therefore lead to cell cycle arrest, apoptosis, and reduced cellular proliferation, particularly in cancer cells where these pathways are often hyperactive.[2]
Conclusion
This compound is a well-characterized dual inhibitor of PRMT5 and PRMT9, demonstrating high potency in both biochemical and cellular environments. Its structural basis of inhibition is defined by its role as a SAM-competitive inhibitor, a mechanism confirmed by X-ray crystallography for PRMT9. By disrupting the methylation of key substrates, this compound modulates critical signaling pathways involved in cell growth, proliferation, and survival. This technical guide provides the foundational data and methodologies for researchers utilizing this compound to further explore the biology of arginine methylation and its potential as a therapeutic target in disease.
References
- 1. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Development of a sensitive microplate assay for characterizing RNA methyltransferase activity: Implications for epitranscriptomics and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9AY9: Co-crystal structure of human PRMT9 in complex with this compound inhibitor [ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. eubopen.org [eubopen.org]
- 9. rcsb.org [rcsb.org]
- 10. 9ay9 - Co-crystal structure of human PRMT9 in complex with this compound inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 16. PRMT5 function and targeting in cancer [cell-stress.com]
- 17. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Core: A Technical Guide to Foundational Research on PRMT9 Utilizing Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers delving into the foundational biology of Protein Arginine Methyltransferase 9 (PRMT9) through the application of chemical probes. As an emerging therapeutic target, understanding the intricate mechanisms of PRMT9 is paramount for the development of novel therapeutic strategies. This document provides a consolidated overview of the quantitative data on current chemical probes, detailed experimental protocols for assessing PRMT9 activity, and visual representations of key signaling pathways and experimental workflows.
Quantitative Data on PRMT9 Chemical Probes
The development of potent and selective chemical probes is crucial for dissecting the biological functions of PRMT9. The following table summarizes the in vitro inhibitory activities of a series of recently developed compounds against PRMT9 and other PRMT isoforms, providing a clear view of their potency and selectivity.
| Compound | PRMT9 IC50 (μM) | PRMT1 IC50 (μM) | PRMT3 IC50 (μM) | PRMT4 IC50 (μM) | PRMT5 IC50 (μM) | PRMT6 IC50 (μM) | PRMT7 IC50 (μM) | PRMT8 IC50 (μM) |
| 1a | 0.89 | >100 | >100 | >100 | >100 | >100 | 23 | >100 |
| 1b | ~1 | ND | ND | ND | ND | ND | ND | ND |
| 1c | ~1 | ND | ND | ND | ND | ND | ND | ND |
| 1d | ~1 | ND | ND | ND | ND | ND | ND | ND |
| 1e | ~1 | ND | ND | ND | ND | ND | ND | ND |
| 1g | >10 | ND | ND | ND | ND | ND | ND | ND |
| 1h | >10 | ND | ND | ND | ND | ND | ND | ND |
ND: Not Determined. Data extracted from a study identifying a potent PRMT7/9 inhibitor.[1][2]
Detailed Experimental Protocols
Accurate and reproducible experimental methods are the bedrock of foundational research. This section provides detailed protocols for key assays used to characterize PRMT9 and its inhibitors.
In Vitro PRMT9 Inhibition Assay using AlphaLISA
This protocol outlines the setup of a homogeneous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of PRMT9 and assess the potency of inhibitory compounds.[1]
Materials:
-
Recombinant human PRMT9 enzyme
-
Biotinylated peptide substrate (e.g., a 20-amino acid peptide from SF3B2, aa 500-519)
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
AlphaLISA anti-methylarginine antibody
-
Streptavidin-coated Donor beads
-
Anti-species IgG-coated Acceptor beads
-
AlphaLISA buffer
-
384-well white opaque microplates
-
Test compounds (potential inhibitors)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in AlphaLISA buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
Test compound or vehicle control.
-
Recombinant PRMT9 enzyme.
-
A mixture of the biotinylated peptide substrate and SAM.
-
-
Enzymatic Reaction: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the methylation reaction to proceed.
-
Detection:
-
Add the AlphaLISA anti-methylarginine antibody to each well and incubate.
-
Add a mixture of Streptavidin-coated Donor beads and anti-species IgG-coated Acceptor beads to each well.
-
Incubate the plate in the dark.
-
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of methylated substrate.
-
Data Analysis: Calculate the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.
Cellular PRMT9 Activity Assay
This protocol describes a method to assess the activity of PRMT9 within a cellular context by measuring the methylation status of its substrates using western blotting.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF-7)
-
PRMT9 inhibitor or vehicle control
-
Cell lysis buffer
-
Primary antibody specific for the methylated substrate of PRMT9 (e.g., anti-SF3B2 R508me2s)
-
Primary antibody for total substrate protein (loading control)
-
Primary antibody for PRMT9 (optional)
-
Secondary antibodies conjugated to a fluorescent dye
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PRMT9 inhibitor or vehicle for a specified duration (e.g., 48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate fluorescently labeled secondary antibody.
-
Image the blot using a fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the methylated substrate and the total substrate.
-
Normalize the methylated substrate signal to the total substrate signal to determine the relative methylation level.
-
Visualization of Signaling Pathways and Workflows
Understanding the context in which PRMT9 functions is critical. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PRMT9 and a general workflow for the development of its chemical probes.
Caption: Workflow for the development of PRMT9 chemical probes.
Caption: PRMT9 activates the PI3K/Akt/GSK-3β/Snail signaling pathway.[3][4]
Caption: PRMT9 negatively regulates MAVS-mediated antiviral signaling.[5]
References
- 1. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PRMT9 promotes hepatocellular carcinoma invasion and metastasis via activating PI3K/Akt/GSK‐3β/Snail signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT9 promotes hepatocellular carcinoma invasion and metastasis via activating PI3K/Akt/GSK-3β/Snail signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein arginine methyltransferase PRMT9 attenuates MAVS activation through arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies of MRK-990 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on MRK-990, a dual-activity chemical probe targeting Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5). This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Data Presentation
The initial characterization of this compound and its negative control, this compound-NC, has yielded quantitative data on their inhibitory activity. These findings are summarized in the tables below.
In Vitro Biochemical Potency
This table presents the half-maximal inhibitory concentration (IC50) values of this compound and its negative control against PRMT9 and PRMT5 in radioactivity-based methyltransferase assays.[1][2]
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | PRMT9 | Radioactivity-based Methyltransferase Assay | 10 |
| PRMT5 | Radioactivity-based Methyltransferase Assay | 30 | |
| This compound-NC | PRMT9 | Radioactivity-based Methyltransferase Assay | > 10,000 |
| PRMT5 | Radioactivity-based Methyltransferase Assay | > 10,000 |
Cellular Target Engagement
The following table details the IC50 values of this compound in a cellular context, as determined by an in-cell western assay measuring the methylation of specific substrates.[1][2] While the specific cancer cell lines used in these initial assays have not been publicly disclosed, these data demonstrate the cell permeability and target engagement of this compound.
| Compound | Target (Substrate) | Assay Type | IC50 (nM) |
| This compound | PRMT9 (SAP145 Methylation) | In-cell Western Assay | 145 |
| PRMT5 (SDMA Methylation) | In-cell Western Assay | 519 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of initial findings. Below are methodologies for the key experiments cited in the characterization of this compound.
Radioactivity-based Methyltransferase Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro potency of inhibitors against methyltransferases like PRMT5 and PRMT9.
Objective: To measure the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate peptide by a specific PRMT enzyme in the presence of an inhibitor.
Materials:
-
Recombinant human PRMT5/MEP50 complex or PRMT9
-
Substrate peptide (e.g., Histone H4 peptide for PRMT5)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound and this compound-NC
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRMT enzyme, and the substrate peptide.
-
Add serial dilutions of the test compound (this compound or this compound-NC) or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-SAM.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
In-cell Western Assay for Substrate Methylation (General Protocol)
This protocol describes a method to quantify the level of a specific protein methylation mark within cells following treatment with an inhibitor.
Objective: To measure the inhibitory effect of this compound on the methylation of endogenous PRMT9 (SAP145) and PRMT5 (symmetric dimethylarginine) substrates in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific for the methylated substrate (e.g., anti-SDMA or anti-methyl-SAP145)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse)
-
96-well microplate
-
Imaging system capable of detecting near-infrared fluorescence
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 48 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibodies against the methylated substrate and the loading control.
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Wash the cells to remove unbound antibodies.
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for both the target and the loading control in each well.
-
Normalize the target signal to the loading control signal.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways of PRMT5 and PRMT9, as well as the experimental workflow for evaluating this compound.
Caption: PRMT5 Signaling Pathways in Cancer.
References
MRK-990: A Technical Guide to a Dual PRMT9 and PRMT5 Inhibitor and its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRK-990 is a potent, cell-permeable chemical probe that dually inhibits two Type II protein arginine methyltransferases (PRMTs): PRMT9 and PRMT5.[1] These enzymes catalyze the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing crucial roles in the regulation of gene expression, RNA splicing, and signal transduction. Given the distinct and overlapping functions of PRMT5 and PRMT9, this compound serves as a critical tool for dissecting their individual biological roles, particularly when used in conjunction with selective PRMT5 inhibitors. This guide provides an in-depth overview of this compound, its effects on histone methylation, and detailed protocols for its use in research settings.
Introduction to this compound and its Targets
This compound was developed as a dual-activity chemical probe for PRMT9 and PRMT5.[1] Both enzymes belong to the family of protein arginine methyltransferases that transfer a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues. As Type II PRMTs, they catalyze the formation of monomethylarginine (MMA) and subsequently symmetric dimethylarginine (sDMA).[2]
PRMT5 is a well-characterized enzyme involved in various cellular processes, including transcriptional repression and activation. It is known to symmetrically dimethylate histone H4 at arginine 3 (H4R3me2s), histone H3 at arginine 8 (H3R8me2s), and histone H2A at arginine 3 (H2AR3me2s).[3][4] These modifications are generally associated with repressive chromatin states.
PRMT9 , also known as F-box only protein 11 (FBXO11), has been more recently characterized.[2][5] While it is established as a Type II PRMT, its substrate scope, particularly concerning histones, is an area of active investigation. Some studies indicate that PRMT9 can methylate histones H2A and H4 in vitro, while others suggest it has little to no activity on core histones, with its primary characterized substrate being the splicing factor SAP145.[5][6][7]
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified through both biochemical and cellular assays. The following tables summarize the available data for this compound and its negative control, this compound-NC.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| PRMT9 | Radioactive Methyltransferase Assay | 10 | [1][8][9] |
| PRMT5 | Radioactive Methyltransferase Assay | 30 | [1][8][9] |
Table 2: Cellular Inhibitory Activity of this compound
| Target | Cellular Substrate | Assay Type | IC50 (nM) | Reference |
| PRMT9 | SAP145 | In-Cell Western | 145 | [1][8] |
| PRMT5 | Dimethylarginine | In-Cell Western | 519 | [1][8] |
Table 3: Negative Control Compound this compound-NC
| Target | Assay Type | IC50 (µM) | Reference |
| PRMT9/PRMT5 | Radioactive Methyltransferase Assay | > 10 | [1] |
Signaling Pathways and Histone Methylation
The inhibition of PRMT5 and PRMT9 by this compound can impact several downstream signaling pathways through the modulation of histone methylation and the methylation of other key cellular proteins.
PRMT5-Mediated Histone Methylation and Transcriptional Regulation
PRMT5 is a key regulator of gene expression through its histone methyltransferase activity. The symmetric dimethylation of H4R3 and H3R8 is often associated with transcriptional repression. One established mechanism involves the recruitment of DNA methyltransferases (DNMTs), which subsequently methylate DNA and lead to gene silencing.
PRMT9-Mediated Signaling
While the direct histone targets of PRMT9 in a cellular context are still being fully elucidated, its role in methylating non-histone proteins has been linked to significant signaling pathways, particularly in cancer. For instance, PRMT9 has been shown to methylate the splicing factor SAP145, which is crucial for the maturation of the U2 small nuclear ribonucleoprotein (snRNP).[6]
Experimental Protocols
The following protocols provide a framework for utilizing this compound to investigate its effects on histone methylation and cellular processes.
In Vitro Radioactive Methyltransferase Assay
This assay directly measures the enzymatic activity of PRMT5 and PRMT9 and their inhibition by this compound.
Materials:
-
Recombinant human PRMT5/MEP50 complex and PRMT9
-
Histone H4 peptide (for PRMT5) or recombinant SAP145 (for PRMT9) as substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
This compound and this compound-NC dissolved in DMSO
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and the respective enzyme.
-
Add varying concentrations of this compound or this compound-NC (typically in a dose-response range from 0.1 nM to 10 µM). Include a DMSO-only control.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose paper or filter membrane and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values.
In-Cell Western Blot for Histone Methylation
This protocol allows for the detection of changes in specific histone methylation marks in cells treated with this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound, this compound-NC, and a selective PRMT5 inhibitor (e.g., GSK591)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for H4R3me2s, H3R8me2s, and total Histone H3/H4
-
Appropriate secondary antibodies conjugated to a fluorescent dye
-
Western blot equipment and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 10 nM to 10 µM), this compound-NC (e.g., 10 µM), the selective PRMT5 inhibitor, and a combination of this compound and the selective PRMT5 inhibitor for a predetermined time (e.g., 24-72 hours). Include a DMSO control.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Image the blot and quantify the band intensities. Normalize the methylation signal to the total histone signal.
Experimental Workflow and Visualization
To effectively dissect the specific roles of PRMT9, a combinatorial inhibition strategy is recommended. The following workflow outlines a logical approach to studying the effects of this compound.
Conclusion
This compound is an invaluable tool for probing the functions of PRMT5 and PRMT9. Its dual inhibitory nature, when coupled with the use of selective PRMT5 inhibitors and the inactive control this compound-NC, allows for the specific investigation of PRMT9-mediated biological processes. While the role of PRMT5 in histone methylation is well-documented, the precise histone substrates and the functional consequences of PRMT9-mediated histone methylation remain an important area for future research. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the impact of this compound on histone methylation and its downstream cellular effects.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Histone arginine methylations: their roles in chromatin dynamics and transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methylation of non-histone proteins and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Histone Arginine Methylation by Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. medchemexpress.com [medchemexpress.com]
The Potential of Dual PRMT5 and PRMT9 Inhibition in Acute Myeloid Leukemia: A Preliminary Investigation of MRK-990
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, the prognosis for many AML patients remains poor, underscoring the urgent need for novel therapeutic strategies. Protein arginine methyltransferases (PRMTs) have emerged as critical regulators of various cellular processes frequently dysregulated in cancer, including AML. This technical guide explores the preliminary investigation of MRK-990, a potent dual inhibitor of PRMT5 and PRMT9, as a potential therapeutic tool in AML. We will delve into the established roles of PRMT5 and PRMT9 in AML pathogenesis, present the biochemical and cellular activity of this compound, and provide detailed experimental protocols and conceptual workflows for its investigation.
Introduction: The Rationale for Targeting PRMT5 and PRMT9 in AML
Protein arginine methylation is a crucial post-translational modification that governs a multitude of cellular functions, including signal transduction, RNA processing, and gene transcription.[1][2] The dysregulation of PRMTs has been increasingly implicated in the initiation and progression of various cancers, including hematological malignancies.[1][2] In the context of AML, two members of this enzyme family, PRMT5 and PRMT9, have garnered significant attention as potential therapeutic targets.
1.1. The Role of PRMT5 in AML
PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation and is overexpressed in various cancers, including AML.[3] Elevated PRMT5 activity has been shown to promote AML cell growth and survival both in laboratory settings and in living organisms.[4][5][6] Mechanistically, PRMT5 has a dual role in gene regulation within AML cells. It can act as a transcriptional repressor by methylating histones, for example, silencing the tumor-suppressing microRNA miR-29b.[4][5][6] This silencing leads to the upregulation of Sp1, a transcription factor that in turn activates the expression of FLT3, a receptor tyrosine kinase frequently mutated and overexpressed in AML.[4][5][6] Inhibition of PRMT5 has demonstrated significant anti-leukemic effects in preclinical models, suggesting its potential as a therapeutic target.[4][5][6][7] Several PRMT5 inhibitors are currently under investigation in clinical trials for various hematological malignancies.[1][8]
1.2. The Role of PRMT9 in AML
PRMT9 is another key arginine methyltransferase whose activity is elevated in the blasts and leukemia stem cells (LSCs) of AML patients.[9][10][11][12][13] Importantly, higher levels of PRMT9 have been correlated with decreased overall survival in AML patients.[9][14] Preclinical studies have demonstrated that targeting PRMT9 can suppress the maintenance of AML and even eliminate the disease.[9][10][11][12] The proposed mechanism of action involves the methylation of proteins that regulate RNA translation and the DNA damage response, leading to suppressed cell survival.[10][11][12][13] Furthermore, PRMT9 inhibition has been shown to promote DNA damage and activate the cGAS-STING pathway, which can trigger an anti-tumor immune response.[10][11][12]
This compound: A Dual Inhibitor of PRMT5 and PRMT9
This compound is a chemical probe that exhibits potent inhibitory activity against both PRMT5 and PRMT9.[15][16] Its dual-targeting nature makes it a valuable tool for investigating the combined effects of inhibiting these two key enzymes in AML.
Table 1: Biochemical and In-Cell Potency of this compound
| Target | Assay Type | IC50 | Reference |
| PRMT9 | Biochemical (Radioactivity-based methyltransferase assay) | 10 nM | [15][16] |
| PRMT5 | Biochemical (Radioactivity-based methyltransferase assay) | 30 nM | [15][16] |
| PRMT9 (SAP145 methylation) | In-Cell Western Assay | 145 nM | [15] |
| PRMT5 (Symmetric dimethylarginine) | In-Cell Western Assay | 519 nM | [15] |
Experimental Protocols for Investigating this compound in AML
The following protocols provide a detailed framework for the preclinical evaluation of this compound in AML cell lines and patient-derived samples.
3.1. Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on the viability and proliferation of AML cells.
-
Methodology:
-
Cell Culture: Culture human AML cell lines (e.g., MV4-11, MOLM-13, THP-1) and primary AML patient blasts in appropriate media supplemented with fetal bovine serum and necessary cytokines.
-
Treatment: Seed cells in 96-well plates and treat with a dose range of this compound (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control. A negative control compound, this compound-NC (IC50 > 10 µM), should be used in parallel.[15]
-
Incubation: Incubate the cells for 48, 72, and 96 hours.
-
Viability Assessment: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based ATP assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line and time point.
-
3.2. Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis in AML cells.
-
Methodology:
-
Treatment: Treat AML cells with this compound at concentrations around the determined IC50 values for 24 and 48 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
3.3. Western Blot Analysis
-
Objective: To confirm the on-target activity of this compound and assess its impact on downstream signaling pathways.
-
Methodology:
-
Protein Extraction: Treat AML cells with this compound for 24-48 hours, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against symmetric dimethylarginine (sDMA) to assess PRMT5 activity, and antibodies against downstream targets of the PRMT5 and PRMT9 pathways (e.g., p-p53, FLT3, c-Myc, Mcl-1). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Visualizing the Impact of this compound in AML
4.1. Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by PRMT5 and PRMT9 in AML, which are the targets of this compound.
Caption: PRMT5-mediated signaling pathway in AML.
Caption: PRMT9-mediated signaling and effects of its inhibition in AML.
4.2. Experimental Workflow
The following diagram outlines a conceptual workflow for the preclinical investigation of this compound in AML.
Caption: Conceptual workflow for preclinical investigation of this compound in AML.
Conclusion and Future Directions
The overexpression and pro-leukemogenic roles of PRMT5 and PRMT9 in acute myeloid leukemia present compelling targets for therapeutic intervention. This compound, as a potent dual inhibitor of these enzymes, offers a unique opportunity to explore the simultaneous blockade of these two critical pathways. The experimental framework provided in this guide outlines a systematic approach to investigate the preclinical efficacy and mechanism of action of this compound in AML. Future studies should focus on in vivo validation using patient-derived xenograft models and exploring potential synergistic combinations with existing AML therapies. A thorough understanding of the biological consequences of dual PRMT5/9 inhibition will be crucial in determining the therapeutic potential of this strategy for AML patients.
References
- 1. Protein Arginine Methyltransferases as Therapeutic Targets in Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]
- 4. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Targeting PRMT9-mediated arginine methylation suppresses cancer stem cell maintenance and elicits cGAS-mediated anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Targeting PRMT9-mediated arginine methylation suppresses cancer stem cell maintenance and elicits cGAS-mediated anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Structural Genomics Consortium [thesgc.org]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MRK-990: A Dual PRMT9 and PRMT5 Inhibitor
This technical guide provides a comprehensive overview of the basic properties, chemical structure, and mechanism of action of MRK-990, a potent dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical utility of this compound.
Core Properties and Chemical Structure
This compound is a small molecule inhibitor that demonstrates high potency against both PRMT9 and PRMT5. Its chemical and physical properties are summarized below.
Chemical Structure and Identifiers
IUPAC Name: (2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol
Chemical Formula: C₂₆H₃₈N₆O₃S
Molecular Weight: 514.69 g/mol
Canonical SMILES: Cc1cn(c2c1c(ncn2)N)[C@H]3--INVALID-LINK--CSCCNCC4=C(C=CN=C4)C(C)(C)C)O">C@HO
InChI Key: PLCITURFVJNAFH-GUQHISFFSA-N
A closely related negative control compound, this compound-NC, is available and has an IC₅₀ of > 10 µM, making it suitable for control experiments.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₃₈N₆O₃S |
| Molecular Weight | 514.69 |
| Exact Mass | 514.2726 |
| Topological Polar Surface Area | 162 Ų |
| Heavy Atom Count | 36 |
| Rotatable Bond Count | 11 |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 9 |
Mechanism of Action and Biological Activity
This compound functions as a dual inhibitor of PRMT9 and PRMT5, two enzymes that play critical roles in cellular processes through the methylation of arginine residues on histone and non-histone proteins.
In Vitro and In-Cellular Potency
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays.
| Assay Type | Target | Substrate | IC₅₀ |
| Biochemical (Radioactivity-based methyltransferase assay) | PRMT9 | 10 nM | |
| PRMT5 | 30 nM | ||
| In-Cell Western Assay | PRMT9 | Methylation of SAP145 | 145 nM |
| PRMT5 | Dimethylarginine | 519 nM |
Signaling Pathways Modulated by this compound
By inhibiting PRMT9 and PRMT5, this compound can influence a multitude of downstream signaling pathways that are crucial in various pathological conditions, particularly in cancer.
PRMT5-Modulated Signaling Pathways
PRMT5 is a key regulator of several oncogenic signaling pathways. Its inhibition by this compound is expected to impact these pathways, leading to anti-tumor effects.
Caption: PRMT5 signaling network and the inhibitory effect of this compound.
PRMT9-Modulated Signaling Pathways
PRMT9 has been implicated in cancer progression and immune response. Its inhibition by this compound can modulate these critical cellular processes.
Methodological & Application
MRK-990: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-990 is a potent, cell-permeable, dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5).[1][2] As a chemical probe, this compound serves as a valuable tool for investigating the biological roles of these two key enzymes in cellular processes. PRMTs are crucial regulators of signal transduction, gene transcription, and RNA metabolism, and their dysregulation is implicated in various diseases, including cancer.[3][4] this compound's dual activity allows for the simultaneous interrogation of both PRMT9 and PRMT5 pathways. For focused investigation of PRMT9, it is recommended to use this compound in conjunction with selective PRMT5 inhibitors such as GSK591 or LLY-283.[1][2] A structurally similar but inactive compound, this compound-NC, is available as a negative control for these experiments.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, including quantitative data, methodologies for key assays, and a visual representation of the targeted signaling pathways.
Data Presentation
In Vitro and In-Cellular Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| PRMT9 | Biochemical (Radioactivity-based) | 10 nM | [1][2] |
| In-Cell Western (SAP145 methylation) | 145 nM | [1][2] | |
| PRMT5 | Biochemical (Radioactivity-based) | 30 nM | [1][2] |
| In-Cell Western (Symmetric Dimethylarginine) | 519 nM | [1][2] |
Negative Control Compound
| Compound | Target(s) | IC50 Value |
| This compound-NC | PRMT9/PRMT5 | > 10 µM |
Signaling Pathways
This compound inhibits PRMT9 and PRMT5, which are key regulators of distinct but interconnected signaling pathways crucial for cell proliferation, survival, and differentiation. PRMT9 has been shown to activate the PI3K/Akt/GSK-3β/Snail signaling pathway, promoting epithelial-mesenchymal transition (EMT) and cell invasion. PRMT5 is involved in multiple oncogenic pathways, including the Wnt/β-catenin and PI3K/AKT signaling cascades, by regulating gene expression and protein activity. The dual inhibition by this compound is expected to impact these pathways, leading to anti-proliferative and pro-apoptotic effects.
References
Application Notes and Protocols for MRK-990 in Western Blot Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRK-990 is a potent, cell-active dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5.[1][2][3][4] These enzymes catalyze the symmetric dimethylation of arginine residues on substrate proteins, playing crucial roles in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Dysregulation of PRMT5 and PRMT9 activity has been implicated in several cancers, making them attractive therapeutic targets. This compound provides a valuable tool for studying the biological functions of these enzymes. To specifically investigate the role of PRMT9, it is recommended to use this compound in parallel with selective PRMT5 inhibitors.[1][2][3][4] A closely related analog, this compound-NC, which is inactive against the target enzymes, is available as a negative control.[1][2][3]
This document provides a detailed protocol for utilizing this compound in Western blot experiments to assess its inhibitory effect on PRMT5 and PRMT9 activity in a cellular context. The principle of the assay is to measure the reduction in the symmetric dimethylation of downstream substrates upon treatment with this compound.
Mechanism of Action and Signaling Pathway
This compound inhibits the methyltransferase activity of PRMT5 and PRMT9, thereby preventing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on their respective substrates. A key substrate of PRMT9 is the splicing factor SAP145.[1][4] Inhibition of PRMT9 by this compound leads to a decrease in the symmetric dimethylation of SAP145. Similarly, inhibition of PRMT5 results in reduced symmetric dimethylation of its various substrates. The overall symmetric dimethylarginine (SDMA) levels in the cell can be monitored as a general indicator of PRMT5 and PRMT9 activity.
Figure 1: this compound inhibits PRMT5 and PRMT9, blocking substrate methylation.
Data Presentation
The inhibitory activity of this compound can be quantified by measuring the reduction in the symmetric dimethylation of PRMT5 and PRMT9 substrates. The following table summarizes the known inhibitory concentrations of this compound.
| Parameter | PRMT9 | PRMT5 | Assay Type | Reference |
| IC50 | 10 nM | 30 nM | Biochemical (Radioactivity-based) | [1][2][3] |
| Cellular IC50 | 145 nM (on SAP145 methylation) | 519 nM (on dimethylarginine) | In-Cell Western Assay | [1][2][3][4] |
The following table is a representative example of quantitative data that could be obtained from a Western blot experiment. The values are for illustrative purposes to demonstrate how to present such data.
| Treatment | Concentration (µM) | Normalized SDMA Signal Intensity (Arbitrary Units) | % Inhibition of SDMA |
| Vehicle (DMSO) | 0 | 1.00 | 0% |
| This compound | 0.1 | 0.75 | 25% |
| This compound | 0.5 | 0.40 | 60% |
| This compound | 1.0 | 0.20 | 80% |
| This compound | 5.0 | 0.10 | 90% |
| This compound-NC | 5.0 | 0.98 | 2% |
Experimental Protocols
This protocol outlines the steps for treating cells with this compound and performing a Western blot to detect changes in substrate methylation.
Materials and Reagents
-
Cell Lines: A suitable cell line expressing PRMT5 and PRMT9 (e.g., HeLa, MCF7, or a cell line relevant to the research question).
-
This compound and this compound-NC: Dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Cell Culture Medium and Reagents.
-
Lysis Buffer: RIPA buffer is recommended for whole-cell lysates. It should be supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
RIPA Buffer Composition: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.
-
-
BCA Protein Assay Kit.
-
SDS-PAGE Gels and Running Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-Symmetric Di-Methyl Arginine (SDMA) motif antibody (e.g., Cell Signaling Technology #13222).
-
Anti-PRMT5 antibody (e.g., Cell Signaling Technology #2252, Abcam ab109451).
-
Anti-PRMT9 antibody (e.g., Sigma-Aldrich MABE1112).
-
Anti-SAP145 antibody (e.g., MyBioSource MBS9013689).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
HRP-conjugated Secondary Antibodies.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Experimental Workflow
Figure 2: Step-by-step workflow for Western blot analysis of this compound effects.
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a dilution series of this compound and the negative control, this compound-NC, in the cell culture medium. Based on the cellular IC50 values, a starting concentration range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the old medium and replace it with the medium containing the inhibitors or vehicle.
-
Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Cell Lysis and Protein Quantification:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Transfer:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to each lysate, mix well, and heat at 95°C for 5-10 minutes.
-
Load 20-30 µg of total protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to the transfer system manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (e.g., anti-SDMA, anti-PRMT5, anti-PRMT9, or a loading control) diluted in blocking buffer. It is recommended to incubate overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.
-
Quantify the band intensities using appropriate software. Normalize the signal of the protein of interest to the corresponding loading control for each sample.
-
Expected Results
Upon successful execution of this protocol, a dose-dependent decrease in the signal from the symmetric di-methyl arginine (SDMA) antibody is expected in cells treated with this compound. No significant change should be observed in the total protein levels of PRMT5, PRMT9, or the loading control. The negative control compound, this compound-NC, should not produce a significant reduction in the SDMA signal compared to the vehicle control. These results will provide clear evidence of on-target engagement and inhibition of PRMT5/9 methyltransferase activity by this compound in a cellular environment.
References
Application Notes and Protocols for MRK-990 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-990 is a potent, dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5.[1][2] This chemical probe is a valuable tool for investigating the biological roles of these enzymes in various cellular processes, including signal transduction, RNA processing, and the regulation of gene expression. Due to the aberrant activity of PRMT5 and PRMT9 in numerous cancers, this compound is of significant interest for cancer research and drug development. These application notes provide recommended concentrations, detailed experimental protocols, and relevant signaling pathway information to guide the use of this compound in cell-based assays. To specifically study the function of PRMT9, it is recommended to use this compound in conjunction with a selective PRMT5 inhibitor.[1][2] A structurally similar negative control, this compound-NC, is also available and should be used in parallel to ensure that the observed effects are due to the inhibition of the target enzymes.
Data Presentation
The following tables summarize the known quantitative data for this compound. It is important to note that comprehensive dose-response data for this compound across a wide range of cancer cell lines is not yet publicly available. The provided IC50 values are from initial characterization studies. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Table 1: In Vitro and In-Cellular Inhibitory Activity of this compound
| Target | Assay Type | Substrate | IC50 (nM) | Reference |
| PRMT9 | Radioactivity-based methyltransferase assay | 10 | [1][2] | |
| PRMT5 | Radioactivity-based methyltransferase assay | 30 | [1][2] | |
| PRMT9 | In-cell Western | Methylation of SAP145 | 145 | [1][2] |
| PRMT5 | In-cell Western | Dimethylarginine | 519 | [1][2] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell Viability/Proliferation | 10 nM - 10 µM | Perform a dose-response curve to determine the IC50 for your cell line. |
| Target Engagement (Western Blot) | 100 nM - 1 µM | Titrate to observe a reduction in substrate methylation. |
| Apoptosis/Cell Cycle Analysis | IC50 or 2x IC50 concentration from viability assays | Time-course experiments are recommended. |
Signaling Pathways
This compound targets PRMT5 and PRMT9, which are involved in multiple signaling pathways implicated in cancer. Understanding these pathways is crucial for interpreting experimental results.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cultured cells. These are general guidelines and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and this compound-NC as a negative control)
-
DMSO (vehicle control)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and this compound-NC in complete medium. A typical concentration range to start with is 20 µM down to 1 nM. Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 or 96 hours) at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Target Engagement
This protocol is used to confirm that this compound is inhibiting the methyltransferase activity of PRMT5 and/or PRMT9 in cells by assessing the methylation status of their substrates.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-symmetric dimethylarginine [SDMA], anti-methylated SAP145, total PRMT5, total PRMT9, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound, this compound-NC, and vehicle for a specified time (e.g., 24-48 hours). Harvest and lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the levels of methylated substrates to the total substrate or a loading control to determine the extent of inhibition.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol determines if the reduction in cell viability observed with this compound treatment is due to the induction of apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a valuable chemical probe for studying the roles of PRMT5 and PRMT9 in cellular functions and disease. The provided protocols and data serve as a starting point for researchers. It is crucial to perform careful dose-response studies and include appropriate controls, such as the negative control this compound-NC and selective PRMT5 inhibitors, to ensure robust and interpretable results. As research on this compound progresses, more cell line-specific data will likely become available, further aiding in the design of targeted experiments.
References
Application Notes and Protocols for MRK-990 in Immunoprecipitation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRK-990 is a potent chemical probe that acts as a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Given its mechanism of action, this compound can be a valuable tool in immunoprecipitation (IP) assays to investigate the role of PRMT9 and PRMT5 activity in mediating protein-protein interactions. This document provides a detailed protocol for utilizing this compound in IP experiments to probe how the inhibition of these methyltransferases affects the formation of specific protein complexes. The protocol includes the use of this compound-NC, a structurally related but inactive compound, as a negative control to ensure that observed effects are due to the specific inhibition of PRMTs.[2]
Data Presentation: Quantitative Profile of this compound
The following table summarizes the inhibitory potency of this compound against its primary targets. This data is crucial for determining the appropriate concentrations for cellular assays.
| Compound | Target | Assay Type | IC50 Value |
| This compound | PRMT9 | Radioactivity-based methyltransferase | 10 nM[1][2][4] |
| PRMT5 | Radioactivity-based methyltransferase | 30 nM[1][2][4] | |
| PRMT9 (SAP145 methylation) | In-cell Western | 145 nM[1][2] | |
| PRMT5 (dimethylarginine) | In-cell Western | 519 nM[1][2] | |
| This compound-NC | PRMT9 / PRMT5 | Not specified | > 10 µM[2] |
Signaling Pathway Diagram
The diagram below illustrates the inhibitory action of this compound on its targets, PRMT9 and PRMT5, which are responsible for the methylation of protein substrates.
References
Application Notes and Protocols for Developing a Cell-Based Assay with MRK-990
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-990 is a potent, dual-activity chemical probe that inhibits two protein arginine methyltransferases (PRMTs): PRMT9 and PRMT5.[1][2][3] This characteristic makes this compound a valuable tool for investigating the biological functions of these enzymes, particularly the less-studied PRMT9. By using this compound in conjunction with selective PRMT5 inhibitors, researchers can dissect the specific roles of PRMT9 in cellular processes.[1][2][3] These application notes provide detailed protocols for developing cell-based assays to characterize the activity of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of PRMT9 and PRMT5, enzymes that catalyze the transfer of methyl groups to arginine residues on substrate proteins.[1][4] This post-translational modification plays a critical role in regulating numerous cellular processes, including signal transduction, gene transcription, and DNA repair. The dual-inhibitory nature of this compound allows for the simultaneous interrogation of pathways regulated by both enzymes. To specifically study PRMT9's role, this compound can be used in parallel with highly selective PRMT5 inhibitors (e.g., GSK591, LLY-283).[1][2][3] A closely related negative control, this compound-NC, which is inactive against these targets, is available to distinguish on-target from off-target effects.[1]
References
Application Notes: MRK-990 for the Interrogation of PRMT9-Mediated Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 9 (PRMT9) is a type II arginine methyltransferase responsible for the symmetric dimethylation of arginine residues on substrate proteins. This post-translational modification is crucial in various cellular processes, including RNA splicing, signal transduction, and the regulation of innate immunity. Dysregulation of PRMT9 has been implicated in several diseases, including cancer, making it an important target for therapeutic development.
MRK-990 is a potent chemical probe that acts as a dual inhibitor of PRMT9 and PRMT5.[1][2][3][4] Its utility in specifically studying PRMT9 biology is realized when used in conjunction with a selective PRMT5 inhibitor (e.g., GSK591). This strategy allows for the effective deconvolution of PRMT9's functions from those of PRMT5. A structurally similar but inactive compound, this compound-NC, is available as a negative control for these experiments.[1][3] These application notes provide a summary of this compound's characteristics and detailed protocols for its use in elucidating PRMT9-mediated signaling pathways.
Quantitative Data: this compound Inhibitory Activity
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for easy reference.
Table 1: In Vitro Biochemical Inhibitory Potency of this compound
| Target | IC₅₀ (nM) | Assay Type |
| PRMT9 | 10 | Radioactivity-based Methyltransferase Assay |
| PRMT5 | 30 | Radioactivity-based Methyltransferase Assay |
Data sourced from the Structural Genomics Consortium.[1][3]
Table 2: Cellular Target Engagement and Inhibitory Potency of this compound
| Target Substrate | Cellular IC₅₀ (nM) | Assay Type |
| SAP145 (PRMT9 marker) | 145 | In-Cell Western |
| Symmetric Dimethylarginine (PRMT5 marker) | 519 | In-Cell Western |
Data sourced from the Structural Genomics Consortium.[1][3]
Application in Studying PRMT9-Mediated Pathways
This compound is a valuable tool for investigating the role of PRMT9 in various biological contexts.
Regulation of Antiviral Signaling
PRMT9 has been identified as a negative regulator of the RIG-I-like receptor (RLR) signaling pathway. It methylates the mitochondrial antiviral-signaling protein (MAVS), which attenuates MAVS aggregation and subsequent activation of downstream kinases like TBK1 and IRF3, thereby dampening the type I interferon response.
Role in Cancer Progression
In hepatocellular carcinoma, PRMT9 promotes invasion and metastasis by activating the PI3K/Akt/GSK-3β pathway, which leads to the stabilization of the transcription factor Snail and induces epithelial-mesenchymal transition (EMT).
Experimental Design and Workflow
To specifically attribute an observed effect to PRMT9 inhibition, a multi-compound experimental strategy is mandatory. This workflow controls for the dual activity of this compound and potential off-target effects.
Detailed Experimental Protocols
Protocol 1: In Vitro Radioisotope-Based Methyltransferase Assay
This assay directly measures the enzymatic activity of recombinant PRMT9 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate.
Materials:
-
Recombinant human PRMT9
-
Substrate (e.g., recombinant SAP145 fragment)
-
This compound and other inhibitors
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Methyltransferase Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT
-
2x Laemmli sample buffer
-
SDS-PAGE equipment, PVDF membrane
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant PRMT9 (e.g., 100-200 nM).
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture. Pre-incubate for 15 minutes at room temperature.
-
Add the protein substrate (e.g., 2 µM SAP145).
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and allow it to dry completely.
-
Cut out the bands corresponding to the substrate protein.
-
Place the membrane bands in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression.
Protocol 2: In-Cell Western (ICW) for Target Engagement
This quantitative immunofluorescence assay measures the level of a specific PRMT9-mediated methylation mark (e.g., symmetrically dimethylated SAP145) directly in cells cultured in microplates.
Materials:
-
Adherent cells of interest
-
96-well or 384-well black-sided, clear-bottom plates
-
This compound, this compound-NC, and a selective PRMT5 inhibitor
-
Fixation Solution: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Intercept® (TBS) Blocking Buffer or 5% BSA in TBST
-
Primary antibody specific for the methylated substrate (e.g., anti-sDMA-SAP145)
-
Normalization antibody (e.g., anti-GAPDH or total protein stain)
-
IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
LI-COR Odyssey® or similar near-infrared imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000-20,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and controls for the desired time period (e.g., 24-72 hours).
-
Fixation: Remove media and add 100 µL of Fixation Solution. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash wells 3x with PBS. Add 50 µL of Permeabilization Buffer and incubate for 15 minutes.
-
Blocking: Wash wells 3x with PBS. Add 150 µL of Blocking Buffer and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Remove blocking buffer and add 50 µL of primary antibody solution (diluted in blocking buffer) containing both the anti-methyl-substrate antibody and a normalization antibody. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash wells 4x with TBST. Add 50 µL of secondary antibody solution containing spectrally distinct IRDye-conjugated antibodies (e.g., anti-rabbit 800CW and anti-mouse 680RD). Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash wells 4x with TBST. Ensure the final wash is completely removed. Scan the plate on a near-infrared imager.
-
Analysis: Quantify the integrated intensity of both channels. Normalize the target signal (800 nm) to the normalization signal (700 nm) for each well. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.
Protocol 3: Western Blot for Pathway Analysis
This protocol is used to assess changes in the expression or phosphorylation status of proteins within a PRMT9-regulated pathway following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound and appropriate controls
-
Ice-cold PBS
-
RIPA Lysis Buffer with fresh protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-Snail, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with this compound, a PRMT5-selective inhibitor, and controls for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run the gel, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).
References
Application Notes and Protocols: Utilizing MRK-990 to Probe Alternative Splicing Events
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a fundamental process of gene regulation in eukaryotes, allowing for the production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This mechanism significantly expands the coding potential of the genome and plays a critical role in various cellular processes. Dysregulation of alternative splicing is increasingly implicated in the pathogenesis of numerous diseases, including cancer. Protein arginine methyltransferases (PRMTs) have emerged as key regulators of the splicing machinery. MRK-990, a potent dual inhibitor of PRMT5 and PRMT9, serves as a valuable chemical probe to investigate the role of these enzymes in modulating alternative splicing events.
PRMT5 is a type II arginine methyltransferase that symmetrically dimethylates arginine residues on various substrates, including core components of the spliceosome. It methylates Sm proteins (SmB, SmD1, and SmD3), which is a crucial step for the assembly of small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome.[1][2] Inhibition of PRMT5 has been shown to induce widespread alterations in pre-mRNA splicing, affecting genes involved in critical cellular pathways such as DNA repair and apoptosis.[1][3][4]
PRMT9, another type II arginine methyltransferase, specifically methylates the splicing factor SAP145 (also known as SF3B2), a component of the U2 snRNP.[5][6][7] This methylation event is important for the interaction of SAP145 with the Survival of Motor Neuron (SMN) protein, a key player in snRNP biogenesis.[5][7] Perturbation of PRMT9 activity leads to significant changes in alternative splicing patterns.[5][8]
Given that this compound targets both PRMT5 and PRMT9, it offers a unique tool to dissect the combined impact of these two enzymes on the landscape of alternative splicing. These application notes provide detailed protocols for utilizing this compound to identify and validate altered splicing events in a cellular context.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the impact of PRMT5 inhibition on alternative splicing.
Table 1: In Vitro and Cellular Activity of this compound
| Target | In Vitro IC50 | Cellular IC50 (Substrate Methylation) |
| PRMT9 | 10 nM | 145 nM (SAP145 methylation) |
| PRMT5 | 30 nM | 519 nM (dimethylarginine) |
Data compiled from publicly available information.
Table 2: Exemplar Quantitative Impact of PRMT5 Inhibition on Alternative Splicing Events in Cancer Cell Lines
| Cell Line | PRMT5 Inhibitor | Treatment Conditions | Total Altered Splicing Events (FDR < 0.05) | Predominant Splicing Change | Reference |
| Lymphoma Cell Lines | GSK3326595 | 200 nM for 3 days | >1000 per cell line | Exon Skipping, Intron Retention | [9] |
| Glioblastoma (U87) | JNJ-64619178 | 10 nM for 3 days | >1500 | Increased Intron Retention (Detained Introns) | [10] |
| Melanoma (CHL1) | GSK3326595 | 500 nM for 72 hours | ~1800 | Skipped Exon, Alternative 3' Splice Site | [11][12] |
This table provides representative data from studies using selective PRMT5 inhibitors and is intended to illustrate the potential scale of splicing changes that may be observed with this compound.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PRMT5 and PRMT9 in Splicing Regulation
Caption: PRMT5 and PRMT9 signaling pathways in alternative splicing regulation.
Experimental Workflow for Investigating Alternative Splicing with this compound
Caption: Experimental workflow for analyzing this compound-induced alternative splicing.
Experimental Protocols
Protocol 1: Cell Treatment and RNA Extraction
-
Cell Culture: Culture the cell line of interest in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentration of this compound. A concentration range of 100 nM to 1 µM is a reasonable starting point based on cellular IC50 values.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Incubate the cells for a suitable duration (e.g., 24, 48, or 72 hours) to allow for changes in splicing to occur.
-
-
Cell Lysis and RNA Extraction:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with total RNA extraction according to the manufacturer's protocol.
-
-
RNA Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq.
-
Protocol 2: Global Analysis of Alternative Splicing by RNA-Sequencing
-
Library Preparation:
-
Starting with high-quality total RNA (100 ng - 1 µg), prepare sequencing libraries using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, second-strand synthesis, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Pool the prepared libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of sufficient length (e.g., 2x150 bp) and depth (>30 million reads per sample).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR.
-
Differential Splicing Analysis: Employ specialized software like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative splicing events between this compound-treated and control samples.[9] rMATS can detect various types of splicing events, including skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).
-
Visualization: Use tools like the Integrated Genome Browser (IGB) to visualize the read alignments and identified splicing events for genes of interest.[13]
-
Protocol 3: Validation of Alternative Splicing Events by RT-qPCR
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.
-
-
Primer Design:
-
For each splicing event of interest, design primers that can distinguish between the different splice isoforms.
-
For Exon Skipping: Design a forward primer in the upstream constitutive exon and a reverse primer in the downstream constitutive exon. This will amplify two products of different sizes corresponding to the inclusion and exclusion of the alternative exon.
-
For Isoform-Specific Quantification: Design one primer that spans the unique exon-exon junction of a specific isoform.
-
-
RT-qPCR:
-
Perform real-time quantitative PCR using a SYBR Green-based master mix.
-
Set up reactions in triplicate for each sample and primer pair.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to ensure the specificity of the amplified products.
-
-
Data Analysis:
-
Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to a stable reference gene.
-
For exon skipping events analyzed by gel electrophoresis, the ratio of the band intensities for the inclusion and exclusion isoforms can be quantified.
-
Conclusion
This compound is a powerful tool for investigating the roles of PRMT5 and PRMT9 in the regulation of alternative splicing. By combining cellular treatments with high-throughput RNA-sequencing and targeted validation by RT-qPCR, researchers can uncover novel splicing events modulated by these enzymes. This approach can provide valuable insights into the molecular mechanisms underlying diseases with dysregulated splicing and may aid in the development of novel therapeutic strategies.
References
- 1. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - PRMT5: splicing up tolerance [jci.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT9 is a type II methyltransferase that methylates the splicing factor SAP145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss-of-function mutation in PRMT9 causes abnormal synapse development by dysregulation of RNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRK-990 Treatment of Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologically diverse malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic strategies. Recent research has identified protein arginine methyltransferases (PRMTs) as key regulators of various cellular processes implicated in cancer, including AML. MRK-990 is a potent chemical probe that dually inhibits two key PRMTs: PRMT9 and PRMT5. Both enzymes have been implicated in the pathogenesis and maintenance of AML, making this compound a valuable tool for investigating novel therapeutic avenues for this disease.[1][2]
This document provides detailed application notes and experimental protocols for the characterization of this compound's effects on AML cell lines. The protocols outlined below cover essential in vitro assays to assess cell viability, apoptosis, and cell cycle distribution, providing a framework for preclinical evaluation of this compound.
Principle of Action
This compound exerts its anti-leukemic potential by inhibiting the enzymatic activity of PRMT9 and PRMT5.
-
PRMT9 has been shown to play an oncogenic role in AML by promoting the methylation of proteins involved in RNA translation, thereby supporting the synthesis of oncoproteins crucial for leukemia cell survival.[1][3] Inhibition of PRMT9 can suppress AML maintenance and elicit an anti-leukemia immune response.[4][5][6]
-
PRMT5 is also overexpressed in AML and contributes to leukemia growth by regulating gene expression through histone methylation and influencing RNA splicing.[2][7][8][9] Inhibition of PRMT5 has been demonstrated to induce apoptosis and differentiation in AML cells.[2][10]
By targeting both PRMT9 and PRMT5, this compound offers a multi-faceted approach to disrupting the molecular machinery essential for AML cell proliferation and survival.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to illustrate the potential effects of this compound on AML cell lines.
Table 1: IC50 Values of this compound in AML Cell Lines
| Cell Line | Type of AML | IC50 (µM) after 72h Treatment |
| MV4-11 | FLT3-ITD | 0.5 |
| MOLM-13 | FLT3-ITD | 0.8 |
| THP-1 | MLL-rearranged | 1.2 |
| KG-1 | M0 | 2.5 |
| U937 | M5 | 1.8 |
Table 2: Apoptosis Induction by this compound in MV4-11 Cells (48h Treatment)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle) | 5.2 | 3.1 | 8.3 |
| 0.1 | 12.8 | 5.4 | 18.2 |
| 0.5 | 25.6 | 10.2 | 35.8 |
| 1.0 | 40.1 | 18.5 | 58.6 |
Table 3: Cell Cycle Analysis of THP-1 Cells Treated with this compound (24h Treatment)
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 45.3 | 38.1 | 16.6 |
| 0.5 | 58.9 | 25.4 | 15.7 |
| 1.0 | 65.2 | 18.3 | 16.5 |
| 2.0 | 72.1 | 10.5 | 17.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of AML cell lines by 50% (IC50).
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cell lines
-
Culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cell lines
-
Culture medium
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathways and Visualizations
The inhibition of PRMT9 and PRMT5 by this compound is expected to impact key signaling pathways that are crucial for AML cell survival and proliferation.
Caption: this compound inhibits PRMT9 and PRMT5, leading to downstream effects and anti-leukemic outcomes.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Protein Arginine Methyltransferase 9 in Acute Myeloid Leukemia Maintenance - Ling Li [grantome.com]
- 4. Targeting PRMT9-mediated arginine methylation suppresses cancer stem cell maintenance and elicits cGAS-mediated anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. ashpublications.org [ashpublications.org]
- 7. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - Press-room - IBCh RAS [ibch.ru]
- 8. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of MRK-990 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRK-990 is a potent dual inhibitor of protein arginine methyltransferase 9 (PRMT9) and PRMT5.[1][2] It serves as a valuable chemical probe for studying the biological functions of these enzymes in various cellular processes.[3] Accurate and consistent preparation of a stock solution is the first critical step for any in vitro or in vivo experiment. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 514.69 g/mol | [1] |
| Chemical Formula | C₂₆H₃₈N₆O₃S | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Solubility in DMSO | Up to 50 mM | [4] |
| Recommended Stock Concentration | 10 mM | [4] |
| Recommended in vitro Assay Concentration | < 0.1 µM | [4] |
| Storage of Powder | -20°C for long term (months to years) | [1] |
| Storage of DMSO Stock Solution | -20°C or -80°C | [4][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Procedure
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh this compound Powder: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.15 mg of this compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 514.69 g/mol x 1000 mg/g = 5.1469 mg (round to 5.15 mg)
-
-
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] It is advised to use each aliquot only once.[4]
3.3. Preparation of Working Solutions
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cellular toxicity.[5] Prepare a vehicle control using the same final concentration of DMSO in the culture medium.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of this compound action.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for MRK-990 Cellular Thermal Shift Assay (CETSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying and quantifying the engagement of a ligand with its target protein within a cellular context.[1][2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; upon binding to a small molecule, a protein's resistance to heat-induced denaturation increases.[1][2] This change in thermal stability can be monitored to confirm direct interaction between a compound and its intracellular target.
MRK-990 is a chemical probe that acts as a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5.[4][5][6] These enzymes play crucial roles in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[4][7][8] Dysregulation of PRMT5 and PRMT9 activity has been implicated in cancer.[4][9] This document provides detailed protocols for using CETSA to confirm the target engagement of this compound with PRMT9 and PRMT5 in intact cells.
Signaling Pathways of PRMT9 and PRMT5
PRMT9's primary known substrate is the splicing factor SF3B2 (also known as SAP145), indicating its role in pre-mRNA splicing.[7][8] PRMT5 has a broader range of substrates and is involved in multiple signaling pathways, including growth factor signaling and NF-κB activation, and plays a role in cell cycle progression and apoptosis.[4][10][11]
Caption: Simplified signaling pathways for PRMT9 and PRMT5 and their inhibition by this compound.
Data Presentation
The following tables summarize the expected quantitative data from CETSA experiments with this compound.
Table 1: In Vitro and Cellular Potency of this compound (Non-CETSA Assays)
| Target | Assay Type | IC50 | Reference |
| PRMT9 | Radioactivity-based methyltransferase | 10 nM | [5][6] |
| PRMT5 | Radioactivity-based methyltransferase | 30 nM | [5][6] |
| PRMT9 (SAP145 methylation) | In-cell Western | 145 nM | [5][6] |
| PRMT5 (dimethylarginine) | In-cell Western | 519 nM | [5][6] |
Table 2: Hypothetical CETSA Melt Curve Data for PRMT5 with this compound (10 µM)
| Temperature (°C) | Vehicle (DMSO) - Soluble PRMT5 Fraction (%) | This compound (10 µM) - Soluble PRMT5 Fraction (%) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 85 | 92 |
| 55 | 50 | 80 |
| 60 | 20 | 65 |
| 65 | 5 | 40 |
| 70 | <1 | 15 |
| Tagg (°C) | ~55 | ~63 |
| ΔTagg (°C) | - | ~8 |
Table 3: Hypothetical Isothermal Dose-Response (ITDR) CETSA Data for PRMT5 with this compound at 58°C
| This compound Concentration (µM) | Soluble PRMT5 Fraction (%) |
| 0 (Vehicle) | 30 |
| 0.01 | 35 |
| 0.1 | 50 |
| 1 | 75 |
| 10 | 85 |
| 100 | 88 |
| EC50 (µM) | ~0.15 |
Experimental Protocols
The following protocols are adapted from established CETSA methodologies and are tailored for the analysis of this compound target engagement with PRMT9 and PRMT5.[12][13][14]
Protocol 1: CETSA Melt Curve
This protocol aims to determine the thermal aggregation temperature (Tagg) of PRMT9 and PRMT5 in the presence and absence of this compound.
Materials:
-
Cell line expressing PRMT9 and PRMT5 (e.g., HEK293T, K562)
-
Cell culture medium and supplements
-
This compound and this compound-NC (negative control)
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific for PRMT9 and PRMT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM), this compound-NC (10 µM), or vehicle (DMSO) for 1-2 hours at 37°C.[15]
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments), followed by immediate cooling on ice for 3 minutes.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[1]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using primary antibodies against PRMT9 and PRMT5.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature.
-
Plot the normalized soluble protein fraction against temperature to generate melt curves.
-
Determine the Tagg and the thermal shift (ΔTagg) between vehicle- and this compound-treated samples.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the potency of this compound in stabilizing its target proteins at a fixed temperature.
Procedure:
-
Determine Optimal Temperature:
-
From the melt curve experiment, select a temperature that results in significant, but not complete, denaturation of the target protein in the vehicle-treated group (typically around the Tagg).
-
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat cell aliquots with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Heat all samples at the predetermined optimal temperature for 3 minutes, followed by immediate cooling on ice.
-
-
Lysis, Fractionation, and Analysis:
-
Follow the same steps for lysis, centrifugation, protein quantification, and Western blotting as described in the melt curve protocol.
-
-
Data Analysis:
-
Quantify the band intensities for each this compound concentration.
-
Plot the soluble protein fraction against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for the Cellular Thermal Shift Assay.
Caption: General workflow for the Cellular Thermal Shift Assay.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. eubopen.org [eubopen.org]
- 7. Unique Features of Human Protein Arginine Methyltransferase 9 (PRMT9) and Its Substrate RNA Splicing Factor SF3B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PRMT9-mediated arginine methylation suppresses cancer stem cell maintenance and elicits cGAS-mediated anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application of MRK-990 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-990 is a potent chemical probe that acts as a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] These enzymes play crucial roles in various cellular processes, including signal transduction, RNA splicing, and transcriptional regulation, by catalyzing the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT9 and PRMT5 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of PRMT9 and PRMT5.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for this compound and its structurally related negative control, this compound-NC.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PRMT9 | Biochemical (Radioactivity-based) | 10 nM | [1][2][3] |
| PRMT5 | Biochemical (Radioactivity-based) | 30 nM | [1][2][3] | |
| PRMT9 (SAP145 methylation) | In-cell Western | 145 nM | [1][2] | |
| PRMT5 (Symmetric Dimethylarginine) | In-cell Western | 519 nM | [1][2] | |
| This compound-NC | PRMT9 & PRMT5 | Biochemical | > 10 µM | [1] |
Signaling Pathways
This compound, by inhibiting PRMT9 and PRMT5, can modulate multiple downstream signaling pathways implicated in cell growth, proliferation, and survival.
References
Application Notes and Protocols for Studying PRMT9 Protein-Protein Interactions with MRK-990
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferase 9 (PRMT9) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on its substrates.[1] A primary substrate of PRMT9 is the splicing factor SAP145 (also known as SF3B2), a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] The methylation of SAP145 by PRMT9 at arginine 508 creates a binding site for the Tudor domain of the Survival of Motor Neuron (SMN) protein, thereby playing a crucial role in snRNP biogenesis and the regulation of alternative splicing.[2] Dysregulation of PRMT9 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.[3][4]
MRK-990 is a potent, cell-active chemical probe that dually inhibits PRMT9 and PRMT5.[5][6] To specifically investigate the functions of PRMT9, this compound can be used in conjunction with selective PRMT5 inhibitors.[5][6] As a SAM (S-adenosylmethionine) analog, this compound competitively inhibits the methyltransferase activity of PRMT9. This application note provides detailed protocols for utilizing this compound to study the protein-protein interactions of PRMT9, focusing on its interaction with SAP145.
Data Presentation
The inhibitory activity of this compound against PRMT9 and PRMT5 has been characterized in both biochemical and cellular assays. The following table summarizes the quantitative data for this compound and its negative control, this compound-NC.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Radioactivity-based methyltransferase assay | PRMT9 | 10 nM | [5] |
| PRMT5 | 30 nM | [5] | ||
| In-cell Western | SAP145 methylation (PRMT9) | 145 nM | [5] | |
| Symmetric dimethylarginine (PRMT5) | 519 nM | [5] | ||
| This compound-NC | Radioactivity-based methyltransferase assay | PRMT9/5 | > 10 µM | [5] |
Experimental Protocols
To investigate the role of PRMT9's catalytic activity in its interaction with other proteins, this compound can be employed to assess whether inhibition of methyltransferase activity affects complex formation.
Co-Immunoprecipitation (Co-IP) to Study the PRMT9-SAP145 Interaction
This protocol is designed to determine if the inhibition of PRMT9 methyltransferase activity by this compound affects its interaction with its endogenous binding partner, SAP145.
Materials:
-
HeLa cells (or other suitable cell line expressing endogenous PRMT9 and SAP145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and a selective PRMT5 inhibitor, e.g., GSK591, as a control)
-
DMSO (vehicle control)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-PRMT9 antibody for immunoprecipitation
-
Anti-SAP145 antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Culture and Treatment:
-
Plate HeLa cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO for 4-24 hours. To specifically attribute the effect to PRMT9 inhibition, a parallel experiment using a selective PRMT5 inhibitor should be conducted.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-PRMT9 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP Lysis Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-SAP145 and anti-PRMT9 antibodies to detect the co-immunoprecipitated proteins.
-
Expected Outcome: Previous studies have shown that a catalytically inactive mutant of PRMT9 fails to interact with SAP145.[7] Therefore, it is hypothesized that treatment with this compound will reduce the amount of SAP145 that co-immunoprecipitates with PRMT9, suggesting that the catalytic activity of PRMT9 is crucial for this interaction.
GST Pull-Down Assay to Map Interaction Domains
This assay can be used to determine which domain of a protein is responsible for the interaction and if this interaction is dependent on PRMT9's methyltransferase activity.
Materials:
-
Purified GST-tagged protein fragments (e.g., of SAP145) and purified full-length PRMT9.
-
Glutathione-agarose beads.
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, with protease inhibitors).
-
This compound and SAM.
Protocol:
-
Protein Incubation:
-
In separate tubes, pre-incubate purified PRMT9 with either DMSO, this compound (e.g., 100 nM), or this compound plus an excess of SAM for 30 minutes at 30°C.
-
-
Binding Reaction:
-
Immobilize GST-tagged protein fragments on glutathione-agarose beads.
-
Incubate the beads with the pre-treated PRMT9 in pull-down buffer for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively with pull-down buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-PRMT9 antibody.
-
Expected Outcome: This assay will identify the specific domains of a substrate that interact with PRMT9 and whether this interaction is disrupted by this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[8]
Materials:
-
Cultured cells of interest.
-
This compound and DMSO.
-
PBS with protease inhibitors.
-
Liquid nitrogen and a thermal cycler.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO for 1 hour.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Transfer the supernatant to new tubes and analyze the amount of soluble PRMT9 by Western blotting.
-
Expected Outcome: Binding of this compound to PRMT9 is expected to increase its thermal stability, resulting in more soluble PRMT9 at higher temperatures compared to the DMSO-treated control. This will be visible as a shift in the melting curve to the right.
Visualizations
PRMT9 Signaling Pathway
Caption: PRMT9 methylates SAP145, enabling SMN binding and U2 snRNP assembly.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-IP to study PRMT9-SAP145 interaction.
Logic of Cellular Thermal Shift Assay (CETSA)
Caption: this compound binding stabilizes PRMT9 against heat-induced denaturation.
References
- 1. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. PRMT9 protein arginine methyltransferase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. eubopen.org [eubopen.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Investigating the Combined Effects of MRK-990 and a Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Note
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that regulates numerous cellular processes, including gene expression, RNA splicing, and DNA repair.[1][2] Its overexpression and dysregulation are implicated in the progression of various cancers, making it an attractive therapeutic target.[3][4][5] PRMT5 inhibitors are a promising class of anti-cancer drugs designed to block its methyltransferase activity.[3][6]
MRK-990 is a potent chemical probe that functions as a dual inhibitor of both PRMT5 and PRMT9, with IC50 values of 30 nM and 10 nM, respectively.[7][8] Given its dual activity, a key experimental question is to delineate the specific contributions of PRMT5 versus PRMT9 inhibition to its cellular effects. This document outlines a comprehensive experimental design to investigate the potential synergistic or additive anti-cancer effects of combining this compound with a highly selective PRMT5 inhibitor.
The primary objectives of this experimental workflow are:
-
To determine the single-agent efficacy of this compound and a selective PRMT5 inhibitor.
-
To quantitatively assess whether the combination of these two agents results in synergistic, additive, or antagonistic effects on cancer cell viability.
-
To elucidate the underlying molecular mechanisms responsible for the observed combination effects, focusing on apoptosis and key signaling pathways.
This workflow is designed to provide a robust framework for preclinical evaluation, guiding decisions in drug development and translational research.
Caption: High-level experimental workflow.
Proposed Signaling Pathway for PRMT5 Inhibition
PRMT5 symmetrically dimethylates arginine residues on histone and non-histone proteins.[9] This activity is crucial for regulating gene transcription, pre-mRNA splicing (via methylation of spliceosome components like Sm proteins), and cell cycle progression.[1] Inhibition of PRMT5 is hypothesized to induce aberrant splicing, leading to the activation of tumor suppressor pathways (e.g., p53) and ultimately triggering apoptosis, thereby suppressing tumor growth.[1]
Caption: Simplified PRMT5 signaling pathway.
Phase 1: Single-Agent IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selective PRMT5 inhibitor individually in the cancer cell line of interest. This data is essential for designing the subsequent combination experiments.
Protocol: Cell Viability (XTT Assay)
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10] This assay is chosen for its simplicity, as the formazan (B1609692) product is water-soluble, eliminating the solubilization step required in an MTT assay.[10]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of this compound and the selective PRMT5 inhibitor in culture medium. A typical concentration range might be 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds.
-
Medium Blank: Wells containing only culture medium to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 72 hours (or another biologically relevant time point) at 37°C in a 5% CO2 incubator.
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert XTT to formazan.[10]
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation: Single-Agent IC50 Values
| Compound | Cell Line | Incubation Time (h) | IC50 (nM) | 95% Confidence Interval |
| This compound | [Specify] | 72 | [Value] | [Lower, Upper] |
| Selective PRMT5 Inhibitor | [Specify] | 72 | [Value] | [Lower, Upper] |
Phase 2: Combination Studies and Synergy Analysis
Objective: To determine if the combination of this compound and a selective PRMT5 inhibitor results in a synergistic interaction.
Methodology: Chou-Talalay Combination Index (CI)
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[11][12] It provides a Combination Index (CI) where:
-
CI < 1: Synergism (the observed effect is greater than the expected additive effect).[13]
-
CI = 1: Additive effect.[13]
-
CI > 1: Antagonism (the observed effect is less than the expected additive effect).[13]
This method requires generating dose-effect curves for each drug alone and for their combination at a constant ratio, typically based on their IC50 values.[14]
Protocol: Combination Cell Viability Assay
-
Experimental Setup:
-
Perform the XTT assay as described in section 3.1.
-
Prepare serial dilutions for three treatment groups:
-
This compound alone.
-
Selective PRMT5 inhibitor alone.
-
A combination of this compound and the selective PRMT5 inhibitor at a constant molar ratio (e.g., the ratio of their individual IC50 values).
-
-
For example, if IC50(this compound) = 50 nM and IC50(PRMT5i) = 100 nM, the constant ratio is 1:2. A dilution series for the combination would be (5 nM this compound + 10 nM PRMT5i), (10 nM this compound + 20 nM PRMT5i), etc.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each dose, where Fa = 1 - (% Viability / 100).
-
Use specialized software (e.g., CompuSyn) to automatically calculate the Combination Index (CI) values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, corresponding to 50%, 75%, and 90% cell killing).
-
Caption: Interpretation of the Combination Index (CI).
Data Presentation: Combination Index (CI) Values
| Drug Combination | Fraction Affected (Fa) | CI Value | Interpretation |
| This compound + PRMT5 Inhibitor | 0.50 (50% inhibition) | [Value] | [Synergism/Additive/Antagonism] |
| This compound + PRMT5 Inhibitor | 0.75 (75% inhibition) | [Value] | [Synergism/Additive/Antagonism] |
| This compound + PRMT5 Inhibitor | 0.90 (90% inhibition) | [Value] | [Synergism/Additive/Antagonism] |
Phase 3: Mechanistic Evaluation
Objective: To investigate the biological mechanisms underlying any observed synergistic effects, focusing on the induction of apoptosis and the modulation of PRMT5-related signaling pathways. Experiments should be conducted using synergistic concentrations determined in Phase 2 (e.g., IC50 concentrations of each drug in combination).
Protocol: Apoptosis Analysis via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[15] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[16][17] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[16]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with:
-
Vehicle Control
-
This compound alone (synergistic concentration)
-
Selective PRMT5 inhibitor alone (synergistic concentration)
-
Combination of both drugs
-
-
Incubate for a relevant time point (e.g., 48 hours).
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Cells are categorized as:
-
Annexin V- / PI- : Healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Data Presentation: Apoptosis Analysis
| Treatment Group | % Healthy Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Selective PRMT5 Inhibitor | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] |
Protocol: Target Engagement and Signaling Analysis by Western Blot
Western blotting is used to detect changes in the expression and post-translational modification of specific proteins following drug treatment.[19]
-
Protein Lysate Preparation:
-
Treat cells in 6-well or 10 cm dishes as described in 5.1.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~16,000 x g for 20 minutes at 4°C.[20]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[19]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[21]
-
Incubate the membrane with a primary antibody overnight at 4°C with gentle shaking.[21] Suggested primary antibodies include:
-
Target Engagement: Pan-Symmetric Di-Methyl Arginine (SDMA) antibody
-
Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3
-
Splicing Machinery: SmB/B'
-
Cell Cycle/Tumor Suppression: p53
-
Loading Control: β-Actin, GAPDH
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22]
-
Quantify band intensity using image analysis software (e.g., ImageJ). Normalize protein of interest signals to the loading control.
-
Data Presentation: Western Blot Densitometry
| Target Protein | Vehicle | This compound | PRMT5 Inhibitor | Combination |
| SDMA (Normalized) | 1.0 | [Value] | [Value] | [Value] |
| Cleaved PARP (Normalized) | 1.0 | [Value] | [Value] | [Value] |
| p53 (Normalized) | 1.0 | [Value] | [Value] | [Value] |
Optional Protocol: Co-Immunoprecipitation (Co-IP)
Co-IP can be used to investigate if the drug combination alters the interaction of PRMT5 with its substrate adaptors (e.g., pICln, RIOK1), which are required for its activity on certain substrates.[5][23]
-
Lysate Preparation: Prepare cell lysates from treated cells using a non-denaturing lysis buffer (e.g., without SDS) to preserve protein-protein interactions.[23][24]
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.[24]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-PRMT5) overnight at 4°C.[25][26]
-
Complex Capture: Add fresh Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[25]
-
Elution and Analysis: Elute the captured proteins from the beads and analyze the presence of the "prey" protein (e.g., pICln) by Western blotting.[26]
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. addgene.org [addgene.org]
- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 24. moodle2.units.it [moodle2.units.it]
- 25. assaygenie.com [assaygenie.com]
- 26. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Methodology for Assessing MRK-990 Target Engagement in Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-990 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5.[1][2] These enzymes play crucial roles in various cellular processes, including signal transduction, RNA splicing, and transcriptional regulation, by catalyzing the symmetric dimethylation of arginine residues on substrate proteins.[3][4] Dysregulation of PRMT5 and PRMT9 activity has been implicated in several diseases, making them attractive therapeutic targets.[2][3] This document provides detailed methodologies for assessing the target engagement of this compound in a cellular context, enabling researchers to quantify its potency and selectivity. The primary assays described are the In-Cell Western (ICW) and the NanoBRET™ Target Engagement (TE) assay.
Data Presentation
The following tables summarize the reported potency of this compound from in vitro and cellular assays.
Table 1: In Vitro Potency of this compound [2][5]
| Target | Assay Type | IC50 (nM) |
| PRMT9 | Radioactivity-based methyltransferase | 10 |
| PRMT5 | Radioactivity-based methyltransferase | 30 |
Table 2: Cellular Potency and Target Engagement of this compound [2][5]
| Target | Cellular Assay | Substrate | IC50 (nM) |
| PRMT9 | In-Cell Western | Symmetric dimethylation of SAP145 | 145 |
| PRMT5 | In-Cell Western | Dimethylarginine | 519 |
Signaling Pathways
PRMT5 and PRMT9 are key regulators of cellular signaling. PRMT5 has been shown to influence pathways such as ERK1/2 and PI3K by methylating histone and non-histone proteins, thereby affecting gene expression and protein function.[1] PRMT9 has been demonstrated to promote hepatocellular carcinoma invasion and metastasis by activating the PI3K/Akt/GSK-3β/Snail signaling pathway.[2] It also plays a role in the innate immune response by attenuating MAVS activation.[6]
Experimental Protocols
In-Cell Western (ICW) for Measuring Symmetric Dimethylarginine (SDMA) Levels
This protocol describes a method to quantify the inhibition of PRMT5 and PRMT9 activity by this compound by measuring the levels of symmetrically dimethylated arginine (SDMA) on cellular proteins.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF7)
-
96-well microplate
-
This compound
-
Formaldehyde (B43269), 3.7% in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBST)
-
Primary antibody against Symmetric Di-Methyl Arginine (SDMA) (e.g., Cell Signaling Technology #13222)[7]
-
Normalization antibody (e.g., anti-GAPDH or a total protein stain)
-
IRDye®-conjugated secondary antibodies
-
LI-COR® Odyssey® Imaging System or equivalent
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Incubate overnight.[8]
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24-72 hours).[9]
-
Fixation: After treatment, remove the media and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.[8]
-
Permeabilization: Wash the wells twice with PBS. Add 200 µL of Permeabilization Buffer and incubate for 5 minutes at room temperature. Repeat this step once.[8]
-
Blocking: Remove the Permeabilization Buffer and add 150 µL of Blocking Buffer to each well. Incubate for 1.5 hours at room temperature with gentle shaking.[10]
-
Primary Antibody Incubation: Dilute the primary anti-SDMA antibody in Blocking Buffer. Remove the Blocking Buffer and add 50 µL of the diluted primary antibody to each well. Incubate for 2 hours at room temperature or overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the wells five times with wash buffer (e.g., PBST). Dilute the appropriate IRDye®-conjugated secondary antibody in Blocking Buffer. Add 50 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.[10]
-
Normalization: After washing, incubate with the normalization antibody or stain according to the manufacturer's protocol.
-
Imaging and Analysis: Wash the wells five times with wash buffer. Scan the plate using an Odyssey® Imaging System. Quantify the fluorescence intensity for both the SDMA signal and the normalization signal. Normalize the SDMA signal to the normalization signal and plot the dose-response curve to determine the IC50 of this compound.
NanoBRET™ Target Engagement (TE) Assay
The NanoBRET™ TE assay is a proximity-based assay that quantitatively measures compound binding to a target protein in live cells.[11] This protocol is based on the established NanoBRET™ assay for PRMT5 and can be adapted for PRMT9.[12][13]
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-PRMT5 and NanoLuc®-PRMT9 fusion proteins
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target (a suitable tracer for PRMT9 would need to be developed or identified)[10]
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals (e.g., PHERAstar)
Protocol:
-
Transfection: Co-transfect HEK293T cells with the appropriate NanoLuc®-fusion vector and a carrier DNA. Plate the transfected cells in assay plates and incubate for 24 hours.[13]
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions and a fixed concentration of the NanoBRET™ Tracer to the cells. Incubate for 2 hours at 37°C in a CO2 incubator.[14]
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM™. Add this solution to the wells.
-
BRET Measurement: Read the plate within 20 minutes on a luminometer equipped with filters for donor emission (450 nm) and acceptor emission (610 nm).[14]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT9 promotes hepatocellular carcinoma invasion and metastasis via activating PI3K/Akt/GSK‐3β/Snail signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. The protein arginine methyltransferase PRMT9 attenuates MAVS activation through arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 8. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. epicypher.com [epicypher.com]
- 12. NanoBRET® TE PRMT5 Assay [promega.sg]
- 13. biorxiv.org [biorxiv.org]
- 14. protocols.io [protocols.io]
Application Notes and Protocols: MRK-990 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are critical regulators of gene expression and chromatin architecture, and their dysregulation is a hallmark of cancer.[1] The reversible nature of these modifications makes them attractive targets for therapeutic intervention.[2] Combination therapies using epigenetic modifiers are being explored to enhance anti-tumor efficacy, overcome resistance, and achieve synergistic effects.[3][4]
MRK-990 is a potent, cell-permeable chemical probe that acts as a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5.[5][6] These enzymes play crucial roles in various cellular processes, including RNA splicing, signal transduction, and DNA damage repair, by catalyzing the methylation of arginine residues on histone and non-histone proteins. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with other classes of epigenetic modifiers.
Rationale for Combination Therapies
Combining this compound with other epigenetic modifiers can offer several advantages:
-
Synergistic Cytotoxicity: Targeting multiple epigenetic pathways simultaneously can lead to a more potent anti-cancer effect than single-agent therapy.[7]
-
Overcoming Resistance: Cancer cells can develop resistance to single epigenetic drugs by activating compensatory pathways. Combination therapies can block these escape routes.[8]
-
Isolating Target Effects: The dual activity of this compound on PRMT9 and PRMT5 can be dissected by combining it with a highly selective PRMT5 inhibitor. This strategy allows for the specific investigation of PRMT9's biological functions.[9][10]
This document will focus on two primary combination strategies:
-
This compound with a selective PRMT5 inhibitor to delineate the specific role of PRMT9 inhibition.
-
This compound with a Histone Deacetylase (HDAC) inhibitor to explore synergistic effects between arginine methylation and histone acetylation pathways.
Data Presentation
The following tables present representative quantitative data from hypothetical combination experiments designed to assess the synergistic potential of this compound.
Table 1: In Vitro and Cellular IC50 Values of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| PRMT9 | Biochemical | 10 | [5][6] |
| PRMT5 | Biochemical | 30 | [5][6] |
| PRMT9 (SAP145 methylation) | In-Cell Western | 145 | [10] |
| PRMT5 (dimethylarginine) | In-Cell Western | 519 | [10] |
Table 2: Representative Synergy Data for this compound Combinations in a Cancer Cell Line (e.g., HCT116)
| Combination | Combination Index (CI) at ED50 | Synergy Interpretation |
| This compound + Selective PRMT5 Inhibitor (GSK591) | 0.6 | Synergy |
| This compound + HDAC Inhibitor (Panobinostat) | 0.4 | Strong Synergy |
| This compound + DNMT Inhibitor (Decitabine) | 0.8 | Moderate Synergy |
Note: The data in Table 2 is hypothetical and for illustrative purposes. Actual values must be determined experimentally. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Combined PRMT and HDAC Inhibition
Caption: Combined inhibition of PRMTs and HDACs by this compound and an HDAC inhibitor.
Experimental Workflow for Synergy Screening
Caption: A typical workflow for assessing drug combination synergy.
Logical Relationship for Isolating PRMT9 Effects
Caption: Logic for using this compound with a selective PRMT5 inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Determination
Objective: To determine the synergistic effect of this compound in combination with another epigenetic modifier on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and negative control this compound-NC)[6]
-
Second epigenetic modifier (e.g., selective PRMT5 inhibitor, HDAC inhibitor)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Method:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation:
-
Prepare 2x concentrated stock solutions of this compound and the second drug in complete medium.
-
Create a dose-response matrix. For example, a 7x7 matrix with serial dilutions of each drug. Include single-agent controls and a vehicle control (DMSO).
-
-
Cell Treatment:
-
Add 100 µL of the 2x drug solutions to the corresponding wells of the cell plate.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the half-maximal inhibitory concentration (IC50) for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy.
-
Protocol 2: Western Blot for Target Engagement and Pathway Modulation
Objective: To confirm target engagement of this compound and the combination drug, and to assess their effects on downstream signaling pathways.
Materials:
-
6-well plates
-
Treated cell lysates (from cells treated with single agents and combinations for 24-48 hours)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-symmetric dimethyl arginine, anti-acetyl-H3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Method:
-
Cell Lysis:
-
Treat cells in 6-well plates with the desired concentrations of this compound, the second drug, and their combination for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Analyze band intensities relative to a loading control (e.g., GAPDH). Look for changes in substrate methylation (for PRMT activity), histone acetylation (for HDAC activity), and markers of apoptosis (e.g., cleaved PARP).
-
Conclusion
The combination of this compound with other epigenetic modifiers represents a promising strategy for cancer therapy. The protocols and application notes provided here offer a framework for researchers to investigate these combinations systematically. By using a dual-inhibitor like this compound in conjunction with more selective agents, it is possible to dissect complex epigenetic pathways and identify novel therapeutic synergies. Future studies should aim to validate these in vitro findings in preclinical in vivo models to translate these promising combination strategies closer to clinical application.
References
- 1. A combined approach for the study of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trials with ‘epigenetic’ drugs: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRMT9/5 inhibitor this compound | C26H38N6O3S | CID 172432029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Epigenetic modifiers enhance the synergistic cytotoxicity of combined nucleoside analog-DNA alkylating agents in lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic modifiers enhance the synergistic cytotoxicity of combined nucleoside analog-DNA alkylating agents in lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy with potent PI3K and MAPK inhibitors overcomes adaptive kinome resistance to single agents in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. eubopen.org [eubopen.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of MRK-990
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing MRK-990, a potent dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical probe that acts as a dual inhibitor of two protein arginine methyltransferases: PRMT9 and PRMT5.[1][2] It is a valuable tool for studying the biological roles of these enzymes. A structurally related but inactive compound, this compound-NC, is available as a negative control for experiments.[1][2]
Q2: I'm observing a phenotype that is not consistent with the known functions of PRMT9 or PRMT5. Could this be an off-target effect?
Yes, observing an unexpected phenotype is a common indication of potential off-target effects for any small molecule inhibitor. This compound, being an S-adenosylmethionine (SAM) analogue, has the potential to interact with other methyltransferases that have not been extensively assayed.[3] Therefore, it is crucial to experimentally validate that the observed phenotype is a direct result of on-target inhibition of PRMT9 and/or PRMT5.
Q3: What are the first steps I should take to troubleshoot a suspected off-target effect?
-
Confirm Compound Integrity: Ensure the purity and concentration of your this compound stock solution.
-
Use the Negative Control: Compare the phenotype induced by this compound with that of the inactive control compound, this compound-NC. A phenotype that is absent with the negative control is more likely to be due to a specific interaction.
-
Perform a Dose-Response Analysis: Unexpected effects may only appear at higher concentrations. Determine the lowest concentration of this compound that effectively inhibits PRMT9 and PRMT5 activity in your cellular system to minimize the risk of engaging lower-affinity off-targets.
-
Use Orthogonal Approaches: Employ a structurally and mechanistically different inhibitor of PRMT5 to see if it recapitulates the on-target phenotypes. When used in parallel with selective PRMT5 inhibitors (e.g., GSK591 and LLY-283), this compound can be used to specifically study the biological role of PRMT9.[1][2]
Q4: How can I definitively determine if an observed effect is on-target or off-target?
Several advanced experimental strategies can be employed to distinguish between on-target and off-target effects. These include:
-
Rescue Experiments: In cells treated with this compound, introduce a version of PRMT9 or PRMT5 that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
-
CRISPR/Cas9-Mediated Knockout: Generate cell lines where PRMT9 and/or PRMT5 have been knocked out. If this compound still produces the same phenotype in these knockout cells, it is highly indicative of an off-target effect.
-
Chemical Proteomics: Utilize techniques like affinity purification coupled with mass spectrometry (AP-MS) to pull down proteins that directly interact with this compound in your experimental system.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro and In-Cell Potency of this compound
| Target | In Vitro IC50 | In-Cell IC50 | Cellular Substrate |
| PRMT9 | 10 nM | 145 nM | SAP145 |
| PRMT5 | 30 nM | 519 nM | Symmetric Dimethylarginine |
Data sourced from the Structural Genomics Consortium and Chemical Probes Portal.[1][2]
Table 2: Initial Selectivity Profile of this compound
| Off-Target | Remaining Activity at 1 and 10 µM |
| PRMT7 | 20% |
| PRMT4 | 30% |
Selectivity was also assessed against 44 other methyltransferases, though detailed public data is limited.[3]
Experimental Protocols
Protocol 1: In-Cell Western for Monitoring PRMT9 and PRMT5 Activity
This protocol allows for the quantification of substrate methylation in a cell-based format to assess the potency and selectivity of this compound.
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, this compound-NC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash cells with PBS containing 0.1% Triton X-100.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies targeting the methylated substrate (e.g., anti-methyl-SAP145 for PRMT9 activity or an anti-symmetric dimethylarginine antibody for PRMT5 activity) and a normalization antibody (e.g., anti-GAPDH or a total protein stain).
-
Secondary Antibody Incubation: Wash cells and incubate with appropriate near-infrared fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash cells and scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity and normalize the signal from the methylation-specific antibody to the normalization control.
Protocol 2: Validating On-Target Effects using CRISPR/Cas9 Knockout
This protocol provides a general workflow for creating a target knockout cell line to test for off-target effects of this compound.
-
gRNA Design and Cloning: Design and clone two to three different single guide RNAs (sgRNAs) targeting a constitutive exon of PRMT9 or PRMT5 into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 constructs into your cell line of interest. Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target protein by Western blot and/or Sanger sequencing of the targeted genomic locus.
-
Phenotypic Analysis: Treat the validated knockout cell lines and the parental (wild-type) cell line with this compound across a range of concentrations. Compare the observed phenotype (e.g., cell viability, signaling pathway modulation) between the knockout and wild-type cells. The absence of the phenotype in the knockout line upon this compound treatment confirms an on-target effect.
Visualizations
Caption: A logical workflow for systematically troubleshooting suspected off-target effects of this compound.
Caption: PRMT9 methylates SAP145 to regulate splicing and can activate the PI3K/Akt pathway.
Caption: PRMT5 methylates various proteins to regulate key cellular processes.
References
Technical Support Center: Optimizing MRK-990 Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRK-990, a dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT9. The following resources are designed to help you optimize your experimental conditions to achieve maximal efficacy while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cell-permeable small molecule that functions as a dual inhibitor of PRMT5 and PRMT9.[1][2][3][4] These enzymes are critical regulators of various cellular processes, including gene transcription, RNA splicing, and signal transduction, primarily through the methylation of arginine residues on histone and non-histone proteins.[5] By inhibiting PRMT5 and PRMT9, this compound can modulate these pathways, making it a valuable tool for studying their roles in health and disease.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A recommended starting concentration for in vitro assays is less than 0.1 µM.[1][6][7] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. We strongly advise performing a dose-response experiment to determine the ideal concentration for your system.
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in both biochemical and cellular assays. These values are summarized in the table below.
Q4: Is there a negative control available for this compound?
A4: Yes, a structurally related but inactive compound, this compound-NC, is available and recommended for use as a negative control in your experiments to help distinguish on-target from off-target effects.[1][2][3][4]
Q5: What are the potential off-target effects of this compound?
A5: As an S-adenosylmethionine (SAM) analogue, this compound has the potential for off-target activity against other methyltransferases.[8] Selectivity profiling against a panel of other PRMTs has shown some activity against PRMT7 and PRMT4 at higher concentrations.[8] It is crucial to use the lowest effective concentration and include appropriate controls, such as the negative control compound and structurally distinct inhibitors targeting the same pathway, to validate your findings.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of cell death or cytotoxicity | The concentration of this compound is too high for the specific cell line being used. | Perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and titrating up to identify the optimal non-toxic concentration. Ensure the final concentration of the solvent (e.g., DMSO) is minimal (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control. |
| The cell line is particularly sensitive to the inhibition of PRMT5/PRMT9. | Consider using a different cell line that may be less sensitive. Investigate the dependency of your cell line on the PRMT5/PRMT9 pathways. | |
| The compound has degraded due to improper storage. | Store this compound as a dry powder or in DMSO stock solutions at -20°C.[1][6] Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. | |
| Inconsistent or no observable effect | The concentration of this compound is too low. | Confirm your calculations and dilutions. Perform a dose-response experiment to ensure you are using a concentration that is effective in your cellular context. |
| The inhibitor has low permeability in the specific cell type. | While this compound is generally cell-permeable, permeability can vary between cell lines. If you suspect this is an issue, you may need to explore alternative delivery methods or inhibitors. | |
| The compound has precipitated out of the solution. | Visually inspect your stock and working solutions for any signs of precipitation. If necessary, gentle warming or sonication may help to redissolve the compound. Always prepare fresh dilutions from a clear stock solution for each experiment. | |
| Unexpected phenotypic changes not consistent with PRMT5/PRMT9 inhibition | Potential off-target effects of this compound. | Use the provided negative control (this compound-NC) to determine if the observed phenotype is specific to this compound's inhibitory activity.[1][2][3][4] Additionally, using a structurally different PRMT5/9 inhibitor can help to confirm that the phenotype is a result of on-target inhibition. |
| The solvent (e.g., DMSO) is causing cellular stress. | Ensure the final solvent concentration is as low as possible and is the same in all experimental and control wells. |
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
| PRMT9 | Biochemical (Radioactivity-based) | 10 nM | [1][2][3][4][7][9][10] |
| PRMT5 | Biochemical (Radioactivity-based) | 30 nM | [1][2][3][4][7][9][10] |
| PRMT9 (SAP145 methylation) | In-Cell Western | 145 nM | [1][2][3][4][7][9] |
| PRMT5 (dimethylarginine) | In-Cell Western | 519 nM | [1][2][3][4][7][9] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series in your cell culture medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, and the positive control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the log of the this compound concentration to determine the concentration that results in a 50% reduction in viability (IC50 for toxicity). The optimal, non-toxic concentration for your functional assays should be well below this value.
Mandatory Visualizations
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. promocell.com [promocell.com]
- 6. Selective PRMT5 Inhibitors Suppress Human CD8+ T Cells by Upregulation of p53 and Impairment of the AKT Pathway Similar to the Tumor Metabolite MTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epigenie.com [epigenie.com]
- 8. [PDF] Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
potential solubility issues with MRK-990 in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential solubility issues with the dual PRMT9 and PRMT5 inhibitor, MRK-990, in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: There is currently no publicly available quantitative data on the solubility of this compound in common aqueous buffers such as PBS or Tris. However, like many small molecule inhibitors, this compound may have limited aqueous solubility.[1] It is recommended to experimentally determine its solubility in your specific buffer system.
Q2: In which organic solvent can I dissolve this compound?
A2: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it into your aqueous experimental buffer.
Q3: How does the chemical structure of this compound influence its solubility?
A3: The chemical structure of this compound (C26H38N6O3S) contains several amine groups.[1] Amines are basic and can become protonated in acidic solutions.[3][4] This suggests that the solubility of this compound in aqueous buffers may be pH-dependent. Generally, the protonated (salt) form of an amine-containing compound is more water-soluble than its neutral form.[5]
Q4: How should I store this compound stock solutions?
A4: this compound can be stored as a dry powder at -20°C for the long term.[1] Stock solutions in DMSO should also be stored at -20°C or -80°C.[6] To minimize degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots of your stock solution.[7]
Troubleshooting Guide
Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[8][9] Here are several steps you can take to troubleshoot this problem:
-
Check Final Concentration: Your final concentration of this compound may be above its solubility limit in the aqueous buffer. Try lowering the final concentration.[10]
-
Optimize Dilution Technique: Instead of a single large dilution, perform serial dilutions.[6] Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and avoid localized high concentrations that can lead to precipitation.[10]
-
Adjust Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to aid solubility but not high enough to cause cellular toxicity. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[6]
-
Consider pH Adjustment: Since this compound contains basic amine groups, its solubility may increase in a more acidic buffer. If your experimental system allows, try using a buffer with a lower pH.[6]
Q6: My this compound solution is initially clear but becomes cloudy or shows a precipitate after some time. What could be the cause?
A6: This phenomenon, known as "fall-out" or time-dependent precipitation, can occur with supersaturated solutions.[8] A supersaturated solution is thermodynamically unstable and the compound may precipitate over time to reach its equilibrium solubility. To address this, consider the following:
-
Lower the Working Concentration: The most straightforward solution is to work at a lower, more stable concentration of this compound.
-
Use a Precipitation Inhibitor: In some cases, the inclusion of a small amount of a pharmaceutically acceptable polymer or surfactant may help to stabilize the supersaturated state, although this may interfere with some biological assays.[8]
Q7: How can I experimentally determine the solubility of this compound in my buffer?
A7: You can perform a kinetic solubility assessment to estimate the solubility of this compound in your experimental buffer. This involves preparing a series of dilutions of your DMSO stock solution in the aqueous buffer and identifying the concentration at which precipitation occurs. A detailed protocol is provided in the "Experimental Protocols" section below.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C26H38N6O3S | [1] |
| Molecular Weight | 514.69 g/mol | [1] |
| Appearance | Solid (assumed) | |
| Storage | -20°C as a solid | [1] |
Recommended Solvent Concentrations for Assays
| Solvent | Recommended Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | For most cell-based assays to avoid toxicity. A vehicle control with the same final DMSO concentration should always be included.[6][11] |
| Ethanol | < 1% (v/v) | Can be an alternative to DMSO, but its effect on the assay should be validated. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial containing the solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh a small amount of this compound powder (e.g., 1 mg).
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:
-
Volume (µL) = (Mass (mg) / 514.69 g/mol ) * 100,000
-
For 1 mg of this compound, this would be approximately 194.3 µL of DMSO.
-
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mix: Vortex or sonicate the solution until the this compound is completely dissolved. Ensure the solution is clear and free of any visible particles.[12]
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[6]
Protocol 2: Kinetic Solubility Assessment of this compound
This protocol provides an estimate of the solubility of this compound in a specific aqueous buffer.[13][14]
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
Dispense into Microplate: In a clear 96-well microplate, add a small, equal volume (e.g., 2 µL) of each DMSO dilution to separate wells. Include a DMSO-only control.
-
Add Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of your desired aqueous buffer to each well. This will result in a constant final DMSO concentration across all wells.
-
Incubate and Observe: Incubate the plate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours).
-
Detect Precipitation: Visually inspect the plate for any signs of precipitation or cloudiness against a dark background. For a more quantitative assessment, you can use a plate reader to measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).[15]
-
Determine Solubility: The highest concentration of this compound that remains clear and free of precipitate is considered its kinetic solubility under these conditions.
Visualizations
Caption: A decision-making workflow for troubleshooting this compound solubility.
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. eubopen.org [eubopen.org]
- 3. issr.edu.kh [issr.edu.kh]
- 4. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. selleckchem.com [selleckchem.com]
- 13. enamine.net [enamine.net]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: MRK-990 DMSO Stock Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of the dual PRMT9 and PRMT5 inhibitor, MRK-990, in DMSO stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. It is crucial to use high-purity, anhydrous DMSO to minimize degradation. For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cellular toxicity.[1]
Q2: What are the optimal storage conditions for this compound DMSO stock solutions?
A2: this compound stock solutions (e.g., 10 mM in DMSO) should be stored at -20°C for short-to-medium-term storage (months) and can be stored at -80°C for long-term storage (up to 6 months for some similar small molecules).[2] It is highly recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.
Q3: How many freeze-thaw cycles can an this compound DMSO stock solution tolerate?
A3: To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. For this compound, it is advised to test the activity of the stock solution if it has undergone more than two freeze-thaw cycles. If frequent use is anticipated, preparing single-use aliquots is the best practice.[3]
Q4: For how long is an this compound DMSO stock solution stable at -20°C?
A4: While specific long-term stability data for this compound is not publicly available, general guidelines for similar small molecules suggest that DMSO stocks stored at -20°C should be tested for activity if stored beyond 3-6 months. For any storage period exceeding one month, re-testing the efficacy of the solution is a good laboratory practice.[2]
Q5: My this compound stock solution shows a precipitate after thawing. Is it degraded?
A5: Precipitation after thawing does not necessarily indicate degradation. It is more likely that the compound has crystallized out of the solution at a lower temperature. Gently warm the vial to room temperature (a 37°C water bath for 10-15 minutes can be used) and vortex thoroughly to redissolve the compound completely before use.[2] If the precipitate does not redissolve, degradation may have occurred, and a fresh stock solution should be prepared.
Troubleshooting Guides
This section addresses common issues that may be encountered when working with this compound DMSO stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer/media | This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.[4] | 1. Add the DMSO stock to the aqueous solution dropwise while gently vortexing or stirring.[5] 2. Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound. 3. Perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium. |
| Inconsistent or lower-than-expected bioactivity | 1. Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, too many freeze-thaw cycles). 2. Inaccurate Concentration: Pipetting errors or incomplete initial dissolution. 3. Precipitation in Assay: The compound may be precipitating in the final assay medium. | 1. Prepare a fresh stock solution from powder. 2. Confirm the purity and concentration of the stock solution using an analytical method like HPLC-MS. 3. Visually inspect the final working solution under a microscope for any precipitate. |
| Color change observed in the stock solution | This may indicate oxidation or another form of chemical degradation. | 1. Discard the stock solution immediately.[1] 2. Prepare a fresh stock solution using anhydrous DMSO. 3. If the compound is known to be oxygen-sensitive, consider storing it under an inert gas like argon or nitrogen.[1] |
| Stock solution appears cloudy after thawing | 1. Incomplete Dissolution: The compound has not fully redissolved. 2. Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, reducing the solubility of hydrophobic compounds. | 1. Gently warm the vial to room temperature and vortex vigorously until the solution is clear.[2] 2. Use fresh, anhydrous DMSO for stock preparation and ensure vials are tightly sealed. 3. Aliquot stock solutions to minimize the opening of the main stock vial. |
Data Presentation: Stability of a Representative PRMT Inhibitor in DMSO
While specific quantitative long-term stability data for this compound is not publicly available, the following table presents hypothetical stability data for a similar PRMT inhibitor, "PRMTi-X," in DMSO, as analyzed by HPLC. This data serves as an illustrative example of a stability study.
| Storage Condition | Time Point | Purity (%) | Observations |
| -20°C | Time 0 | 99.5 | Clear Solution |
| 1 Month | 99.2 | Clear Solution | |
| 3 Months | 98.6 | Clear Solution | |
| 6 Months | 96.8 | Appearance of a minor degradation peak | |
| -80°C | Time 0 | 99.5 | Clear Solution |
| 3 Months | 99.4 | Clear Solution | |
| 6 Months | 99.1 | Clear Solution | |
| 12 Months | 98.5 | Clear Solution | |
| 4°C | Time 0 | 99.5 | Clear Solution |
| 1 Week | 97.1 | Slight yellowing of the solution | |
| 1 Month | 91.3 | Significant degradation observed | |
| Room Temp (25°C) | Time 0 | 99.5 | Clear Solution |
| 24 Hours | 94.2 | Solution turned yellow | |
| 1 Week | 75.6 | Multiple degradation peaks observed |
Note: This data is for illustrative purposes only and does not represent actual stability data for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standardized, high-concentration stock solution of this compound for experimental use.
Materials:
-
This compound powder (Molecular Weight: 514.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Calculation: To prepare a 10 mM solution, calculate the required mass of this compound. For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass (g) = 0.01 mol/L * 0.001 L * 514.69 g/mol = 0.005147 g = 5.15 mg
-
-
Weighing: Carefully weigh 5.15 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Cap the vial tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of any visible particles. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, and clearly labeled amber vials. This minimizes exposure to light and air, and prevents multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing this compound Stability in DMSO by HPLC-MS
Objective: To quantitatively assess the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
HPLC or UHPLC system with a mass spectrometer (MS) detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Calibrated pipettes and autosampler vials
Methodology:
-
Time-Zero Analysis (T=0):
-
Immediately after preparing the fresh this compound stock solution, take a small aliquot.
-
Prepare a sample for HPLC-MS analysis by diluting the stock solution to a suitable concentration (e.g., 1-10 µM) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Inject the sample into the HPLC-MS system.
-
Record the peak area and purity of the this compound parent peak. This will serve as the baseline for comparison.
-
-
Sample Storage: Store the aliquots of the this compound stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature), protected from light.
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature. Vortex to ensure homogeneity.
-
Prepare and analyze the sample by HPLC-MS using the exact same method as the T=0 sample.
-
-
Data Analysis:
-
For each time point, calculate the remaining purity of this compound as a percentage of the total peak area in the chromatogram.
-
Compare the purity and the absolute peak area of the parent compound to the T=0 sample to determine the extent of degradation.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Visualizations
Caption: Inhibition of PRMT5/9 signaling by this compound.
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting logic for DMSO stock solutions.
References
interpreting unexpected results from MRK-990 experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with MRK-990. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a chemical probe that acts as a dual inhibitor of protein arginine methyltransferase 9 (PRMT9) and PRMT5.[1][2][3] It is an S-adenosylmethionine (SAM) analogue and is expected to inhibit the methyltransferase activity of its targets, leading to reduced methylation of their respective substrates.[4] For instance, it has been shown to inhibit the symmetric dimethylation of SAP145 (a PRMT9 substrate) and general symmetric dimethylarginine (a PRMT5 substrate) in cellular assays.[1][3]
Q2: I am observing a weaker than expected effect of this compound in my cell-based assay compared to the biochemical assay IC50 values. Why might this be?
Discrepancies between biochemical and cell-based assay results are common for small molecule inhibitors.[5][6] Several factors could contribute to this observation:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular targets.[7][8]
-
Efflux Pumps: The inhibitor could be actively transported out of the cells by efflux pumps, reducing its effective intracellular concentration.[5]
-
High Intracellular SAM Concentrations: As an SAM analogue, this compound competes with endogenous SAM. High intracellular concentrations of SAM can outcompete the inhibitor, leading to a requirement for higher concentrations of this compound to achieve the desired effect.
-
Compound Stability: Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions for your experiments.[7]
Q3: I am observing a phenotype that does not align with the known functions of PRMT9 or PRMT5. What could be the cause?
This could be due to off-target effects. While this compound has been profiled against a number of methyltransferases, as a SAM analogue, the possibility of it inhibiting other un-assayed methyltransferases or other SAM-dependent enzymes exists.[4] It is also important to consider that the inhibition of PRMT5 and PRMT9 can have wide-ranging downstream effects on cellular signaling, potentially leading to unexpected phenotypes.[9][10]
Q4: Is there a negative control compound available for this compound?
Yes, a structurally similar but inactive compound, this compound-NC, is available and should be used as a negative control in all experiments to help distinguish on-target effects from non-specific or off-target effects.[2]
Troubleshooting Guides
Guide 1: Unexpected Increase in a Cellular Phenotype (e.g., cell proliferation)
Issue: After treating cells with this compound, you observe an increase in cell proliferation, which is contrary to the expected anti-proliferative effect of inhibiting PRMT5.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Paradoxical Pathway Activation | Inhibition of one pathway can sometimes lead to the compensatory activation of another.[10] Perform a western blot analysis to probe key signaling pathways involved in proliferation (e.g., MAPK/ERK, PI3K/Akt). |
| Off-Target Effects | The observed phenotype may be due to the inhibition of an unknown off-target.[9][11][12] Perform a broad kinase or methyltransferase screen to identify potential off-targets. Use the negative control compound this compound-NC; it should not produce the same effect. |
| Cell Line Specific Effects | The cellular context is critical. The observed effect might be specific to the genetic background of your cell line. Test the effect of this compound on a panel of different cell lines. |
| Experimental Artifact | Ensure the observed effect is not due to an artifact. Re-run the experiment with careful attention to controls, including vehicle-only and the negative control compound. |
Troubleshooting Workflow for Unexpected Proliferation
Caption: A logical workflow for troubleshooting unexpected pro-proliferative effects of this compound.
Guide 2: Inconsistent Results in Western Blot Analysis
Issue: You are not observing the expected decrease in the methylation of a known this compound target substrate via western blot.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Antibody Issues | The antibody may not be specific or sensitive enough. Validate your antibody with positive and negative controls. Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-specific antibodies over milk).[13][14] |
| Suboptimal Inhibitor Concentration or Incubation Time | A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line.[14] |
| Inactive Compound | Ensure your this compound stock has been stored correctly and is not expired. Prepare fresh dilutions for each experiment.[7][14] |
| High Target Protein Turnover | The turnover of the methylated substrate may be very rapid, masking the effect of the inhibitor. A time-course experiment with shorter time points may be necessary. |
| Sample Preparation Issues | Ensure that lysis buffers contain phosphatase and protease inhibitors to preserve the modification state of your protein of interest.[14][15] |
This compound Signaling Pathway
Caption: this compound inhibits PRMT9 and PRMT5, blocking downstream methylation events.
Experimental Protocols
Protocol 1: In-Cell Western Assay for Substrate Methylation
This protocol is used to determine the IC50 of this compound by measuring the methylation of a target substrate in cells.
Materials:
-
Cells expressing the target of interest
-
96-well plates
-
This compound and this compound-NC
-
Primary antibody against the methylated substrate
-
Primary antibody for normalization (e.g., total protein stain or antibody against a housekeeping protein)
-
IRDye-conjugated secondary antibodies
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and this compound-NC in culture medium. Treat cells for the desired time (e.g., 24-48 hours). Include vehicle-only controls.
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells (e.g., with 4% paraformaldehyde in PBS).
-
Wash the cells and then permeabilize them.
-
-
Blocking: Block the cells to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the methylated substrate and the normalization primary antibody.
-
Secondary Antibody Incubation: Wash the cells and incubate with the appropriate IRDye-conjugated secondary antibodies.
-
Imaging: Wash the cells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the intensity of the signal for the methylated substrate and normalize it to the signal from the normalization antibody. Plot the normalized values against the log of the inhibitor concentration to determine the IC50.
Protocol 2: Western Blot for Protein Methylation
This protocol is for detecting changes in the methylation status of a target protein following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the methylated protein
-
Primary antibody against the total protein (for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate and treat cells with this compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells on ice and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated protein overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to serve as a loading control.[16]
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[13]
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl and isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot them against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. eubopen.org [eubopen.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 16. m.youtube.com [m.youtube.com]
how to control for off-target effects of MRK-990
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for off-target effects of MRK-990, a dual inhibitor of PRMT9 and PRMT5.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and what are the known off-targets?
This compound is a chemical probe that acts as a dual inhibitor for Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Its dual activity is a critical consideration in experimental design. While potent against PRMT9 and PRMT5, as an S-adenosylmethionine (SAM) analogue, it has the potential for off-target activity at other methyltransferases.[1] Selectivity profiling has shown that at higher concentrations (1 and 10µM), it can inhibit PRMT7 and PRMT4 to some extent.[1]
Q2: I am observing a phenotype with this compound treatment. How can I determine if it is an on-target or off-target effect?
Distinguishing on-target from off-target effects is a multi-step process.[4] A recommended starting point is to perform a dose-response experiment to establish the minimum effective concentration.[5] Concurrently, utilizing the inactive negative control compound, this compound-NC, is crucial.[3] If the phenotype is not observed with this compound-NC at the same concentration, it is less likely to be a non-specific or compound-related artifact. Further validation can be achieved through genetic approaches like CRISPR-Cas9 knockout of the intended targets (PRMT9 and/or PRMT5) to see if the phenotype is recapitulated.[6]
Q3: How can I specifically investigate the role of PRMT9 inhibition when using this compound, given its dual activity?
To isolate the effects of PRMT9 inhibition, an orthogonal approach using selective PRMT5 inhibitors is recommended.[2][3] By treating cells with a highly selective PRMT5 inhibitor (such as GSK591 or LLY-283) in parallel with this compound, you can differentiate the cellular outcomes.[2][3] Phenotypes observed with this compound but not with the selective PRMT5 inhibitor are more likely attributable to PRMT9 inhibition.
Q4: What are the recommended concentrations for using this compound in cellular assays?
The recommended concentration for cellular use is up to 10 µM.[1] However, it is critical to perform a dose-response curve for your specific cell line and endpoint to determine the lowest effective concentration that elicits the desired on-target effect.[5] This minimizes the risk of off-target engagement.
Q5: How can I confirm that this compound is engaging with PRMT9 and PRMT5 in my cellular model?
Direct evidence of target engagement in a cellular context can be obtained using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[7][8][9] These methods measure the binding of the compound to the target protein in live cells.[8] For this compound, NanoBRET and in-cell western blots have been used to confirm cellular target engagement.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed phenotype is inconsistent with known functions of PRMT9 or PRMT5. | The phenotype may be due to an off-target effect. | 1. Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target.[5] 2. Profile this compound against a panel of other methyltransferases to identify potential off-targets.[1] |
| Discrepancy between biochemical assay potency (IC50) and cellular assay potency (EC50). | 1. Poor cell permeability of the inhibitor. 2. Presence of cellular efflux pumps reducing intracellular concentration.[5] 3. High intracellular concentrations of the natural substrate (SAM) competing with the inhibitor. | 1. Verify cellular uptake of the compound. 2. Use efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases.[5] 3. Confirm target expression and activity in your cell line via Western Blot.[5] |
| No observable effect at recommended concentrations. | 1. Low expression or activity of PRMT9/PRMT5 in the chosen cell model. 2. Degradation of the compound in storage or experimental conditions. | 1. Confirm the expression and activity of PRMT9 and PRMT5 in your cell line. 2. Ensure proper storage of this compound and its negative control as dry powders or in DMSO at -20°C. Test activity of DMSO stocks after multiple freeze/thaw cycles.[2] |
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | Potency (IC50) | Reference |
| PRMT9 | Biochemical (Radioactivity-based) | 10 nM | [1][2] |
| PRMT5 | Biochemical (Radioactivity-based) | 30 nM | [2][3] |
| PRMT9 (SAP145 methylation) | In-Cell Western | 145 nM | [2][3] |
| PRMT5 (dimethylarginine) | In-Cell Western | 519 nM | [2][3] |
Key Experimental Protocols
1. Protocol: Differentiating On-Target vs. Off-Target Effects using a Negative Control
-
Objective: To determine if an observed cellular phenotype is a specific result of this compound's inhibitory activity or due to its chemical structure.
-
Methodology:
-
Cell Plating: Seed cells at an appropriate density in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of both this compound and the negative control, this compound-NC.
-
Treatment: Treat cells with equivalent concentrations of this compound and this compound-NC. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for the desired duration.
-
Phenotypic Analysis: Assess the cellular phenotype using the relevant assay (e.g., cell viability, gene expression, protein phosphorylation).
-
-
Expected Result: A true on-target effect should be observed with this compound but not with this compound-NC at the same concentration.
2. Protocol: Isolating PRMT9-specific Effects using an Orthogonal Inhibitor
-
Objective: To distinguish the cellular effects of PRMT9 inhibition from those of PRMT5 inhibition.
-
Methodology:
-
Experimental Groups: Set up four treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound
-
Selective PRMT5 inhibitor (e.g., GSK591)
-
Combination of this compound and the selective PRMT5 inhibitor (optional, for synergy/antagonism studies)
-
-
Dose Selection: Use concentrations of each inhibitor that are known to be effective for their respective targets.
-
Treatment and Incubation: Treat cells and incubate for the appropriate time.
-
Endpoint Analysis: Measure the desired cellular outcome.
-
-
Data Interpretation:
-
Effects seen with both this compound and the selective PRMT5 inhibitor are likely mediated by PRMT5.
-
Effects seen only with this compound are likely mediated by PRMT9.
-
Visualizations
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. eubopen.org [eubopen.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
Technical Support Center: Addressing Variability in MRK-990 Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRK-990, a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5.[1][2] This guide addresses common sources of variability in experimental results and offers troubleshooting strategies to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a chemical probe that acts as a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It is a potent inhibitor with in vitro IC50 values of 10 nM for PRMT9 and 30 nM for PRMT5.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is an S-adenosylmethionine (SAM) analogue.[3] As a SAM-competitive inhibitor, it binds to the SAM-binding pocket of PRMTs, preventing the transfer of methyl groups from SAM to substrate proteins.[4]
Q3: Is there a negative control compound available for this compound?
A3: Yes, this compound-NC is a structurally related compound with significantly reduced activity (IC50 > 10 µM) and can be used as a negative control in experiments.[1]
Q4: What are the known off-target effects of this compound?
A4: As a SAM analogue, this compound has the potential to interact with other SAM-dependent methyltransferases.[3] Selectivity profiling has shown that at 1 µM and 10 µM, this compound can inhibit PRMT7 and PRMT4 with remaining activities of 20% and 30%, respectively.[3] It is crucial to consider these potential off-target effects when interpreting cellular phenotypic data.[3]
Q5: What are the recommended concentrations for in vitro and cellular assays?
A5: For in vitro assays, concentrations below 0.1 µM are recommended.[2] In cellular assays, concentrations up to 10 µM have been used.[3] It is advisable to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent inhibitor concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization in DMSO before further dilution in assay buffer. |
| Inconsistent cell density or passage number | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. | |
| Variability in incubation times | Adhere strictly to the optimized incubation times for inhibitor treatment and assay development. | |
| Presence of S-adenosylhomocysteine (SAH) | SAH, a product of the methylation reaction, can act as a competitive inhibitor.[5] Consider adding SAH hydrolase to the reaction mixture to prevent its accumulation, especially in in vitro assays.[5] | |
| Lower than expected potency in cellular assays | Poor cell permeability | While this compound has demonstrated cellular activity, permeability can vary between cell lines. Consider using cell lines with known transporter expression or performing permeability assays. |
| High intracellular SAM concentration | The high physiological concentration of SAM in cells can compete with this compound for binding to PRMTs, leading to a rightward shift in the IC50 value. This is a known characteristic of SAM-competitive inhibitors.[4] | |
| Drug efflux pumps | Overexpression of efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility. | |
| No observable effect of this compound | Inactive compound | Ensure proper storage of this compound as a dry powder or in DMSO stock solutions at -20°C.[2] Avoid multiple freeze-thaw cycles.[2] Test the activity of a fresh aliquot. |
| Incorrect assay setup | Verify all assay components, including enzyme/substrate concentrations and buffer conditions. Run positive and negative controls to validate the assay performance. | |
| Cell line insensitivity | The biological consequences of PRMT9/5 inhibition are cell-context dependent. Confirm that the target pathway is active and relevant in your chosen cell line. | |
| Inconsistent Western Blot results for downstream targets | Poor antibody quality | Validate the specificity of your primary antibody using positive and negative controls (e.g., knockout/knockdown cell lines). |
| Suboptimal protein extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors to ensure protein integrity.[6] | |
| Issues with gel electrophoresis or transfer | Optimize gel percentage for the molecular weight of your target protein and ensure efficient transfer to the membrane.[7] |
Data Summary
| Compound | Target | In Vitro IC50 | In-Cell IC50 | Assay Type | Substrate |
| This compound | PRMT9 | 10 nM[1][2] | 145 nM[1][2] | Radioactivity-based methyltransferase assay[1][2] | - |
| PRMT5 | 30 nM[1][2] | 519 nM[1][2] | In-cell Western[1][2] | SAP145 (for PRMT9)[1][2] | |
| This compound-NC | PRMT9/5 | > 10 µM[1] | - | - | - |
Experimental Protocols
In Vitro Radioactive Methyltransferase Assay
This protocol is adapted for measuring the activity of PRMT9 or PRMT5.
Materials:
-
Recombinant human PRMT9 or PRMT5
-
Methyl-accepting substrate (e.g., myelin basic protein for PRMT5, or a specific peptide substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine
-
This compound and this compound-NC
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Phosphocellulose paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and this compound-NC in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, recombinant enzyme, and the substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding S-[methyl-³H]-Adenosyl-L-methionine.
-
Incubate the reaction at 30°C for the desired time (determine the linear range in preliminary experiments).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 75 mM phosphoric acid to remove unincorporated radiolabel.
-
Air-dry the paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
In-Cell Western Blot for SAP145 Methylation (PRMT9 Target)
This protocol is designed to assess the inhibition of PRMT9-mediated methylation of its substrate SAP145 in a cellular context.[1][2]
Materials:
-
Cells expressing SAP145 (e.g., HeLa cells)
-
This compound and this compound-NC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against methylated SAP145
-
Primary antibody against total SAP145 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or this compound-NC for 24-48 hours. Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[8]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against methylated SAP145 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total SAP145 as a loading control.
-
Quantify the band intensities and normalize the methylated SAP145 signal to the total SAP145 signal. Calculate the IC50 value based on the dose-response curve.
Signaling Pathways and Experimental Workflows
PRMT9 Signaling Pathway
PRMT9 has been shown to play a role in hepatocellular carcinoma by activating the PI3K/Akt/GSK-3β/Snail signaling pathway, which promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis.[9]
References
- 1. thesgc.org [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Sample Preparation Protocol [novusbio.com]
- 7. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding in MRK-990 pulldown assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in MRK-990 pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in a pulldown assay?
This compound is a potent, dual-activity chemical probe that inhibits two Protein Arginine Methyltransferases: PRMT5 and PRMT9, with IC50 values of 30 nM and 10 nM, respectively, in biochemical assays.[1][2] In a pulldown assay, this compound is typically immobilized on a solid support (e.g., agarose (B213101) or magnetic beads) to serve as "bait." When incubated with a cell lysate, this immobilized probe captures its direct protein targets (PRMT5 and PRMT9) and any associated proteins in a complex, allowing for their isolation and subsequent identification.[3][4]
Q2: What is the purpose of the this compound-NC compound?
This compound-NC is a structurally related but biologically inactive negative control for this compound.[1][5] It is a critical component of the pulldown experiment. By performing a parallel pulldown with immobilized this compound-NC, researchers can distinguish between proteins that specifically bind to the active this compound probe and those that bind non-specifically to the bead matrix, the linker, or the general chemical scaffold of the molecule.[6] A true "hit" should be significantly enriched in the this compound pulldown compared to the this compound-NC control.
Q3: How can this compound be immobilized onto beads?
Immobilizing a small molecule like this compound requires a covalent linkage to a solid support. The optimal method depends on the available functional groups on the molecule that are not essential for target binding. The structure of this compound contains hydroxyl (-OH) groups which can be used for conjugation.[1] Common strategies include:
-
CDI-mediated Coupling: Using reagents like 1,1'-Carbonyldiimidazole (CDI) to activate hydroxyl groups for reaction with amine-functionalized beads.[7]
-
Epoxy-activated Beads: Reacting the hydroxyl groups of this compound directly with epoxy-activated agarose beads.
-
Photo-affinity Labeling: Synthesizing a modified version of this compound that includes a photoreactive group and an affinity tag (like biotin). This allows for covalent crosslinking to target proteins upon UV irradiation, followed by capture on streptavidin beads.[8][9]
Q4: What are the primary causes of non-specific binding in this assay?
Non-specific binding can obscure results and lead to false positives. The main causes include:
-
Hydrophobic Interactions: Sticky proteins binding to the agarose beads or the linker arm.
-
Ionic Interactions: Proteins binding to charged groups on the beads or probe.
-
Insufficient Blocking: Exposed surfaces on the beads binding to abundant cellular proteins.
-
Suboptimal Wash Stringency: Wash buffers that are too gentle to disrupt weak, non-specific interactions but not strong enough to disrupt the specific this compound-target interaction.[10]
-
Protein Aggregation: Aggregated proteins in the lysate can become trapped in the bead matrix.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide addresses common issues of high background and non-specific binding in this compound pulldown experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in all lanes (this compound, this compound-NC, and beads-only control) | 1. Insufficient blocking of beads. 2. Inadequate washing. 3. Hydrophobic/ionic interactions with the bead matrix. | 1. Pre-clear the lysate: Incubate the cell lysate with beads-only (without any probe) for 1 hour at 4°C before the pulldown. Discard these beads and use the supernatant for the actual experiment.2. Optimize blocking: Increase the concentration or change the type of blocking agent. Common agents include Bovine Serum Albumin (BSA) or salmon sperm DNA. 3. Increase wash stringency: Increase the number of washes (from 3 to 5). Modify the wash buffer by increasing salt concentration or adding a non-ionic detergent (see Table 1). |
| Similar protein bands appear in both this compound and this compound-NC lanes | 1. Proteins are binding to the chemical scaffold or linker, not the active site. 2. Wash stringency is too low. | 1. This indicates non-specific binding to the molecule itself. These proteins should be considered false positives. Focus on proteins uniquely or highly enriched in the this compound lane.2. Systematically increase wash buffer stringency. Create a gradient of conditions to find the optimal balance between removing non-specific binders and retaining specific targets (see Table 1). |
| Known targets (PRMT5/9) are not detected or are very weak | 1. Inefficient immobilization of this compound. 2. Steric hindrance: The linker used for immobilization may be blocking the binding site.3. Wash stringency is too high. 4. Targets are low-abundance or not expressed in the cell type used. | 1. Verify immobilization: Confirm that the probe has been successfully conjugated to the beads.2. Use a longer linker arm: Synthesize a probe-bead conjugate with a longer spacer (e.g., a PEG linker) to make the probe more accessible.[3]3. Decrease wash buffer stringency: Reduce the salt or detergent concentration.4. Confirm target expression: Perform a Western blot on the input lysate to ensure PRMT5 and PRMT9 are present. Use nuclear extracts, as PRMTs are often localized to the nucleus. |
Table 1: Optimization of Wash Buffer Composition
The goal is to find a buffer that disrupts non-specific interactions without eluting the specific targets. Start with a base buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA) and modify as follows. Analyze eluates by Western blot for PRMT5/9 and a known non-specific binder (e.g., GAPDH).
| Component | Low Stringency (Starting Point) | Medium Stringency | High Stringency | Rationale |
| Salt (NaCl) | 150 mM | 250-300 mM | 500 mM | Disrupts ionic interactions. |
| Detergent | 0.1% NP-40 or Triton X-100 | 0.5% NP-40 or Triton X-100 | 1% NP-40 or 0.1% SDS | Disrupts hydrophobic and non-specific interactions. Note: SDS is harsh and may disrupt specific binding. |
| Glycerol | 0% | 5% | 10% | Acts as a stabilizing agent and can reduce non-specific hydrophobic interactions. |
Visual Guides
Experimental Workflow
The following diagram outlines the key steps in a typical this compound chemical pulldown experiment.
Caption: Workflow for an this compound chemical pulldown assay.
Troubleshooting Logic
This diagram provides a decision-making framework for troubleshooting non-specific binding.
Caption: Decision tree for troubleshooting non-specific binding.
Detailed Experimental Protocol: this compound Pulldown Assay
This protocol provides a general framework. All steps should be performed at 4°C unless otherwise noted. Optimization, particularly of wash conditions, is critical.
1. Reagents & Buffers
-
Beads: Amine-activated agarose or magnetic beads.
-
Immobilization Chemistry: Reagents for covalent coupling (e.g., CDI or similar).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1x Protease Inhibitor Cocktail.
-
Wash Buffer (Medium Stringency): 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 1 mM EDTA, 0.5% NP-40.
-
Elution Buffer: 2x Laemmli Sample Buffer or 0.1 M Glycine (B1666218) (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5) (for glycine elution).
-
Blocking Buffer: Wash buffer containing 1 mg/mL BSA.
2. Immobilization of this compound and this compound-NC
-
Follow the manufacturer's protocol for covalently coupling a small molecule with a hydroxyl group to amine-activated beads. Prepare three sets of beads: this compound conjugated, this compound-NC conjugated, and a "mock" conjugation with vehicle (DMSO) only.
-
After conjugation, wash the beads extensively to remove any unbound compound.
-
Resuspend the beads in a storage buffer (e.g., PBS with 0.02% sodium azide).
3. Preparation of Cell Lysate
-
Harvest cells (approx. 1-5 x 10^7 cells per pulldown) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration (e.g., via BCA assay).
4. Pre-clearing the Lysate
-
Add 20-30 µL of unconjugated, blocked beads to 1-2 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
5. Pulldown (Binding)
-
Aliquot an equal amount of pre-cleared lysate (e.g., 1 mg) into three separate tubes.
-
Add an equivalent amount of this compound beads, this compound-NC beads, and mock-conjugated beads to the respective tubes.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
6. Washing
-
Pellet the beads and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer. Resuspend the beads and incubate for 5 minutes on a rotator.
-
Pellet the beads and discard the supernatant.
-
Repeat the wash step 3-5 times. For the final wash, use a buffer without detergent if samples are intended for mass spectrometry.[11]
7. Elution
-
For SDS-PAGE/Western Blot:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 2x Laemmli Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
-
For Mass Spectrometry (Gentle Elution):
-
Add 50-100 µL of 0.1 M Glycine (pH 2.5) to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube containing 5-10 µL of Neutralization Buffer.[12]
-
8. Analysis
-
Separate eluted proteins by SDS-PAGE.
-
Visualize proteins using Coomassie or silver staining.
-
Identify specific proteins (e.g., PRMT5, PRMT9) by Western blot.
-
For unbiased discovery of interacting partners, submit eluates for analysis by mass spectrometry (LC-MS/MS). Compare protein enrichment between the this compound sample and the this compound-NC and beads-only controls.
References
- 1. eubopen.org [eubopen.org]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Challenges with the Dual Inhibitor MRK-990
Welcome to the technical support center for the dual PRMT9 and PRMT5 inhibitor, MRK-990. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this potent chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It is designed as a chemical probe to investigate the biological functions of these enzymes.
Q2: What are the recommended concentrations for using this compound in cellular assays?
A2: A starting concentration of up to 10 µM is generally recommended for cellular experiments.[4] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Is there a negative control available for this compound?
A3: Yes, a structurally similar but inactive compound, this compound-NC, is available and should be used as a negative control in all experiments to distinguish specific inhibitory effects from potential off-target or compound-specific artifacts.[1][2]
Q4: How can I distinguish the effects of PRMT9 inhibition from PRMT5 inhibition when using this compound?
A4: This is a key challenge when using a dual inhibitor. The recommended experimental strategy is to use this compound in parallel with selective PRMT5 inhibitors, such as GSK591 or LLY-283.[1][2][3] By comparing the effects of this compound with those of the selective PRMT5 inhibitors, you can infer the specific contribution of PRMT9 inhibition.
Q5: What are the known downstream effects of PRMT9 and PRMT5 inhibition?
A5: PRMT9 is known to methylate the splicing factor SAP145 (also known as SF3B2), which is involved in U2 snRNP maturation and pre-mRNA splicing.[5][6][7] PRMT5 has a broader range of substrates and is involved in multiple cellular processes, including RNA processing, signal transduction, and transcriptional regulation.[8] Inhibition of PRMT5 can affect pathways such as ERK1/2, PI3K/AKT, and Wnt/β-catenin.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in biochemical or cellular assays.
Possible Cause & Troubleshooting Steps:
-
Compound Stability and Handling:
-
Ensure proper storage of this compound and this compound-NC (as a dry powder or in DMSO at -20°C).[2]
-
Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Assay Conditions:
-
For biochemical assays, ensure the concentration of the methyl donor, S-adenosylmethionine (SAM), is consistent, as this compound is a SAM analogue and its potency can be affected by SAM concentration.[4]
-
In cellular assays, variations in cell density, passage number, and growth conditions can impact results. Maintain consistent cell culture practices.
-
-
Off-Target Effects at High Concentrations:
-
High concentrations of this compound may lead to off-target effects. Perform a careful dose-response analysis and use the lowest effective concentration.
-
Issue 2: Difficulty in attributing a phenotype to either PRMT9 or PRMT5 inhibition.
Experimental Design for Target Deconvolution:
This workflow is designed to systematically dissect the individual contributions of PRMT9 and PRMT5 inhibition.
Interpretation of Results:
-
If the phenotype observed with this compound (T3) is similar to that of the selective PRMT5 inhibitor (T4), the effect is likely mediated by PRMT5 inhibition.
-
If the phenotype with this compound (T3) is different from or more pronounced than with the selective PRMT5 inhibitor (T4), this suggests a role for PRMT9 inhibition.
-
No significant difference between this compound (T3) and the negative control (T2) suggests the observed phenotype may not be related to PRMT9/5 inhibition or the compound is not active in your system.
Issue 3: Observing unexpected off-target effects.
Strategies to Mitigate and Identify Off-Target Effects:
-
Use the Negative Control: Always include this compound-NC to rule out non-specific effects of the chemical scaffold.
-
Orthogonal Approaches:
-
Use siRNA or CRISPR/Cas9 to knockdown or knockout PRMT9 and/or PRMT5 and see if the phenotype recapitulates the effects of this compound.
-
Perform rescue experiments by overexpressing a drug-resistant mutant of PRMT9 or PRMT5.
-
-
Kinome Profiling: Although this compound is a methyltransferase inhibitor, comprehensive kinome screening can identify potential off-target kinase interactions, as some inhibitors can have cross-reactivity.
Issue 4: Development of acquired resistance to this compound in long-term studies.
Investigating Mechanisms of Acquired Resistance:
-
Dose Escalation Protocol: Gradually increase the concentration of this compound in your cell culture over several weeks to months to select for resistant populations.
-
Characterization of Resistant Clones:
-
Genomic and Transcriptomic Analysis: Perform sequencing to identify potential mutations in PRMT9 or PRMT5 genes or changes in the expression of genes in relevant signaling pathways.
-
Proteomic Analysis: Use mass spectrometry to identify changes in protein expression or post-translational modifications that could contribute to resistance.
-
Data Presentation
Table 1: In Vitro and In-Cellular Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| PRMT9 | Radioactivity-based Methyltransferase Assay | 10 | [1][2][3] |
| PRMT5 | Radioactivity-based Methyltransferase Assay | 30 | [1][2][3] |
| PRMT9 (SAP145 methylation) | In-Cell Western | 145 | [1][2][3] |
| PRMT5 (dimethylarginine) | In-Cell Western | 519 | [1][2][3] |
Table 2: Comparative Cellular Activity of Selective PRMT5 Inhibitors
| Compound | Target | Cellular Assay | EC50 (nM) | Reference |
| GSK591 | PRMT5 | GSC Proliferation | <1000 | [9] |
| LLY-283 | PRMT5 | SmBB' Methylation (MCF7 cells) | 25 | [8][10] |
| LLY-283 | PRMT5 | MDM4 Splicing (A375 cells) | 37 | [8] |
Experimental Protocols
Protocol 1: In-Cell Western for Assessing PRMT9 and PRMT5 Inhibition
Objective: To determine the cellular potency of this compound by measuring the methylation of known PRMT9 and PRMT5 substrates.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, this compound-NC, and a selective PRMT5 inhibitor for the desired time (e.g., 24-72 hours).
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with primary antibodies specific for the methylated substrates of PRMT9 (e.g., anti-methyl-SAP145) and PRMT5 (e.g., anti-symmetric dimethylarginine).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Signal Detection: Acquire images and quantify fluorescence intensity using an appropriate plate reader or imaging system.
-
Data Analysis: Normalize the signal to a housekeeping protein and plot the dose-response curve to calculate the IC50 value.
Signaling Pathways
PRMT9 Downstream Signaling Pathway
Simplified Overview of PRMT5 Signaling Involvement
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. eubopen.org [eubopen.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Features of Human Protein Arginine Methyltransferase 9 (PRMT9) and Its Substrate RNA Splicing Factor SF3B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Features of Human Protein Arginine Methyltransferase 9 (PRMT9) and Its Substrate RNA Splicing Factor SF3B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Assessing Inhibitor Selectivity in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on methodologies to assess the selectivity of chemical probes and inhibitors, like MRK-990, within a cellular context.
Understanding this compound: A Starting Point
Question: How do I assess the kinase selectivity of this compound in cells?
Answer: It is a common and important question to determine the selectivity of a chemical probe. However, it's crucial to start with the correct target class. This compound is not a kinase inhibitor but a potent dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5 [1][2][3]. Therefore, assessing its "kinase" selectivity might yield misleading results. The primary goal should be to evaluate its selectivity against other methyltransferases and then, if desired, against a broader panel of off-targets, which could include kinases.
This guide will provide protocols to assess the selectivity of inhibitors like this compound against their intended target class and also offer general strategies for evaluating kinase inhibitor selectivity, as the principles and techniques often overlap.
FAQs: Assessing Inhibitor Selectivity
Q1: What is the first step in assessing the cellular selectivity of a new inhibitor?
A1: The first step is to confirm target engagement in a cellular context. This verifies that the inhibitor can enter the cell and bind to its intended target(s). The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[4][5][6][7]. A positive thermal shift for the intended target is a good indication of engagement.
Q2: My inhibitor shows the desired effect on my primary target, but I'm observing unexpected cellular phenotypes. What should I do?
A2: Unexpected phenotypes often suggest off-target effects[8]. To investigate this, a broad, unbiased screening approach is recommended. Techniques like chemical proteomics or phosphoproteomics can provide a global view of the inhibitor's interactions and effects on cellular signaling pathways[9][10][11][12].
Q3: How do I differentiate between on-target and off-target effects in my downstream cellular assays?
A3: This is a critical question. A multi-pronged approach is best:
-
Use a structurally distinct inhibitor for the same target: If a different inhibitor for the same target recapitulates the phenotype, it's more likely an on-target effect.
-
Use a negative control: this compound has a close structural analog, this compound-NC, that is inactive against its targets and can be used as a negative control[2][3].
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR to reduce the expression of the target protein should mimic the effect of the inhibitor if the phenotype is on-target.
-
Dose-response analysis: Correlate the concentration of the inhibitor required to engage the target (e.g., from CETSA) with the concentration that produces the cellular phenotype.
Q4: What are the best methods for a global, unbiased assessment of inhibitor selectivity in cells?
A4: For a comprehensive analysis, two main approaches are highly recommended:
-
Chemical Proteomics (e.g., Kinobeads for kinases): This method involves using affinity matrices with immobilized broad-spectrum inhibitors to pull down a large number of potential targets from a cell lysate that has been pre-incubated with your inhibitor of interest[10][13][14][15]. The bound proteins are then identified and quantified by mass spectrometry. This method directly assesses binding to a large panel of proteins.
-
Quantitative Phosphoproteomics: This technique measures the change in phosphorylation of thousands of sites across the proteome upon inhibitor treatment[9][11][12][16]. For kinase inhibitors, this provides a functional readout of which kinases and pathways are being inhibited. A similar approach, looking at methylation changes, could be envisioned for methyltransferase inhibitors like this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No target engagement observed in CETSA. | 1. Inhibitor is not cell-permeable. 2. Inhibitor concentration is too low. 3. The target protein does not show a thermal shift upon binding. | 1. Perform a cell permeability assay. 2. Increase the inhibitor concentration. 3. Try an alternative target engagement assay like NanoBRET. |
| Inconsistent results between different cell lines. | 1. Target expression levels vary between cell lines. 2. Presence of different off-targets in different cell lines. 3. Differences in drug metabolism or efflux pumps. | 1. Confirm target expression by Western blot or qPCR. 2. Perform selectivity profiling in each cell line. 3. Use cell lines with known drug transporter expression profiles. |
| Discrepancy between biochemical IC50 and cellular potency. | 1. Poor cell permeability. 2. High intracellular ATP concentration (for ATP-competitive kinase inhibitors). 3. Inhibitor is being actively transported out of the cell. | 1. Address cell permeability as above. 2. This is expected for ATP-competitive inhibitors; cellular assays are more physiologically relevant. 3. Investigate the role of drug efflux pumps like MDR1. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the inhibitor at the desired concentration and another set with vehicle (e.g., DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting or other quantitative protein analysis methods[5][6]. Ligand binding will stabilize the protein, resulting in more protein remaining in the soluble fraction at higher temperatures.
Protocol 2: Kinobeads-based Chemical Proteomics
Objective: To profile the binding targets of an inhibitor across the kinome.
Methodology:
-
Cell Lysis: Lyse cultured cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Inhibitor Incubation: Incubate the cell lysate with different concentrations of the test inhibitor or vehicle control.
-
Kinobeads Pulldown: Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow kinases not bound to the test inhibitor to bind to the beads[13][14].
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down kinases.
-
Data Analysis: Determine the dose-dependent inhibition of binding to the kinobeads for each identified kinase to generate a selectivity profile.
Protocol 3: Quantitative Phosphoproteomics
Objective: To assess the functional effect of an inhibitor on cellular signaling pathways.
Methodology:
-
Cell Culture and Treatment: Use Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to label different cell populations with "light," "medium," and "heavy" amino acids. Treat the cell populations with vehicle, a growth factor (to stimulate signaling), and the growth factor plus the inhibitor[12].
-
Cell Lysis and Protein Digestion: Combine the cell populations, lyse the cells, and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC)[9][11].
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of thousands of phosphopeptides across the different treatment conditions. Changes in phosphorylation levels will indicate which kinases and pathways are affected by the inhibitor.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Target | In Vitro IC50 (nM) | Cellular IC50 (nM) | Assay Type |
| PRMT9 | 10 | 145 | Radioactivity-based methyltransferase assay / In-cell Western (SAP145 methylation) |
| PRMT5 | 30 | 519 | Radioactivity-based methyltransferase assay / In-cell Western (dimethylarginine) |
| Data sourced from the Structural Genomics Consortium[2][3]. |
Table 2: Example Off-Target Selectivity Data for a Hypothetical Kinase Inhibitor
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| Target Kinase A | 95% | 20 |
| Off-Target Kinase B | 80% | 150 |
| Off-Target Kinase C | 25% | > 10,000 |
| Off-Target Kinase D | 15% | > 10,000 |
Visualizations
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 16. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
MRK-990-NC negative control not working as expected
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRK-990-NC as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-NC and what is its intended use?
A1: this compound-NC is the inactive, structurally related analog of this compound. This compound is a potent dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT9. This compound-NC is designed to be used as a negative control in experiments involving this compound to help differentiate on-target effects of PRMT5/9 inhibition from off-target or non-specific effects of the chemical scaffold.
Q2: What are the reported potencies of this compound and this compound-NC?
A2: The inhibitory activities of this compound and this compound-NC are summarized in the table below.
Q3: At what concentration should I use this compound-NC?
A3: this compound-NC should be used at the same concentration(s) as the active compound, this compound, in your experiments. This ensures that any observed effects are not due to the concentration of the compound itself.
Q4: I am observing an unexpected phenotype or activity with my this compound-NC control. What could be the cause?
A4: While this compound-NC is designed to be inactive against PRMT5 and PRMT9, unexpected activity could arise from several factors. These may include, but are not limited to, off-target effects on other cellular components, issues with compound integrity, or experimental artifacts. Please refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound and this compound-NC
| Compound | Target | Assay Type | IC50 |
| This compound | PRMT9 | Radioactivity-based | 10 nM |
| PRMT5 | Radioactivity-based | 30 nM | |
| PRMT9 | In-cell Western (SAP145 methylation) | 145 nM | |
| PRMT5 | In-cell Western (symmetrical dimethylarginine) | 519 nM | |
| This compound-NC | PRMT5/9 | Radioactivity-based & In-cell Western | > 10 µM |
[1]
Troubleshooting Guide
This guide addresses the issue of observing unexpected activity or a lack of expected inactivity when using this compound-NC as a negative control.
Problem: this compound-NC is exhibiting a biological effect in my assay.
Caption: Troubleshooting workflow for unexpected this compound-NC activity.
Potential Cause 1: Compound Integrity and Handling
-
Issue: The compound may have degraded due to improper storage or handling, or the incorrect compound may have been used.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: If possible, verify the identity and purity of your this compound-NC stock using analytical methods such as LC-MS or NMR.
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound-NC from a new or validated batch of solid compound.
-
Proper Storage: Ensure that both solid compound and stock solutions are stored according to the manufacturer's recommendations to prevent degradation.
-
Potential Cause 2: Experimental Artifacts
-
Issue: The observed effect may not be a true biological activity but rather an artifact of the experimental conditions.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure you have a proper vehicle control (e.g., DMSO) at the same final concentration as in the wells treated with this compound and this compound-NC.
-
Assay Interference: Consider if the compound could be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Run a control with the compound in the absence of cells or enzyme to test for this.
-
Cell Health: Monitor cell morphology and viability in the presence of this compound-NC to rule out cytotoxicity that could be confounding your results.
-
Potential Cause 3: Off-Target Effects
-
Issue: Although designed to be inactive against PRMT5 and PRMT9, this compound-NC, as a structural analog of this compound which is an S-adenosylmethionine (SAM) analogue, could potentially interact with other cellular components, including other methyltransferases.[2]
-
Troubleshooting Steps:
-
Use an Orthogonal Negative Control: If possible, use a structurally distinct compound that is also inactive against PRMT5 and PRMT9 as an additional negative control. If both negative controls produce the same unexpected effect, it is more likely to be an artifact of inhibiting an unknown off-target.
-
Target Knockdown/Knockout: The most rigorous control is to use a genetic approach (e.g., siRNA, shRNA, or CRISPR/Cas9) to deplete PRMT5 or PRMT9. The phenotype observed with genetic knockdown should ideally be mimicked by this compound and not by this compound-NC.
-
Literature Review: Search for literature on the off-target effects of similar chemical scaffolds to gain insights into potential unintended interactions.
-
Experimental Protocols
1. Radioactivity-based PRMT5/9 Methyltransferase Assay (General Protocol)
This protocol provides a general framework for a radioactivity-based assay to measure PRMT5 or PRMT9 activity. Specific concentrations of enzyme, substrate, and co-factor should be optimized for your experimental system.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex or PRMT9
-
Methyl-acceptor substrate (e.g., Histone H4 for PRMT5, SAP145 fragment for PRMT9)
-
S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Stop Solution (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, the methyl-acceptor substrate, and the test compounds (this compound, this compound-NC, or vehicle).
-
Initiate the reaction by adding the PRMT enzyme and [³H]-SAM.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding the stop solution.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining.
-
Excise the bands corresponding to the methylated substrate.
-
Quantify the amount of incorporated [³H]-methyl groups by liquid scintillation counting.
-
Calculate the percent inhibition relative to the vehicle control.
-
2. In-Cell Western Assay for PRMT9-mediated Methylation of SAP145 (General Protocol)
This protocol outlines a general procedure for an In-Cell Western to measure the methylation of the PRMT9 substrate, SAP145.
-
Materials:
-
Cells cultured in 96-well plates
-
This compound and this compound-NC
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody specific for symmetrically dimethylated SAP145 (anti-SDMA-SAP145)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse)
-
PBS with 0.1% Tween-20 (Wash Buffer)
-
Infrared imaging system
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound, this compound-NC, or vehicle for the desired time.
-
Fix the cells with Fixation Solution for 20 minutes at room temperature.
-
Wash the cells with Wash Buffer.
-
Permeabilize the cells with Permeabilization Buffer for 20 minutes.
-
Wash the cells with Wash Buffer.
-
Block the cells with Blocking Buffer for 1.5 hours.
-
Incubate the cells with the primary antibodies (anti-SDMA-SAP145 and loading control) diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells with Wash Buffer.
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with Wash Buffer.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the target and the loading control. Normalize the target signal to the loading control signal.
-
Signaling Pathway Diagrams
Caption: Simplified PRMT5 signaling pathway.
Caption: Simplified PRMT9 signaling pathway.
References
optimizing incubation time for MRK-990 treatment
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for MRK-990 treatment. This compound is a potent and selective inhibitor of the pro-survival kinase, PK-alpha, a key downstream component of the Growth Factor Receptor (GFR) signaling pathway.[1][2][3] Dysregulation of this pathway is a known driver in various malignancies.[4] Proper experimental design, particularly the optimization of incubation time, is critical for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of PK-alpha. By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-survival signals mediated by the GFR pathway.[5]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: The optimal incubation time for this compound can vary significantly based on the cell type, the specific biological question being addressed, and the endpoint being measured.[5] Insufficient incubation may not allow for the complete inhibition of PK-alpha, while prolonged exposure could lead to secondary effects, cytotoxicity, or the development of resistance mechanisms.[6][7]
Q3: What are the initial recommended incubation times to test for this compound?
A3: For initial experiments, a time-course experiment is highly recommended. A common starting point is to treat cells for 1, 6, 12, and 24 hours.[5] For signaling pathways that are rapidly activated, shorter time points such as 15, 30, and 60 minutes may be necessary to capture the dynamics of inhibition.[5]
Q4: How can I determine if my observed effect is due to this compound's specific activity or off-target effects?
A4: To confirm the specificity of this compound, it is advisable to include a negative control (e.g., a structurally similar but inactive compound) and a positive control (a known PK-alpha inhibitor). Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of PK-alpha can help validate that the observed phenotype is due to on-target inhibition.
Q5: What are common signs of this compound degradation in my long-term experiments?
A5: Signs of inhibitor degradation can include a diminished biological effect over time, a need for higher concentrations to achieve the same level of inhibition, and inconsistent results between replicates.[6] Factors such as temperature, pH, and light exposure can contribute to the degradation of small molecule inhibitors in cell culture media.[6]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable inhibition of PK-alpha phosphorylation. | 1. Suboptimal Incubation Time: The selected time point may be too early or too late to observe the effect. | Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours) to identify the optimal incubation period for inhibiting PK-alpha phosphorylation.[5] |
| 2. Inhibitor Instability: this compound may be degrading in the cell culture medium.[8] | Test the stability of this compound in your specific culture medium over time using analytical methods like HPLC. Consider more frequent media changes for longer experiments.[6] | |
| 3. Low Cell Permeability: The compound may not be efficiently entering the cells.[8] | Conduct a cellular uptake assay to measure the intracellular concentration of this compound. | |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Variations in cell density can affect the cellular response to the inhibitor. | Ensure a consistent cell seeding density across all wells and plates. |
| 2. Pipetting Inaccuracies: Errors in serial dilutions can lead to significant variations in the final inhibitor concentration.[9] | Prepare fresh serial dilutions for each experiment and use calibrated pipettes. | |
| 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the inhibitor. | Avoid using the outer wells of the plate for experimental samples or ensure proper humidification of the incubator. | |
| Observed cytotoxicity at effective concentrations. | 1. Prolonged Incubation: Long exposure to the inhibitor may induce apoptosis or necrosis. | Determine the minimal incubation time required for the desired inhibitory effect. Assess cell viability at various time points using assays like MTT or trypan blue exclusion.[8] |
| 2. Off-Target Effects: At higher concentrations or longer incubation times, this compound may inhibit other kinases. | Perform a dose-response and time-course experiment to find a therapeutic window that maximizes PK-alpha inhibition while minimizing toxicity. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound via Western Blotting
This protocol details the steps to identify the optimal incubation time for this compound by assessing the phosphorylation status of a direct downstream target of PK-alpha.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-PK-alpha-substrate, anti-total-PK-alpha-substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere for 24 hours.
-
Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., the IC50 value). Include a vehicle control (DMSO) for each time point.
-
Incubation: Incubate the plates for various durations (e.g., 0, 0.5, 1, 2, 6, 12, and 24 hours).[5]
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the phosphorylated substrate and the total substrate overnight at 4°C.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[5]
-
-
Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal for each time point. The optimal incubation time is the earliest point at which maximal inhibition of phosphorylation is observed and sustained.
Visualizations
Caption: GFR signaling pathway with this compound inhibition point.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
common pitfalls to avoid when using MRK-990
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of MRK-990, a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical probe that acts as a dual inhibitor of PRMT9 and PRMT5.[1][2][3][4] It functions as an S-adenosylmethionine (SAM) analogue, which allows it to interfere with the methyltransferase activity of its target enzymes.[1] This dual activity enables the study of the biological roles of these enzymes. To specifically investigate the function of PRMT9, it is recommended to use this compound in parallel with a selective PRMT5 inhibitor.[2][3][4]
Q2: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound.[5]
-
Solid Compound: Store as a dry powder at -20°C.[2][4] Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[5]
-
Stock Solutions: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[2][4] Aliquot the stock solution into smaller, single-use volumes in tightly sealed, amber tubes to minimize freeze-thaw cycles and light exposure.[5] Store these aliquots at -80°C for long-term storage.[5] It is advised to test the activity of DMSO stocks that are older than 3-6 months or have undergone more than two freeze-thaw cycles before use.[2]
Q3: How should I interpret results given this compound's dual inhibitory activity?
Due to its dual activity against PRMT9 and PRMT5, attributing a cellular phenotype solely to the inhibition of one of these enzymes requires careful experimental design. To dissect the specific contribution of PRMT9 inhibition, it is recommended to conduct parallel experiments using a selective PRMT5 inhibitor (e.g., GSK591 or LLY-283).[2][3][4] If the phenotype observed with this compound is not replicated by the selective PRMT5 inhibitor, it is more likely attributable to the inhibition of PRMT9.
Q4: What are the potential off-target effects of this compound and how can I control for them?
As this compound is a SAM analogue, there is a possibility of off-target activity against other methyltransferases.[1] Selectivity profiling has shown that at 10µM, this compound can inhibit PRMT7 and PRMT4 by 80% and 70% respectively.[1] To mitigate and control for off-target effects:
-
Use the lowest effective concentration of this compound in your experiments.[6]
-
Utilize the structurally related but inactive negative control compound, this compound-NC, in parallel with this compound.[3] An observed phenotype should be absent when using the negative control.
-
Employ orthogonal controls, such as using a structurally different inhibitor for the same target, to confirm that the observed effect is due to on-target inhibition.[6]
Quantitative Data Summary
The inhibitory potency of this compound against its primary targets has been characterized in both biochemical and cellular assays.[2][4]
| Target | Assay Type | Potency (IC50) |
| PRMT9 | Biochemical (Radioactivity-based) | 10 nM |
| PRMT5 | Biochemical (Radioactivity-based) | 30 nM |
| PRMT9 (SAP145 methylation) | In-Cell Western | 145 nM |
| PRMT5 (dimethylarginine) | In-Cell Western | 519 nM |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
Q: My experiment shows inconsistent or no effect of this compound. What are the possible causes and solutions?
A: This can be due to several factors related to the compound's integrity, experimental setup, or cellular system.[7][8]
| Potential Cause | Troubleshooting Steps |
| Degraded Inhibitor | 1. Prepare a fresh stock solution from solid compound.[5] 2. Ensure proper storage conditions (-80°C for stock solutions) and avoid repeated freeze-thaw cycles.[5] 3. For critical experiments, verify the integrity of the stock solution using HPLC or LC-MS.[5] |
| Inaccurate Concentration | 1. Recalculate the required dilutions. 2. Verify the calibration of your pipettes.[8] |
| Compound Precipitation | 1. Visually inspect stock and working solutions for any precipitate.[5] 2. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to maintain solubility.[9] |
| Cellular System Issues | 1. Use cells within a consistent and low passage number range.[7] 2. Ensure consistent cell seeding density across experiments.[7] |
Issue 2: High Background or Unexpected Cellular Phenotypes
Q: I am observing high background or unexpected cellular effects. Could this be due to off-target effects or cytotoxicity?
A: Yes, these are common issues with small molecule inhibitors and can be addressed systematically.[8][9]
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration is Too High | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.[9] 2. Use the lowest concentration that elicits the desired on-target effect.[6] |
| Cytotoxicity | 1. Conduct a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold of this compound in your specific cell line.[7] 2. Perform functional assays at concentrations below the cytotoxic threshold.[7] |
| Off-Target Activity | 1. Run parallel experiments with the inactive negative control, this compound-NC. The phenotype should not be observed with the control compound.[3] 2. Use a structurally different PRMT9/5 inhibitor to see if it recapitulates the phenotype, which would strengthen the evidence for an on-target effect.[7] |
| Solvent Toxicity | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments, including the vehicle-only control, and is at a non-toxic level (typically ≤ 0.1%).[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening.[5]
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution until the solid is fully dissolved. Gentle warming (e.g., 37°C water bath) can be used if necessary, but check for any temperature sensitivity.[5]
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes and store at -80°C.[5]
Protocol 2: In-Cell Western for Target Engagement
This protocol provides a general framework for assessing the inhibition of PRMT9-mediated methylation of SAP145.
-
Cell Culture: Plate cells at a determined density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and this compound-NC as a control) for the desired time period (e.g., 24-48 hours). Include a vehicle-only control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a primary antibody specific for the methylated form of the substrate (e.g., symmetrically dimethylated SAP145) and a normalization antibody (e.g., total protein stain or an antibody against a housekeeping protein).
-
Secondary Antibody Incubation: Wash the cells, then incubate with the appropriate IRDye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells and scan the plate using an infrared imaging system. Quantify the fluorescence intensity and normalize the signal of the methylated substrate to the normalization control. Plot the normalized data to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of PRMT9 and PRMT5, indicating inhibition by this compound.
Caption: Experimental workflow for troubleshooting inconsistent results with this compound.
Caption: Logical diagram for differentiating on-target vs. off-target effects of this compound.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. eubopen.org [eubopen.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. eubopen.org [eubopen.org]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
improving the signal-to-noise ratio in MRK-990 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their MRK-990 assays and improve the signal-to-noise ratio.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from your target, leading to a poor signal-to-noise ratio. Use the following guide to diagnose and resolve this issue.
Question: What are the common causes of high background in my this compound assay?
Answer: High background can originate from several sources:
-
Suboptimal Reagent Concentrations: Excess concentrations of detection antibodies or enzyme substrates can lead to non-specific signals.
-
Non-Specific Binding: Assay components may bind non-specifically to the microplate wells.
-
Autofluorescence: The compound itself, cell media components, or biological samples can autofluoresce.
-
Contaminated Reagents: Buffers or reagents may be contaminated with fluorescent or luminescent particles.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
Issue 2: Low or No Signal
A weak or absent signal can be equally problematic, leading to inconclusive results.
Question: Why am I getting a low or no signal in my this compound assay?
Answer: Several factors can contribute to a weak signal:
-
Inactive Compound or Reagents: Improper storage or handling can lead to the degradation of this compound or other critical assay reagents.
-
Suboptimal Assay Conditions: Incubation times, temperature, or buffer pH may not be optimal for the enzymatic reaction.
-
Low Target Expression: In cell-based assays, the expression levels of PRMT9 or PRMT5 may be too low.
-
Incorrect Instrument Settings: The plate reader settings may not be optimized for your assay's signal.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low or no signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a chemical probe that acts as a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It is often used to study the biological roles of these enzymes.
Q2: What are the known IC50 values for this compound?
A2: The inhibitory potency of this compound varies between in vitro and cellular assays.
| Assay Type | Target | IC50 Value |
| In vitro (biochemical) | PRMT9 | 10 nM[1][2] |
| In vitro (biochemical) | PRMT5 | 30 nM[1][2] |
| In-cell Western | PRMT9 (SAP145 methylation) | 145 nM[1] |
| In-cell Western | PRMT5 (dimethylarginine) | 519 nM[1] |
Q3: How can I distinguish between the inhibitory effects on PRMT9 and PRMT5?
A3: To dissect the specific effects of this compound on PRMT9 versus PRMT5, it is recommended to use it in parallel with selective PRMT5 inhibitors, such as GSK591 or LLY-283.[1][2] This allows for the attribution of observed effects to the inhibition of PRMT9.
Q4: Is there a negative control available for this compound?
A4: Yes, a structurally related but inactive compound, this compound-NC, is available and should be used as a negative control in all experiments.[2] this compound-NC has an IC50 greater than 10 micromolar.[2]
Q5: What is the recommended concentration of this compound for cellular assays?
A5: A starting concentration of up to 10 µM is suggested for cellular use.[3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Q6: Are there any known off-target effects of this compound?
A6: As an S-adenosylmethionine (SAM) analogue, this compound has the potential for off-target activity on other methyltransferases.[3] Selectivity profiling has shown some activity against PRMT7 and PRMT4 at higher concentrations.[3] It is important to interpret cellular phenotypic data with caution and consider potential off-target effects.
Experimental Protocols
Protocol 1: Reagent Titration to Optimize Signal-to-Noise Ratio
This protocol describes how to perform a matrix titration of a detection antibody and substrate to find the optimal concentrations that yield the highest signal-to-noise ratio.
Materials:
-
96-well black opaque microplate
-
Positive control (e.g., active enzyme and substrate)
-
Negative control (e.g., buffer only)
-
Serial dilutions of detection antibody
-
Serial dilutions of substrate
Procedure:
-
Prepare serial dilutions of the detection antibody and substrate.
-
Set up the 96-well plate with positive and negative controls for each combination of antibody and substrate concentrations.
-
Follow the standard assay protocol up to the detection step.
-
Add the different concentrations of the detection antibody and substrate to the designated wells.
-
Incubate for the recommended time.
-
Read the plate on a compatible plate reader.
-
Calculate the signal-to-noise ratio (S/N) for each concentration using the formula: S/N = (Mean Signal of Positive Control) / (Mean Signal of Negative Control)
-
Select the concentrations that provide the highest S/N ratio for future experiments.
Protocol 2: Cellular Target Engagement Assay (In-Cell Western)
This protocol outlines a general workflow for an in-cell Western assay to measure the inhibition of PRMT9-mediated methylation of SAP145 by this compound.
Workflow Diagram
Caption: Workflow for an in-cell Western assay.
References
Validation & Comparative
A Comparative Analysis of MRK-990 and the Selective PRMT5 Inhibitor GSK591
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual PRMT5/PRMT9 inhibitor, MRK-990, with the selective PRMT5 inhibitor, GSK591. This document synthesizes available experimental data to highlight the distinct profiles of these chemical probes, offering insights into their potential applications in biomedical research.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target, particularly in oncology, due to its critical role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. The development of small molecule inhibitors targeting PRMT5 has provided powerful tools to investigate its biological functions and to assess its potential as a drug target. This guide focuses on a comparative analysis of two such inhibitors: this compound, a dual inhibitor of PRMT5 and PRMT9, and GSK591, a well-characterized selective PRMT5 inhibitor.
Biochemical and Cellular Activity Profile
A direct comparison of this compound and GSK591 reveals distinct inhibitory profiles. This compound is a potent inhibitor of both PRMT5 and PRMT9, another member of the PRMT family. In contrast, GSK591 (also known as EPZ015866) demonstrates high potency and selectivity for PRMT5. The following table summarizes the available quantitative data for both inhibitors.
| Parameter | This compound | GSK591 (EPZ015866) |
| Target(s) | PRMT5 and PRMT9 | PRMT5 |
| Biochemical IC50 (PRMT5) | 30 nM[1][2][3] | 4 nM[4][5] - 11 nM[5][6][7] |
| Biochemical IC50 (PRMT9) | 10 nM[1][2][3] | >50 µM (selective against a panel of methyltransferases)[6][7] |
| Cellular IC50 (PRMT5 activity) | 519 nM (dimethylarginine levels)[1] | 56 nM (SmD3 methylation in Z-138 cells)[6][7] |
| Cellular IC50 (PRMT9 activity) | 145 nM (SAP145 methylation)[1] | Not Applicable |
Note: IC50 (50% inhibitory concentration) values are dependent on assay conditions and should be interpreted within the context of the specific experiments from which they were derived.
Mechanism of Action and Signaling Pathways
PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a key regulatory step in numerous signaling pathways. Inhibition of PRMT5, as with GSK591, can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells by affecting downstream pathways. This compound, by targeting both PRMT5 and PRMT9, is expected to have a broader impact on cellular processes. The following diagram illustrates the central role of PRMT5 in cellular signaling and the points of intervention for these inhibitors.
Caption: PRMT5 signaling and inhibitor action.
Experimental Methodologies
The characterization of PRMT5 inhibitors relies on robust biochemical and cellular assays. Below are detailed protocols for key experiments used to evaluate compounds like this compound and GSK591.
In Vitro PRMT5 Methyltransferase Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (or other suitable substrate)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (this compound, GSK591) dissolved in DMSO
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Spot the reaction mixture onto filter paper and wash with TCA to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Blot for PRMT5 Activity
This method assesses the cellular potency of PRMT5 inhibitors by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3.
Materials:
-
Cancer cell line of interest (e.g., Z-138 mantle cell lymphoma cells)
-
Cell culture medium and reagents
-
Test inhibitors (this compound, GSK591) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA, anti-SmD3 (or another substrate), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO for a specified duration (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for SDMA and the total substrate protein. Normalize the SDMA signal to the total substrate and the loading control.
-
Calculate the percent inhibition of SDMA levels for each inhibitor concentration and determine the cellular IC50 value.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the discovery and characterization of PRMT5 inhibitors.
Caption: PRMT5 Inhibitor Workflow.
References
A Head-to-Head Comparison of MRK-990 and LLY-283 for Studying PRMT5 Function
For researchers in drug discovery and chemical biology, the selection of precise chemical tools is paramount for elucidating the function of therapeutic targets. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant target in oncology and other diseases. This guide provides a comprehensive comparison of two widely used PRMT5 inhibitors, MRK-990 and LLY-283, to aid researchers in selecting the appropriate tool for their studies.
This comparison guide delves into the biochemical and cellular activities of this compound and LLY-283, presenting key experimental data in a clear, comparative format. Detailed experimental protocols for the characterization of these inhibitors are also provided, alongside visualizations of relevant biological pathways and experimental workflows.
Biochemical and Cellular Potency
This compound and LLY-283 are both potent inhibitors of PRMT5, albeit with distinct selectivity profiles. LLY-283 is a highly selective inhibitor of PRMT5, while this compound is a dual inhibitor, also targeting PRMT9 with high affinity.[1][2][3][4] The following tables summarize the key quantitative data for both compounds.
Table 1: In Vitro Potency of this compound and LLY-283
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | PRMT5 | 30 | Radioactivity-based methyltransferase assay |
| PRMT9 | 10 | Radioactivity-based methyltransferase assay | |
| LLY-283 | PRMT5:MEP50 complex | 22 | Radioactivity-based methyltransferase assay |
Table 2: Cellular Potency of this compound and LLY-283
| Compound | Target Substrate | IC50 (nM) | Cellular Assay |
| This compound | Dimethylarginine (PRMT5) | 519 | In-cell western assay |
| SAP145 (PRMT9) | 145 | In-cell western assay | |
| LLY-283 | SmBB' methylation | 25 | Western Blot |
Selectivity Profile
The most significant distinction between this compound and LLY-283 lies in their selectivity. LLY-283 has been shown to be remarkably specific for PRMT5 when tested against a panel of 32 other methyltransferases.[1] In contrast, this compound is a dual inhibitor of PRMT5 and PRMT9. While this dual activity can be advantageous for studying the combined roles of these two enzymes, it necessitates careful experimental design and the use of appropriate controls to dissect the specific contribution of PRMT5.
Table 3: Selectivity of this compound and LLY-283
| Compound | Primary Target(s) | Off-Target Activity |
| This compound | PRMT5, PRMT9 | Shows activity against PRMT4 and PRMT7 at 1 µM and 10 µM concentrations. |
| LLY-283 | PRMT5 | Highly selective over a panel of 32 methyltransferases, including other PRMT family members. |
Mechanism of Action
Both this compound and LLY-283 are S-adenosylmethionine (SAM) competitive inhibitors. They exert their inhibitory effect by binding to the SAM-binding pocket of the PRMT5 enzyme, thereby preventing the transfer of a methyl group from SAM to the substrate protein.
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed protocols for the key experiments are provided below.
In Vitro Radioactivity-Based Methyltransferase Assay
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate peptide.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing PRMT5 enzyme (e.g., recombinant human PRMT5/MEP50 complex), a substrate peptide (e.g., a histone H4-derived peptide), and [³H]-SAM in a suitable assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or LLY-283) or DMSO as a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as trichloroacetic acid (TCA).
-
Separation: Separate the radiolabeled peptide from the unincorporated [³H]-SAM. This is typically achieved by spotting the reaction mixture onto phosphocellulose paper or using filter plates, followed by washing to remove the free [³H]-SAM.
-
Quantification: Measure the radioactivity incorporated into the peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot Assay for SmBB' Methylation
This assay assesses the ability of an inhibitor to block PRMT5 activity within a cellular context by measuring the methylation status of a known PRMT5 substrate, SmBB'.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF7) to an appropriate confluency. Treat the cells with varying concentrations of the inhibitor (e.g., LLY-283) or DMSO for a specified period (e.g., 48 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for symmetrically dimethylated SmBB' (anti-SDMA).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for symmetrically dimethylated SmBB' and a loading control (e.g., total SmBB' or GAPDH). Normalize the methylated SmBB' signal to the loading control and calculate the percentage of inhibition relative to the DMSO-treated control. Determine the cellular IC50 value from a dose-response curve.
Visualizing PRMT5 Function and Inhibition
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PRMT5 signaling pathway.
Caption: In vitro radioactivity assay workflow.
Caption: Cellular western blot assay workflow.
Caption: Mechanism of SAM-competitive inhibition.
Conclusion: Choosing the Right Tool for the Job
Both this compound and LLY-283 are valuable chemical probes for investigating the biological roles of PRMT5. The choice between them will largely depend on the specific research question.
-
LLY-283 is the ideal choice for studies focused specifically on the function of PRMT5 . Its high selectivity minimizes the potential for confounding effects from the inhibition of other methyltransferases, leading to more straightforward data interpretation.
-
This compound , with its dual activity against PRMT5 and PRMT9 , is a suitable tool for exploring the combined roles of these two enzymes. However, researchers using this compound to study PRMT5 specifically must employ rigorous controls, such as comparing its effects with those of a selective PRMT5 inhibitor like LLY-283, to dissect the individual contributions of each enzyme to the observed phenotype.
By carefully considering the data and experimental contexts presented in this guide, researchers can make an informed decision on which inhibitor is best suited to advance their understanding of PRMT5 function.
References
Validating MRK-990 Results: A Comparative Guide to PRMT9 Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target effects of a chemical probe is a critical step in drug discovery. This guide provides a comparative analysis of MRK-990, a potent dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5, with the results obtained from the genetic knockdown of PRMT9. This comparison serves to validate the pharmacological effects of this compound and provide a framework for its use in studying PRMT9 biology.
This guide will delve into the quantitative comparison of this compound and PRMT9 genetic knockdown on key cellular events, provide detailed experimental protocols for replicating these findings, and illustrate the underlying biological pathways and experimental workflows.
Unveiling the On-Target Efficacy of this compound
This compound is a valuable tool for probing the functions of PRMT9, a type II protein arginine methyltransferase. PRMT9's primary known substrate is SAP145 (also known as SF3B2), a crucial component of the spliceosome.[1] The symmetric dimethylation of SAP145 at arginine 508 by PRMT9 plays a significant role in regulating alternative splicing.[1][2] To ensure that the cellular effects observed with this compound are indeed due to the inhibition of PRMT9, a comparison with genetic knockdown techniques, such as siRNA or shRNA, is essential.
Quantitative Comparison of this compound and PRMT9 Genetic Knockdown
The following table summarizes the quantitative data on the effects of this compound and PRMT9 genetic knockdown on SAP145 methylation and alternative splicing. It is important to note that the data for the chemical probe and genetic knockdown are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | PRMT9 Genetic Knockdown (esiRNA) | Data Source |
| Inhibition of SAP145 Methylation | IC50: 145 nM (in-cell western) | ~50% reduction in R508 methylation | [3],[1] |
| Effect on Alternative Splicing (EDEM1 Exon 9) | Data not available | ~2.5-fold change in inclusion/exclusion ratio | [1] |
| In Vitro Potency (PRMT9) | IC50: 10 nM (radioactivity-based assay) | Not Applicable | [4][5] |
| In Vitro Potency (PRMT5) | IC50: 30 nM (radioactivity-based assay) | Not Applicable | [4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PRMT9 signaling pathway and the experimental workflow for validating this compound's effects.
PRMT9 methylates SAP145, influencing alternative splicing.
Workflow for comparing this compound and PRMT9 knockdown.
Experimental Protocols
To facilitate the validation of this compound, detailed protocols for the key experiments are provided below.
siRNA-Mediated Knockdown of PRMT9
This protocol outlines the general steps for transiently knocking down PRMT9 expression in a human cell line (e.g., HeLa cells) using small interfering RNA (siRNA).
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
PRMT9-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
6-well plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute a final concentration of 20 nM of PRMT9 siRNA or non-targeting control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of the siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess PRMT9 protein levels by Western blot to confirm knockdown efficiency before proceeding with downstream analyses.
In-Cell Western for SAP145 Methylation
This protocol describes a method for quantifying the levels of symmetrically dimethylated SAP145 in cells grown in a 96-well plate format.
Materials:
-
Cells treated with this compound or transfected with PRMT9 siRNA
-
96-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibody against symmetrically dimethylated SAP145 (anti-R508me2s)
-
Primary antibody for normalization (e.g., anti-Actin or anti-Tubulin)
-
IRDye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or perform PRMT9 knockdown as described above.
-
Fixation: After treatment, remove the media and wash the cells once with PBS. Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 20 minutes at room temperature.
-
Permeabilization: Wash the wells three times with PBS. Permeabilize the cells by adding 100 µL of permeabilization buffer and incubating for 20 minutes at room temperature.
-
Blocking: Wash the wells three times with PBS. Block non-specific binding by adding 150 µL of blocking buffer to each well and incubating for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of the primary antibody solution (containing both the anti-R508me2s and normalization antibodies) diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells four times with PBS containing 0.1% Tween-20. Add 50 µL of the secondary antibody solution (containing both IRDye-conjugated antibodies) diluted in blocking buffer. Protect the plate from light and incubate for 1 hour at room temperature.
-
Imaging and Analysis: Wash the wells four times with PBS containing 0.1% Tween-20. Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both channels and normalize the signal for SAP145 methylation to the normalization protein.
RNA-Seq for Alternative Splicing Analysis
This protocol provides a high-level overview of the steps involved in performing RNA sequencing to analyze global changes in alternative splicing following PRMT9 inhibition or knockdown.
Materials:
-
Cells treated with this compound or transfected with PRMT9 siRNA
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Perform on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a stranded mRNA library preparation kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform to generate a sufficient number of reads for splicing analysis.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Alternative Splicing Analysis: Use specialized software (e.g., rMATS, MISO) to identify and quantify differential alternative splicing events between the control and treated/knockdown samples. This will provide information on changes in exon inclusion/exclusion, alternative 5' or 3' splice sites, and intron retention.
-
By following these protocols and utilizing the comparative data provided, researchers can confidently validate the on-target effects of this compound and further elucidate the critical role of PRMT9 in cellular processes.
References
A Comparative Analysis of MRK-990 and Other PRMT Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual PRMT9/PRMT5 inhibitor, MRK-990, with other selective PRMT inhibitors. This document compiles experimental data on biochemical potency, cellular activity, and selectivity, alongside detailed experimental protocols and visualizations of relevant signaling pathways to aid in the evaluation and application of these chemical probes.
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. This compound is a chemical probe that exhibits potent dual inhibitory activity against PRMT9 and PRMT5, two key members of the PRMT family. Understanding its performance relative to other more selective PRMT inhibitors is critical for its effective use in research and drug discovery.
Data Presentation: Biochemical and Cellular Potency
The following table summarizes the in vitro and cellular potencies of this compound and a selection of other well-characterized PRMT inhibitors.
| Inhibitor | Target(s) | Type | Biochemical IC50 (nM) | Cellular EC50 (nM) | Cell Line | Assay Type |
| This compound | PRMT9 / PRMT5 | Dual | 10 (PRMT9), 30 (PRMT5)[1][2][3] | 145 (SAP145 methylation), 519 (sDMA)[1][2] | - | In-cell Western |
| GSK3326595 | PRMT5 | Selective | 6.2[4] | ~20-100 | Various Cancer Lines | Cell Viability |
| JNJ-64619178 | PRMT5 | Selective | <10 | ~50-200 | Various Cancer Lines | Cell Viability |
| PRT811 | PRMT5 | Selective | 3.9[2][5] | 29-134[2] | Brain Cancer Lines | Cell Proliferation |
| MS023 | Type I PRMTs | Broad | 26 (PRMT1), 18 (PRMT6), 31 (PRMT4) | ~500 | MCF7 | Western Blot |
| TP-064 | PRMT4 | Selective | <10 | ~50 | Multiple Myeloma | Methylation Inhibition |
Selectivity Profile
A critical aspect of a chemical probe is its selectivity. The following table outlines the selectivity of this compound and other inhibitors against a panel of PRMTs.
| Inhibitor | PRMT1 | PRMT2 | PRMT3 | PRMT4 | PRMT5 | PRMT6 | PRMT7 | PRMT8 | PRMT9 |
| This compound | >10µM | >10µM | >10µM | ~30% inhibition @ 10µM[6] | 30nM [1][2][3] | >10µM | ~20% inhibition @ 10µM[6] | >10µM | 10nM [1][2][3] |
| GSK3326595 | >4,000-fold selective vs. other methyltransferases[4] | 6.2nM [4] | >40µM[4] | ||||||
| JNJ-64619178 | <15% inhibition @ 10µM[7] | <15% inhibition @ 10µM | <15% inhibition @ 10µM | <15% inhibition @ 10µM | >80% inhibition @ 10µM [7] | <15% inhibition @ 10µM | <15% inhibition @ 10µM | <15% inhibition @ 10µM | <15% inhibition @ 10µM |
| PRT811 | Minimal inhibition @ 10µM[2][5] | Minimal inhibition @ 10µM | Minimal inhibition @ 10µM | Minimal inhibition @ 10µM | 3.9nM [2][5] | Minimal inhibition @ 10µM | Minimal inhibition @ 10µM | Minimal inhibition @ 10µM | Minimal inhibition @ 10µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of PRMT inhibitors.
Biochemical Radiometric Methyltransferase Assay
This assay measures the enzymatic activity of a PRMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT5/MEP50 complex, PRMT9)
-
Peptide or protein substrate (e.g., Histone H4 peptide for PRMT5, SAP145 fragment for PRMT9)
-
[³H]-SAM (radiolabeled methyl donor)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, combine the recombinant PRMT enzyme, the substrate, and the diluted inhibitor.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Place the filter paper in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantifies inhibitor binding to a target protein in live cells.
Materials:
-
Cells expressing a NanoLuc®-PRMT fusion protein (e.g., HEK293 cells)
-
NanoBRET™ tracer that binds to the target PRMT
-
Test inhibitor
-
Opti-MEM™ I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Seed the cells expressing the NanoLuc®-PRMT fusion protein in a white-bottom 96-well plate.
-
Prepare serial dilutions of the test inhibitor in Opti-MEM™.
-
Add the diluted inhibitor to the cells and incubate at 37°C.
-
Add the NanoBRET™ tracer to the wells.
-
Add the Nano-Glo® Live Cell Reagent to initiate the luminescent reaction.
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and determine the EC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.
Materials:
-
Cultured cells
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE, transfer apparatus, antibodies)
-
Thermal cycler or heating block
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental procedures can aid in understanding the mechanism and evaluation of PRMT inhibitors.
The diagram above illustrates some of the key signaling pathways influenced by PRMT5 and PRMT9. PRMT5 is involved in the regulation of gene transcription and cell proliferation through histone and ribosomal protein methylation. PRMT9 has been shown to promote cancer cell invasion and metastasis by activating the PI3K/Akt/GSK-3β/Snail signaling pathway.[8] Inhibition of PRMT9 can also lead to the activation of the cGAS-STING pathway, triggering an anti-cancer immune response.[9][10] this compound, as a dual inhibitor, targets both of these enzymes, while selective PRMT5 inhibitors only act on PRMT5.
The workflow diagram outlines the typical steps involved in characterizing a PRMT inhibitor. It begins with biochemical assays to determine the direct inhibitory effect on the purified enzyme (IC50). This is followed by cellular assays to confirm target engagement in a physiological context and to measure the functional consequences of inhibition, such as effects on cell proliferation (EC50).
Conclusion
This compound is a potent dual inhibitor of PRMT9 and PRMT5, offering a valuable tool to probe the combined biological functions of these two enzymes. Its performance, particularly its cellular activity and selectivity, should be carefully considered in the context of the experimental goals. For studies requiring specific inhibition of PRMT5, highly selective inhibitors such as GSK3326595, JNJ-64619178, and PRT811 are more appropriate. Conversely, when investigating the roles of PRMT9, this compound can be used, ideally in conjunction with a selective PRMT5 inhibitor to delineate the specific contributions of each enzyme. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers to design and interpret experiments using this and other PRMT inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. preludetx.com [preludetx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT9 promotes hepatocellular carcinoma invasion and metastasis via activating PI3K/Akt/GSK‐3β/Snail signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. fmread.com [fmread.com]
Validating the Cellular Phenotype of MRK-990 with a Second Tool Compound: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the cellular phenotype observed with the dual PRMT5/PRMT9 inhibitor, MRK-990, using a selective PRMT5 inhibitor as a second tool compound. This approach allows for the specific elucidation of PRMT9-dependent effects.
This compound is a chemical probe that potently inhibits both Protein Arginine Methyltransferase 5 (PRMT5) and Protein Arginine Methyltransferase 9 (PRMT9).[1][2] This dual activity necessitates a careful experimental strategy to attribute a cellular phenotype specifically to the inhibition of either enzyme. This guide outlines a comparative approach using a highly selective PRMT5 inhibitor to dissect the individual contributions of PRMT5 and PRMT9 to the observed biological effects of this compound.
Signaling Pathway of PRMT5 and PRMT9
The following diagram illustrates the distinct substrate methylation pathways of PRMT5 and PRMT9.
Caption: A diagram illustrating the inhibitory action of this compound on both PRMT5 and PRMT9, and the selective inhibition of PRMT5 by a second tool compound.
Experimental Workflow for Phenotype Validation
To validate and differentiate the phenotypic effects of this compound, a systematic workflow is essential. This involves comparing the effects of this compound with a selective PRMT5 inhibitor and a negative control.
Caption: A flowchart of the experimental workflow for validating the phenotype of this compound.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from the proposed experiments.
Table 1: In-Cell Western Blot Analysis of Methylation Marks
| Treatment (1 µM) | % Inhibition of SAP145 Methylation (PRMT9 activity) | % Inhibition of sDMA (PRMT5 activity) |
| Vehicle (DMSO) | 0% | 0% |
| This compound | 85% | 90% |
| Selective PRMT5i (GSK591) | 5% | 88% |
| This compound-NC | 2% | 3% |
Table 2: Cellular Phenotype Analysis
| Treatment (1 µM) | Cell Viability (% of Vehicle) | Apoptosis (% of Total Cells) |
| Vehicle (DMSO) | 100% | 5% |
| This compound | 45% | 35% |
| Selective PRMT5i (GSK591) | 80% | 10% |
| This compound-NC | 98% | 6% |
Experimental Protocols
1. Cell Culture and Compound Treatment:
-
Cell Line: Select a cell line known to express both PRMT5 and PRMT9 (e.g., HeLa, HCT116).
-
Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare stock solutions of this compound, the selective PRMT5 inhibitor (e.g., GSK591), and the negative control this compound-NC in DMSO.
-
Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Treat cells with the indicated concentrations of compounds or vehicle (DMSO) for the desired duration (e.g., 24-72 hours).
2. In-Cell Western (ICW) Assay for Methylation Status:
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block non-specific binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies specific for the methylated substrate of PRMT9 (e.g., anti-methyl-SAP145) and PRMT5 (e.g., anti-sDMA), along with a normalization antibody (e.g., anti-GAPDH or a DNA stain).
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20. Incubate with corresponding IRDye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Quantification: Wash the cells again and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity and normalize the methylation signal to the total protein or cell number.
3. Cell Viability Assay (e.g., CellTiter-Glo®):
-
Procedure: Following compound treatment in 96-well plates, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
4. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay):
-
Procedure: After compound treatment, add Caspase-Glo® 3/7 reagent to each well of a 96-well plate.
-
Measurement: Incubate for 1 hour at room temperature. Measure the resulting luminescence with a plate reader.
-
Analysis: Higher luminescence indicates greater caspase-3/7 activity and apoptosis. Express data relative to the vehicle control.
Interpretation of Results
By comparing the effects of this compound to a selective PRMT5 inhibitor and a negative control, researchers can delineate the specific contributions of PRMT9 inhibition to the observed phenotype. If a phenotype (e.g., a significant decrease in cell viability) is observed with this compound but not with the selective PRMT5 inhibitor or the negative control, it strongly suggests that the effect is mediated by the inhibition of PRMT9. The In-Cell Western data serves as a crucial on-target validation for the activity of the compounds. This systematic approach ensures a robust and reliable interpretation of the cellular consequences of PRMT9 inhibition.
References
A Researcher's Guide to the Orthogonal Validation of Splicing Modulators: The Case of MRK-990
Introduction
The modulation of pre-mRNA splicing is a promising therapeutic strategy for a range of diseases, from genetic disorders to cancer.[1][2] Small molecules that can alter splicing patterns, known as splicing modulators, can correct aberrant splicing or induce the production of therapeutic protein isoforms.[1][3] MRK-990 is a novel, hypothetical small molecule identified in a high-throughput screening campaign designed to promote the skipping of a specific exon linked to disease pathology.
While primary assays, such as cell-based reporters, are effective for initial screening, they are susceptible to artifacts.[4] Therefore, a rigorous process of orthogonal validation is essential to confirm the on-target activity of a hit compound and understand its broader effects on the transcriptome.[5][6] This guide provides a comparative overview of key orthogonal techniques to validate the effect of a splicing modulator like this compound, complete with experimental protocols and workflow diagrams.
Comparison of Splicing Analysis Techniques
The validation of this compound's activity requires a multi-pronged approach, moving from the initial high-throughput screen to more direct and comprehensive methods. Each technique offers unique advantages and insights into the compound's mechanism of action.
| Technique | Principle | Data Output | Pros | Cons |
| Primary: Reporter Assay | A genetically engineered cell line expresses a reporter (e.g., Luciferase, GFP) only when the desired splicing event (e.g., exon skipping) occurs, producing a measurable signal.[4][5] | Luminescence or fluorescence signal intensity. | High-throughput, scalable, cost-effective for initial screening. | Indirect measurement, prone to off-target effects influencing the reporter gene, may not reflect endogenous splicing.[4] |
| Orthogonal: RT-qPCR | Reverse transcription followed by quantitative PCR using primers designed to specifically amplify different splice isoforms (e.g., one primer pair for exon inclusion, another for exon skipping).[7][8] | Relative quantification of specific mRNA splice variants (e.g., Percent Spliced In - PSI).[9] | Highly sensitive, quantitative, directly measures endogenous mRNA, gold standard for validating specific splicing events.[10] | Targeted to a single gene, requires prior knowledge of splice isoforms, does not provide genome-wide data. |
| Orthogonal: RNA-Seq | High-throughput sequencing of the entire RNA population (transcriptome) in a sample, allowing for comprehensive analysis of all splicing events.[11][12] | Genome-wide identification and quantification of all splice junctions and isoforms. | Unbiased, discovers novel and off-target splicing events, provides a global view of the compound's impact on the transcriptome.[12][13] | Higher cost, complex data analysis, requires greater sequencing depth for accurate analysis of low-abundance transcripts.[14] |
| Orthogonal: Western Blot | A technique to separate proteins by size and detect a specific protein isoform using an antibody. | Qualitative or semi-quantitative measurement of protein isoform levels. | Directly confirms that mRNA splicing changes translate to the expected changes at the protein level.[5] | Dependent on the availability of isoform-specific antibodies, less quantitative than qPCR, lower throughput. |
Experimental Workflow & Splicing Modulation Pathway
To ensure robust validation, a logical workflow should be followed, progressing from a high-throughput screen to targeted and then global analyses.
Caption: Experimental workflow for the validation of a splicing modulator.
The mechanism by which this compound is hypothesized to act involves its interaction with the spliceosome, the cellular machinery responsible for splicing, to favor exon skipping over inclusion.
Caption: Hypothesized mechanism of this compound-mediated splicing modulation.
Detailed Experimental Protocols
RNA Extraction and cDNA Synthesis
This protocol is a prerequisite for both RT-qPCR and RNA-Seq.
-
Objective: To isolate high-quality total RNA from cells treated with this compound and a vehicle control (e.g., DMSO) and convert it to complementary DNA (cDNA).
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound and vehicle control for a predetermined time (e.g., 24-48 hours).
-
RNA Isolation: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a microfluidics-based system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for downstream applications.
-
cDNA Synthesis: For RT-qPCR, reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher) with a mix of oligo(dT) and random hexamer primers according to the manufacturer's protocol.
-
Orthogonal Validation by RT-qPCR
-
Objective: To precisely quantify the relative abundance of the target exon's inclusion and skipping isoforms.
-
Methodology:
-
Primer Design: Design three pairs of PCR primers:
-
Inclusion-specific: One primer spanning the exon-exon junction unique to the included isoform.
-
Exclusion-specific: One primer spanning the exon-exon junction formed when the target exon is skipped.
-
Control: A primer pair amplifying a region common to both isoforms or a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Reaction: Prepare qPCR reactions in triplicate for each sample and primer set using a SYBR Green-based master mix (e.g., PowerUp SYBR Green, Thermo Fisher). A typical 20 µL reaction includes 10 µL of master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.[7]
-
Thermocycling: Perform the qPCR on a real-time PCR instrument with a standard cycling program: an initial denaturation step at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[7]
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each reaction.
-
Determine the relative abundance of each isoform using the delta-delta Ct (ΔΔCt) method, normalizing to the control gene.
-
Calculate the Percent Spliced In (PSI) value for each condition to represent the fraction of transcripts that include the target exon.
-
-
Orthogonal Validation by RNA-Sequencing
-
Objective: To obtain a global, unbiased view of this compound's effect on the transcriptome.
-
Methodology:
-
Library Preparation: Using high-quality total RNA (RIN > 8), prepare sequencing libraries. This typically involves poly(A) selection to enrich for mRNA, followed by RNA fragmentation, cDNA synthesis, and the ligation of sequencing adapters.[11]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing with a read length of at least 100-150 bp is recommended for splicing analysis.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Splicing Analysis: Utilize specialized bioinformatics tools (e.g., rMATS, MAJIQ, SpliceWiz) to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns) between this compound-treated and control samples.[15]
-
Visualization: Use tools like Sashimi plots to visualize the read coverage and junction-spanning reads for specific splicing events of interest.[15]
-
-
By systematically applying these orthogonal validation methods, researchers can build a robust body of evidence to confirm the specific splicing modulation activity of this compound, uncover any potential off-target effects, and confidently advance the compound in the drug development pipeline.
References
- 1. What are splicing factor modulators and how do they work? [synapse.patsnap.com]
- 2. Splicing modulators: on the way from nature to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule modulators of pre-mRNA splicing in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High Throughput Assay to Identify Small Molecule Modulators of Alternative pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 7. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. OBM Genetics | Translating RNA Splicing Analysis into Diagnosis and Therapy [lidsen.com]
- 11. Detection and Quantification of Alternative Splicing Variants Using RNA-seq | Springer Nature Experiments [experiments.springernature.com]
- 12. arxiv.org [arxiv.org]
- 13. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
A Comparative Off-Target Profile Analysis: MRK-990, GSK591, and LLY-283
In the landscape of chemical biology and drug discovery, the precise understanding of a chemical probe's selectivity is paramount. An ideal probe potently engages its intended target with minimal off-target interactions, thereby providing clear insights into cellular processes and potential therapeutic avenues. This guide presents a comparative analysis of the off-target profile of MRK-990, a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5, against two selective PRMT5 inhibitors, GSK591 and LLY-283.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the selectivity of these critical research tools, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the reported in vitro and in-cell potency of this compound and the comparator probes, along with available off-target activity data. While comprehensive, directly comparable off-target screening data across a broad panel of kinases or methyltransferases is not publicly available for all compounds, the information presented provides valuable insights into their selectivity.
| Probe | Primary Target(s) | In Vitro IC50 (nM) | In-Cell IC50 (nM) | Known Off-Targets and Selectivity Profile | Negative Control |
| This compound | PRMT9 / PRMT5 | PRMT9: 10PRMT5: 30[1][2][3] | SAP145 methylation (PRMT9): 145Symmetric dimethylarginine (PRMT5): 519[1][2][3] | - Assessed against 8 other PRMTs and 44 other methyltransferases.- At 1 and 10 µM, remaining activity for PRMT7 was 20% and for PRMT4 was 30%.[4] | This compound-NC |
| GSK591 | PRMT5 | 11 (against H4 methylation)[5] | 56 (against SmD3 methylation)[5] | - Selective for PRMT5 (up to 50 µM) relative to a panel of other methyltransferases.[5] | SGC2096 |
| LLY-283 | PRMT5 | 22[6][7] | 25 (against SmBB' methylation)[6][8] | - Greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets.[8] | LLY-284 |
Experimental Methodologies
The following sections detail the generalized protocols for the key assays used to characterize the activity and selectivity of these chemical probes.
Radioactive Methyltransferase Assay (In Vitro)
This assay directly measures the enzymatic activity of PRMTs by quantifying the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA):
-
Recombinant PRMT enzyme (e.g., PRMT9 or PRMT5/MEP50 complex).
-
Methyl-acceptor substrate (e.g., recombinant SAP145 for PRMT9, histone H4 or a peptide for PRMT5).
-
[³H]-SAM.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
SDS-PAGE: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: Transfer the proteins to a nitrocellulose or PVDF membrane. Visualize the radiolabeled, methylated substrate by autoradiography or phosphorimaging.
-
Data Analysis: Quantify the band intensities to determine the extent of methylation and calculate the IC50 value for the inhibitor.
In-Cell Western Assay (Cell-Based)
The In-Cell Western (ICW) assay is a quantitative immunocytochemical method used to measure protein levels and post-translational modifications directly in fixed and permeabilized cells in a multi-well plate format.
Protocol:
-
Cell Culture and Treatment: Seed adherent cells in a 96-well plate and allow them to attach overnight. Treat the cells with the chemical probe at various concentrations for a specified duration (e.g., 24-48 hours).
-
Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting the specific methylated substrate (e.g., anti-symmetric dimethylarginine) and a loading control protein (e.g., anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells and scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both the target protein modification and the loading control. Normalize the target signal to the loading control signal to determine the relative level of methylation and calculate the in-cell IC50.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the context of this compound and its comparators, the following diagrams, generated using the DOT language, illustrate a typical off-target profiling workflow and the signaling pathways modulated by PRMT9 and PRMT5.
References
- 1. eubopen.org [eubopen.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medkoo.com [medkoo.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. GSK591 | Structural Genomics Consortium [thesgc.org]
- 6. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. LLY-283 | Structural Genomics Consortium [thesgc.org]
Validating MRK-990's Mechanism of Action: A Comparative Guide to Mutagenesis Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to validate the mechanism of action of MRK-990, a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5. We will explore the use of site-directed mutagenesis to confirm its binding site and compare its performance with alternative PRMT5 inhibitors. Detailed experimental protocols and data are provided to support the selection of appropriate validation techniques.
Performance Comparison: this compound and Alternatives
This compound is a potent chemical probe for studying the biological roles of PRMT9 and PRMT5.[1][2][3] When used alongside selective PRMT5 inhibitors, it allows for the specific investigation of PRMT9 function.[1][2][3] Below is a quantitative comparison of this compound with other well-characterized PRMT5 inhibitors, GSK591 and LLY-283.
| Compound | Target(s) | In Vitro IC50 (Biochemical Assay) | In-Cell EC50 (Cell-based Assay) | Mechanism of Action | Negative Control Available |
| This compound | PRMT9, PRMT5 | PRMT9: 10 nMPRMT5: 30 nM[1][2][3][4] | PRMT9 (SAP145 methylation): 145 nMPRMT5 (SmD3 methylation): 519 nM[1][2][3] | ATP-competitive inhibitor | Yes (this compound-NC)[1][2] |
| GSK591 | PRMT5 | 4 nM (Cell-free assay)11 nM (vs. H4 peptide)[5][6] | 56 nM (SmD3 methylation)[5][6] | Selective PRMT5 inhibitor | Yes (SGC2096)[6] |
| LLY-283 | PRMT5 | 22 nM[7][8][9][10][11] | 25 nM[7][8][9][10][11] | Selective PRMT5 inhibitor, occupies the SAM pocket[7][9] | Yes (LLY-284, diastereomer)[8][9][10][11] |
Validating this compound's Binding Site through Mutagenesis
Site-directed mutagenesis is a powerful technique to confirm that a compound's biological effect is a direct result of binding to its intended target. By altering specific amino acid residues within the putative binding pocket, one can observe a loss of inhibitor potency, thereby validating the binding site.
Proposed Mutagenesis Strategy for PRMT9
The co-crystal structure of human PRMT9 in complex with this compound (PDB ID: 9AY9) reveals the key interactions within the inhibitor binding site.[12][13] A targeted mutagenesis study can be designed to disrupt these interactions.
Experimental Workflow for PRMT9 Mutagenesis:
Hypothetical Results of Mutagenesis Study:
Based on mutagenesis studies of other PRMTs, we can predict the outcome of mutating key residues in the this compound binding pocket of PRMT9. For instance, mutating a residue that forms a critical hydrogen bond with this compound would likely lead to a significant increase in the IC50 value, indicating reduced inhibitor potency.
| PRMT9 Construct | Key Residue(s) Mutated (Hypothetical) | Expected Effect on this compound IC50 | Rationale |
| Wild-Type (WT) | None | Baseline IC50 (~10 nM) | Reference for comparison |
| Mutant 1 | Residue forming H-bond with adenine (B156593) mimic of this compound | Significant Increase (>100-fold) | Disruption of a key anchoring interaction |
| Mutant 2 | Residue in hydrophobic pocket interacting with the tert-butyl group | Moderate Increase (10-50-fold) | Weakening of van der Waals interactions |
| Catalytically Dead | LDIG -> AAAA in Motif I[14] | No enzymatic activity | Control to ensure the assay measures PRMT9 activity |
Experimental Protocols
Site-Directed Mutagenesis of PRMT9
This protocol describes the generation of point mutations in the PRMT9 expression vector using a PCR-based method.
Materials:
-
pET-28a vector containing wild-type human PRMT9 cDNA
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
Procedure:
-
Primer Design: Design complementary forward and reverse primers (~25-45 bp) containing the desired mutation.
-
PCR Amplification: Set up a PCR reaction with the PRMT9 plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
DpnI Digestion: Digest the PCR product with DpnI at 37°C for 1 hour to remove the parental methylated DNA template.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by Sanger sequencing.
Radioactivity-based Methyltransferase Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate by PRMT9.[15]
Materials:
-
Purified recombinant wild-type and mutant PRMT9
-
Recombinant substrate (e.g., GST-tagged SAP145 fragment)[16]
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
SDS-PAGE gels and buffers
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the methylation buffer, purified PRMT9 (WT or mutant), substrate, and varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding [³H]-SAM. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the methylated substrate by fluorography or transfer to a membrane for autoradiography.
-
Quantification: Excise the substrate bands from the gel, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
IC50 Determination: Plot the percentage of inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In-Cell Western Blot
This assay quantifies the level of a specific methylation mark in cells treated with an inhibitor.[1][2][3]
Materials:
-
Cell line expressing the target of interest (e.g., HeLa cells)
-
This compound and control compounds
-
Primary antibodies (e.g., anti-methyl-SAP145, anti-total-SAP145)
-
Fluorescently labeled secondary antibodies
-
In-cell western blocking solution and buffers
-
Microplate reader with infrared imaging capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound or control compounds for a specified time (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with Triton X-100.
-
Blocking: Block non-specific binding with an appropriate blocking buffer.
-
Antibody Incubation: Incubate with primary antibodies targeting the methylated substrate and a loading control (e.g., total protein or a housekeeping gene).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Scan the plate using a microplate reader. Quantify the fluorescence intensity of the target and normalize it to the loading control.
-
EC50 Determination: Plot the normalized fluorescence intensity against the log of the compound concentration and fit the data to determine the EC50 value.
Signaling Pathway and Logic Diagrams
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. eubopen.org [eubopen.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK591 | Structural Genomics Consortium [thesgc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. 9AY9: Co-crystal structure of human PRMT9 in complex with this compound inhibitor [ncbi.nlm.nih.gov]
- 13. 9ay9 - Co-crystal structure of human PRMT9 in complex with this compound inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Proteomic Landscape: A Comparative Guide to MRK-990 and Selective PRMT5 Inhibitors
For researchers, scientists, and drug development professionals investigating the intricate roles of protein arginine methyltransferases (PRMTs), understanding the precise impact of chemical probes on the cellular proteome is paramount. This guide provides a comprehensive cross-validation of the dual PRMT5/PRMT9 inhibitor, MRK-990, with selective PRMT5 inhibitors, GSK591 and LLY-283, supported by experimental data and detailed protocols.
This compound is a potent, cell-permeable small molecule that exhibits dual inhibitory activity against both Protein Arginine Methyltransferase 5 (PRMT5) and Protein Arginine Methyltransferase 9 (PRMT9).[1][2][3] This unique characteristic allows for the investigation of cellular processes regulated by both enzymes. To dissect the specific contributions of PRMT9, this compound is often used in conjunction with highly selective PRMT5 inhibitors, such as GSK591 and LLY-283.[1][2][3] By comparing the cellular effects of this compound to those of these selective inhibitors, researchers can infer the functional consequences of PRMT9 inhibition.
Performance Comparison: In Vitro and Cellular Potency
The following tables summarize the inhibitory concentrations (IC50) of this compound and its key alternatives against their respective targets, providing a clear comparison of their potency in both biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of PRMT Inhibitors
| Compound | Target(s) | Assay Type | IC50 (nM) |
| This compound | PRMT9 | Radioactivity-based methyltransferase | 10[1][2] |
| PRMT5 | Radioactivity-based methyltransferase | 30[1][2] | |
| GSK591 | PRMT5 | (Not specified in provided context) | (No specific value cited) |
| LLY-283 | PRMT5 | Enzyme inhibition assay | 22[4][5][6][7] |
| This compound-NC | (Negative Control) | (Not specified in provided context) | > 10,000[1] |
| LLY-284 | (Negative Control for LLY-283) | Enzyme inhibition assay | 1074[8] |
Table 2: Cellular Inhibitory Activity of PRMT Inhibitors
| Compound | Cellular Target/Marker | Assay Type | IC50 (nM) |
| This compound | SAP145 methylation (PRMT9) | In-cell Western | 145[1][2] |
| Symmetric dimethylarginine (PRMT5) | In-cell Western | 519[1][2] | |
| LLY-283 | SmBB' methylation (PRMT5) | Cellular Assay (MCF7 cells) | 25[4][5][7][8] |
| MDM4 splicing (PRMT5) | qPCR Assay (A375 cells) | 40 (EC50)[4] |
Proteomic Analysis: Insights from PRMT5 Inhibition
While direct, publicly available proteomic studies on this compound are limited, extensive proteomic analyses have been conducted using the selective PRMT5 inhibitor GSK591. These studies provide a valuable framework for understanding the downstream consequences of PRMT5 inhibition, a key component of this compound's activity.
A study by Musiani et al. (2019) utilized stable isotope labeling with amino acids in cell culture (SILAC) coupled with immuno-enrichment of methyl peptides to globally profile changes in arginine methylation following GSK591 treatment.[9] This approach identified numerous PRMT5 substrates, a significant portion of which are involved in RNA processing and splicing.[9]
Another study investigating the effects of GSK591 on neuroblastoma cells employed a proteomics-based targeted screen to analyze the expression and modification of key proteins across 20 signal transduction pathways.[10] This revealed that PRMT5 inhibition impairs AKT signaling.[10][11]
By comparing the proteomic changes induced by this compound with the established effects of GSK591, researchers can begin to delineate the unique contributions of PRMT9 inhibition to the observed phenotype.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Radioactivity-based Methyltransferase Assay
This assay is a standard method for quantifying the activity of methyltransferases. It relies on the transfer of a radioactive methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Principle: The enzyme (e.g., PRMT5 or PRMT9) is incubated with a substrate (e.g., a histone peptide) and [³H]-SAM. The radiolabeled methyl group is transferred to the substrate. The reaction mixture is then spotted onto a filter paper, which is washed to remove unreacted [³H]-SAM. The radioactivity retained on the filter, corresponding to the methylated substrate, is quantified using a scintillation counter.[12]
General Protocol:
-
Prepare a reaction mixture containing the methyltransferase, the substrate, and the test compound (e.g., this compound) in a suitable reaction buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at the optimal temperature and for a sufficient duration.
-
Stop the reaction and spot an aliquot of the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper).
-
Wash the filter papers extensively to remove unincorporated [³H]-SAM.
-
Dry the filter papers and measure the incorporated radioactivity using a liquid scintillation counter.
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) is a quantitative immunofluorescence technique performed in microplates, allowing for the simultaneous measurement of protein levels and post-translational modifications in whole cells.[13][14][15][16][17]
Principle: Cells are cultured in microplates, treated with the compound of interest, and then fixed and permeabilized. Primary antibodies specific to the target protein or modification are added, followed by fluorescently labeled secondary antibodies. The fluorescence intensity is then measured using an imaging system, providing a quantitative readout of the target's abundance.
General Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of the inhibitor (e.g., this compound) for the desired time.
-
Fixation: Remove the media and fix the cells with a solution like 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.[13]
-
Permeabilization: Wash the cells and then permeabilize them with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) to allow antibodies to access intracellular targets.[14]
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking solution (e.g., bovine serum albumin or non-fat dry milk) for 1.5 hours.[14]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in antibody dilution buffer for 2 hours at room temperature or overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody and then incubate with a fluorescently labeled secondary antibody (e.g., IRDye-conjugated) for 1-2 hours in the dark.[15]
-
Imaging and Analysis: Wash the cells again and then scan the plate using an infrared imaging system. The fluorescence intensity is quantified and normalized to a cell staining dye to account for variations in cell number.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PRMT5/PRMT9 signaling pathway, the experimental workflow for proteomic analysis, and the logical relationship for dissecting PRMT9 function.
Caption: PRMT5 and PRMT9 signaling pathways.
Caption: Proteomic analysis workflow.
Caption: Logic for isolating PRMT9-specific effects.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. eubopen.org [eubopen.org]
- 4. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LLY-283 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. biomol.com [biomol.com]
- 14. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 15. products.advansta.com [products.advansta.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Biomarkers of MRK-990 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for validating the target engagement of MRK-990, a potent dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT9. The following sections detail the performance of this compound in relation to selective PRMT5 inhibitors, supported by experimental data, detailed methodologies for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Target Engagement Biomarkers
This compound is a chemical probe that inhibits both PRMT5 and PRMT9 with high potency.[1][2][3] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) on a variety of histone and non-histone proteins, playing a crucial role in cellular processes such as transcriptional regulation, RNA splicing, and signal transduction.[4][5][6] PRMT9 is also a type II PRMT that catalyzes the formation of SDMA, with a key substrate being the splicing factor SAP145.[7][8]
Validating the engagement of a drug with its intended target is a critical step in drug development. Pharmacodynamic (PD) biomarkers provide a quantitative measure of a drug's biological effect. For PRMT inhibitors like this compound, the most direct biomarkers of target engagement are the levels of methylation on their respective substrates.
Quantitative Data Presentation
The following tables summarize the biochemical and cellular potency of this compound compared to selective PRMT5 inhibitors, GSK591 and LLY-283.
Table 1: Biochemical Potency of PRMT Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Conditions |
| This compound | PRMT9 | 10 | Radioactivity-based methyltransferase assay.[1][2][3] |
| PRMT5 | 30 | Radioactivity-based methyltransferase assay.[1][2][3] | |
| GSK591 | PRMT5/MEP50 | 11 | In vitro biochemical assay with purified enzyme methylating histone H4.[4] |
| LLY-283 | PRMT5 | 22 ± 3 | In vitro enzymatic activity assay.[9] |
Table 2: Cellular Potency of PRMT Inhibitors
| Inhibitor | Target | Biomarker | IC50 (nM) | Cell Line | Assay |
| This compound | PRMT9 | Methylation of SAP145 | 145 | - | In-cell western.[1][3] |
| PRMT5 | Symmetric dimethylarginine (SDMA) | 519 | - | In-cell western.[1][3] | |
| GSK591 | PRMT5 | Symmetric methylation of SmD3 | 56 | Z-138 cells | -[4] |
| LLY-283 | PRMT5 | - | 25 ± 1 | - | -[9] |
Signaling Pathways
The following diagram illustrates the signaling pathways involving PRMT5 and PRMT9 and the points of inhibition by this compound.
Experimental Protocols
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to determine the levels of SDMA on total cellular proteins, a direct biomarker of PRMT5 activity.
a. Cell Lysis and Protein Quantification
-
Culture and treat cells with this compound or other PRMT5 inhibitors at various concentrations for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Western Blotting
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
c. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the SDMA signal to the loading control signal.
-
Plot the normalized SDMA levels against the inhibitor concentration to determine the IC50 value.
In-Cell Western (ICW) Assay
This high-throughput method allows for the quantification of protein methylation directly in fixed cells.
a. Cell Culture and Treatment
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat cells with a serial dilution of the inhibitor (e.g., this compound).
b. Fixation, Permeabilization, and Staining
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate with primary antibodies against the target biomarker (e.g., anti-SDMA or anti-methyl-SAP145) and a normalization protein (e.g., an anti-tubulin antibody).
-
Wash the wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW).
c. Imaging and Analysis
-
Wash the wells and scan the plate on a near-infrared imaging system.
-
Quantify the fluorescence intensity for both the target biomarker and the normalization protein.
-
Normalize the target signal to the normalization signal to account for variations in cell number.
Mass Spectrometry-Based Proteomics for Methylation Analysis
This method provides a comprehensive and unbiased approach to identify and quantify changes in protein methylation.
a. Sample Preparation
-
Extract proteins from inhibitor-treated and control cells.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Enrich for methylated peptides using immunoaffinity purification with pan-methyl-arginine antibodies.
b. LC-MS/MS Analysis
-
Separate the enriched peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the site of methylation.
c. Data Analysis
-
Use specialized software to identify methylated peptides and quantify their abundance in each sample.
-
Compare the levels of specific methylated peptides between inhibitor-treated and control samples to identify biomarkers of target engagement.
Experimental Workflow
The following diagram outlines the general workflow for validating biomarkers of PRMT inhibitor target engagement.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. GSK591 | Structural Genomics Consortium [thesgc.org]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. onclive.com [onclive.com]
- 7. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Cellular Specificity of MRK-990: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRK-990, a dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5, with alternative methods for studying PRMT9 cellular activity. The following sections detail the cellular specificity of this compound, its comparison with selective PRMT5 inhibitors, and experimental protocols for assessing its on-target engagement.
Comparative Analysis of this compound and Alternatives
This compound is a valuable chemical probe for investigating the cellular functions of PRMT9. However, its dual activity necessitates a carefully designed experimental approach to specifically elucidate the role of PRMT9. The primary strategy involves the concurrent use of highly selective PRMT5 inhibitors, such as GSK591 and LLY-283. By comparing the cellular effects of this compound alone to those of the selective PRMT5 inhibitors, researchers can infer the specific contributions of PRMT9.
A negative control compound, this compound-NC, which is structurally similar to this compound but lacks significant inhibitory activity, is also available to help distinguish on-target from off-target effects.
Inhibitor Potency and Selectivity
The following table summarizes the in vitro and in-cell potency of this compound and the selective PRMT5 inhibitors GSK591 and LLY-283. This data is crucial for determining appropriate experimental concentrations and for interpreting cellular assay results.
| Compound | Target(s) | In Vitro IC50 | In-Cell IC50/EC50 | Negative Control |
| This compound | PRMT9, PRMT5 | PRMT9: 10 nM, PRMT5: 30 nM | PRMT9 (SAP145 methylation): 145 nM, PRMT5 (dimethylarginine): 519 nM | This compound-NC (> 10 µM) |
| GSK591 | PRMT5 | 4 nM | 56 nM (SmD3 methylation) | SGC2096 (> 10 µM) |
| LLY-283 | PRMT5 | 22 nM | 25 nM (SmBB' methylation) | LLY-284 (less active diastereomer) |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzymatic activity in vitro. In-cell IC50/EC50 values represent the concentration required for 50% inhibition of a specific cellular process.
Signaling Pathway of PRMT9
To understand the context of this compound's cellular activity, it is important to consider the known signaling pathways involving PRMT9. PRMT9 has been implicated in cancer progression through the PI3K/Akt/GSK-3β/Snail signaling pathway. Additionally, a key substrate of PRMT9 is the splicing factor SF3B2 (also known as SAP145), highlighting its role in RNA processing. The transcription factor CREB1 has been identified as a potential upstream regulator of PRMT9 expression.
Caption: PRMT9 signaling pathways in cancer and RNA splicing.
Experimental Protocols
Confirming the cellular specificity of this compound relies on robust and well-controlled experiments. The following are detailed methodologies for key assays used to assess PRMT9 activity in a cellular context.
Experimental Workflow: Confirming Cellular Specificity
The following diagram outlines a typical workflow for confirming the cellular specificity of this compound by comparing its effects with those of a selective PRMT5 inhibitor.
Caption: Workflow for confirming this compound cellular specificity.
In Vitro Radioactivity-Based Methyltransferase Assay
This assay directly measures the enzymatic activity of PRMT9 and its inhibition by this compound.
Materials:
-
Recombinant human PRMT9
-
GST-tagged SAP145 fragment (amino acids 401-550) as substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound and other inhibitors
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM NaCl, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Scintillation cocktail and counter
Protocol:
-
Prepare reaction mixtures containing assay buffer, recombinant PRMT9, and varying concentrations of this compound or control inhibitors.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the GST-SAP145 substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.
-
Destain the gel and treat with a fluorographic enhancer.
-
Dry the gel and expose it to X-ray film at -80°C or use a phosphorimager to detect the incorporated radioactivity.
-
Quantify the band intensities to determine the extent of methylation and calculate IC50 values.
In-Cell Western (ICW) for Cellular Methyltransferase Activity
This assay quantifies the level of a specific methylation mark within cells grown in a microplate format, providing a higher-throughput method to assess inhibitor activity in a more physiologically relevant context.
Materials:
-
Cells cultured in 96-well plates
-
This compound, selective PRMT5 inhibitor, and negative control
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for the methylation mark of interest (e.g., anti-symmetric dimethylarginine)
-
Fluorescently-labeled secondary antibody
-
A nuclear stain for normalization (e.g., DAPI)
-
An imaging system capable of detecting fluorescence in microplates.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound, a selective PRMT5 inhibitor, this compound-NC, and a vehicle control (DMSO) for the desired time (e.g., 24-48 hours).
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with TBST.
-
Incubate the cells with the fluorescently-labeled secondary antibody and a nuclear stain in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with TBST.
-
Image the plate using a microplate reader or high-content imager.
-
Quantify the fluorescence intensity of the methylation mark and normalize it to the nuclear stain intensity to account for cell number variations. Calculate in-cell IC50 values.
Independent Verification of MRK-990: A Comparative Analysis of a Dual PRMT9/PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the published findings for MRK-990, a potent dual inhibitor of Protein Arginine Methyltransferase 9 (PRMT9) and PRMT5. In the interest of fostering reproducible science, this document compiles and compares the biochemical and cellular activity of this compound with other established PRMT5 inhibitors, namely GSK591 and LLY-283. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in the field of epigenetics and drug discovery.
Biochemical and Cellular Activity Comparison
This compound has been characterized as a dual inhibitor of PRMT9 and PRMT5.[1][2][3] Its inhibitory activity is compared against two selective PRMT5 inhibitors, GSK591 and LLY-283. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) from both biochemical and cellular assays.
| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 (nM) | Negative Control |
| This compound | PRMT9 | 10[1][4] | 145 (inhibition of SAP145 methylation)[1] | This compound-NC[1] |
| PRMT5 | 30[1][4] | 519 (inhibition of symmetric dimethylarginine)[1] | ||
| GSK591 | PRMT5 | 4-11[5][6][7] | 56 (inhibition of SmD3 symmetric arginine methylation in Z-138 cells)[6] | SGC2096[6] |
| LLY-283 | PRMT5 | 22 ± 3 | 25 ± 1 (inhibition of SmBB' symmetric dimethylation in MCF7 cells) | LLY-284 |
Signaling Pathways
PRMT9 Signaling Pathway
PRMT9 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on its substrates. One of its key substrates is the splicing factor SAP145. The functional consequences of PRMT9-mediated methylation are still under active investigation, but emerging evidence suggests its involvement in critical cellular processes.
PRMT5 Signaling Pathway
PRMT5 is the major type II protein arginine methyltransferase in mammals, responsible for the majority of symmetric arginine dimethylation. It plays a crucial role in a wide array of cellular processes, including transcriptional regulation, RNA processing, and signal transduction. PRMT5 often functions as part of a complex with other proteins, such as MEP50, which is essential for its methyltransferase activity.[6]
Experimental Protocols
To facilitate independent verification, the following sections detail the methodologies for the key assays cited in this guide.
Radioactivity-Based Methyltransferase Assay
This biochemical assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate protein by the methyltransferase enzyme.
Workflow Diagram
Detailed Methodology (General Protocol)
-
Reaction Setup: In a microplate, combine the recombinant PRMT enzyme (e.g., PRMT9 or PRMT5/MEP50 complex), the specific substrate (e.g., SAP145 for PRMT9, Histone H4 or SmD3 for PRMT5), and varying concentrations of the inhibitor (this compound, GSK591, or LLY-283) in reaction buffer.
-
Initiation: Start the reaction by adding ³H-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for enzymatic activity.
-
Termination: Stop the reaction, typically by adding trichloroacetic acid (TCA) or another quenching agent.
-
Separation: Spot the reaction mixture onto filter paper (e.g., phosphocellulose or glass fiber).
-
Washing: Wash the filter papers extensively to remove unreacted ³H-SAM, leaving only the radiolabeled substrate bound to the paper.
-
Quantification: Measure the radioactivity on the filter papers using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence technique used to measure protein levels and post-translational modifications directly in fixed and permeabilized cells in a microplate format.
Workflow Diagram
Detailed Methodology (General Protocol)
-
Cell Culture: Seed adherent cells in a 96-well or 384-well microplate and allow them to attach and grow.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (this compound, GSK591, or LLY-283) for a specified period.
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and then fix them with a solution such as 4% paraformaldehyde in PBS. Following fixation, permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target of interest (e.g., an antibody that recognizes symmetrically dimethylated SAP145 or a general symmetric dimethylarginine antibody).
-
Secondary Antibody Incubation: After washing away the unbound primary antibody, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody. A second fluorescent dye can be used to stain the cells for normalization of cell number.
-
Imaging: Wash the cells to remove unbound secondary antibody and acquire images of the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity in each well. Normalize the target signal to the cell number normalization signal. Calculate the percentage of inhibition for each inhibitor concentration and determine the cellular IC50 value.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK591 | Structural Genomics Consortium [thesgc.org]
- 6. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MRK-990
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Management and Disposal of the PRMT9/PRMT5 Dual Inhibitor, MRK-990.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a potent dual activity chemical probe for PRMT9 and PRMT5. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound and all materials contaminated with it must be treated as hazardous waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1] this compound waste should be categorized and collected in designated, compatible containers.
Table 1: this compound Waste Stream Classification and Container Requirements
| Waste Stream Category | Description | Recommended Container | Labeling Requirements |
| Solid Waste | Unused or expired this compound powder, contaminated weigh boats, gloves, bench paper, and other disposable labware. | Lined, puncture-proof container with a secure lid. | "Hazardous Waste," "this compound Solid Waste," full chemical name, and associated hazards (e.g., "Toxic," "Reproductive Hazard").[2] |
| Liquid Waste (Non-halogenated) | Solutions of this compound in non-halogenated solvents (e.g., DMSO, ethanol). This includes the first rinse of emptied containers. | Compatible glass or polyethylene (B3416737) solvent waste container with a screw cap.[1] | "Hazardous Waste," "this compound in Non-Halogenated Solvent," list all components by percentage, and indicate hazards (e.g., "Flammable," "Toxic"). |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound. Note: Do not dispose of down the drain. | Compatible glass or polyethylene aqueous waste container with a screw cap. | "Hazardous Waste," "this compound Aqueous Waste," list all components by percentage, and indicate hazards (e.g., "Toxic"). |
| Sharps Waste | Needles, syringes, or broken glassware contaminated with this compound. | Puncture-resistant sharps container. | "Hazardous Waste," "Chemically Contaminated Sharps," and list the contaminant (this compound).[3] |
Containers must be kept closed except when adding waste and should be stored in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent spills.[4][5]
III. Disposal Procedures: A Step-by-Step Guide
-
Preparation: Designate a specific area within a fume hood for waste consolidation. Assemble all necessary containers and ensure they are correctly labeled.
-
Solid Waste Collection:
-
Carefully place all solid materials contaminated with this compound into the designated solid waste container.
-
Avoid generating dust when handling the solid compound.
-
-
Liquid Waste Collection:
-
Pour liquid waste directly into the appropriate (non-halogenated solvent or aqueous) waste container using a funnel.
-
Do not mix different waste streams.[1]
-
-
Decontamination of Empty Containers:
-
The first rinse of any container that held this compound must be collected as hazardous waste.[6]
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone (B3395972) for the solid compound, or the solvent used for a solution).
-
Collect the first rinsate in the appropriate liquid waste container. Subsequent rinses can be managed according to your institution's guidelines for non-hazardous waste, provided the container is fully decontaminated.
-
Deface or remove the original label from the triple-rinsed, empty container before disposal in the appropriate recycling or trash receptacle.[7]
-
-
Final Disposal:
-
Once a waste container is full, securely close the lid and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[8]
-
The primary method for the disposal of potent chemical waste is typically incineration by a licensed facility.[2]
-
IV. Experimental Protocol: Waste Compatibility Assessment
To ensure the safe consolidation of waste, a compatibility test should be performed if there is any uncertainty about mixing different this compound waste streams.
Objective: To determine if two or more waste streams can be safely combined without generating heat, gas, or a precipitate.
Materials:
-
Small glass vials (scintillation vials)
-
Pasteur pipettes
-
The waste streams to be tested
-
Secondary containment
Procedure:
-
In a chemical fume hood, place the vials in secondary containment.
-
Add a small, representative sample (e.g., 1 mL) of the first waste stream to a vial.
-
Slowly add an equal volume of the second waste stream to the same vial.
-
Observe for any signs of reaction, such as a temperature change, gas evolution, color change, or precipitate formation.
-
If no reaction is observed after 15 minutes, the waste streams are likely compatible for consolidation.
-
If any reaction occurs, the waste streams must be kept separate.
-
Properly dispose of the test samples as hazardous waste.
Visual Workflow and Process Diagrams
To further clarify the disposal process, the following diagrams illustrate the decision-making and procedural workflows for managing this compound waste.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. nswai.org [nswai.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling MRK-990
FOR RESEARCH USE ONLY. Not for use in humans or animals.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure through inhalation, ingestion, or skin and eye contact.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • All operations should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.• Use anti-static weighing paper and tools to prevent dust generation.• Change gloves immediately if they become contaminated. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a certified chemical fume hood.• Avoid the creation of aerosols and splashing.• Ensure all vials and tubes are securely capped. |
| In Vitro Assays and Cell Culture | • Nitrile Gloves• Lab Coat• Safety Glasses | • All procedures should be conducted in a certified biological safety cabinet (BSC).• Treat all contaminated media and consumables as chemical waste. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of MRK-990 throughout its lifecycle in the laboratory.
Quantitative Data
This compound is a potent inhibitor of PRMT5 and PRMT9. The following table summarizes its in vitro and in-cell potency.[1][2]
| Assay Type | Target | IC50 |
| Radioactivity-based Methyltransferase Assay | PRMT9 | 10 nM |
| PRMT5 | 30 nM | |
| In-Cell Western | SAP145 Methylation (PRMT9 marker) | 145 nM |
| Symmetric Dimethylarginine (PRMT5 marker) | 519 nM |
Experimental Protocols
While specific experimental protocols should be optimized for individual assays, the following provides a general methodology for two key in vitro assays used to characterize this compound.
Radioactivity-based Methyltransferase Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate by a PRMT enzyme.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Enzyme and Substrate Addition: Add the recombinant PRMT5 or PRMT9 enzyme and a suitable methyl-acceptor substrate (e.g., a histone peptide) to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%). Include a vehicle control (DMSO only).
-
Initiation of Reaction: Initiate the reaction by adding radiolabeled [³H]-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination: Stop the reaction, for example, by adding trichloroacetic acid (TCA) to precipitate the protein and substrate.
-
Detection: Transfer the reaction mixture to a filter paper, wash away unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In-Cell Western Assay
This assay quantifies the level of protein methylation within cells.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis and Fixation: Lyse the cells and fix them to the plate.
-
Immunostaining:
-
Permeabilize the cells (e.g., with Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for the methylated substrate (e.g., anti-symmetric dimethylarginine for PRMT5 activity or anti-methylated SAP145 for PRMT9 activity).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Normalization: Use a second antibody against a total protein (e.g., GAPDH) with a different fluorescent label for normalization.
-
Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for both the target and normalization proteins.
-
Data Analysis: Normalize the methylation signal to the total protein signal and plot the percentage of inhibition against the this compound concentration to determine the in-cell IC50.
Mechanism of Action
This compound is an S-adenosylmethionine (SAM) analogue that acts as a competitive inhibitor of PRMT5 and PRMT9, preventing the transfer of methyl groups to their respective substrates.[3]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, tubes, and vials, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused solutions, cell culture media, and the first rinse of any cleaned glassware, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[4][5]
-
Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6][7] After rinsing, deface the label and dispose of the container according to institutional guidelines for decontaminated glassware or plastic.[7]
References
- 1. eubopen.org [eubopen.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
